Product packaging for (R)-Bicalutamide(Cat. No.:CAS No. 90357-06-5)

(R)-Bicalutamide

カタログ番号: B1683754
CAS番号: 90357-06-5
分子量: 430.4 g/mol
InChIキー: LKJPYSCBVHEWIU-KRWDZBQOSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Bicalutamide is a potent, pure non-steroidal antiandrogen that selectively antagonizes the androgen receptor (AR), making it an essential research tool for studying androgen-dependent pathways. Its primary mechanism involves competitive inhibition of endogenous androgens like testosterone and dihydrotestosterone (DHT) by binding to ARs, thereby preventing receptor activation and subsequent gene expression. This action is investigated across multiple research domains, including oncology for prostate cancer mechanisms, dermatology for androgen-mediated skin and hair conditions, and endocrinology for hormone signaling pathways. In research settings, Bicalutamide has demonstrated efficacy in preclinical models of androgen receptor-positive triple-negative breast cancer, where it inhibits cell proliferation and invasion by downregulating cyclin D1 and matrix metalloproteinases (MMP-2 and MMP-9). The compound is characterized by its high oral bioavailability, extensive hepatic metabolism primarily via CYP3A4, and a prolonged elimination half-life of approximately 5.9 days to 7-10 days during continuous administration. Its R-enantiomer is primarily responsible for antiandrogenic activity, while the S-enantiomer is rapidly glucuronidated. Bicalutamide is provided For Research Use Only (RUO). This product is strictly for laboratory research and is not intended for diagnostic, therapeutic, or any human use. All necessary safety data sheets and handling protocols should be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14F4N2O4S B1683754 (R)-Bicalutamide CAS No. 90357-06-5

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2R)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJPYSCBVHEWIU-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F4N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501016794
Record name (R)-bicalutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113299-40-4
Record name Bicalutamide, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113299404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Bicalutamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02932
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (R)-bicalutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methyl-propanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BICALUTAMIDE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9DL98I0AF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(R)-Bicalutamide's Mechanism of Action in Androgen Receptor Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Bicalutamide is the active enantiomer of the nonsteroidal antiandrogen drug bicalutamide, a cornerstone in the management of prostate cancer.[1][2] Its therapeutic efficacy lies in its ability to competitively inhibit the androgen receptor (AR), a key driver of prostate cancer cell growth and survival.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound antagonizes AR signaling, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Competitive Antagonism of the Androgen Receptor

This compound functions as a pure, selective antagonist of the androgen receptor.[2] Unlike steroidal antiandrogens, it does not possess any partial agonist activity. The primary mechanism involves direct competition with endogenous androgens, such as testosterone and dihydrotestosterone (DHT), for binding to the ligand-binding domain (LBD) of the AR. The antiandrogenic activity of bicalutamide resides almost exclusively in the (R)-enantiomer, which exhibits a significantly higher binding affinity for the AR compared to the (S)-enantiomer.

Upon binding, this compound induces a conformational change in the AR that is distinct from the conformational change induced by agonist binding. This altered conformation prevents the necessary downstream events required for receptor activation and subsequent gene transcription.

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of this compound with the androgen receptor.

Parameter Value Notes References
Binding Affinity (vs. (S)-Bicalutamide) ~30-fold higher for (R)-isomerThe (R)-isomer is the biologically active enantiomer.
IC50 for AR 159–243 nMHalf-maximal inhibitory concentration for the androgen receptor.
IC50 in LNCaP/AR(cs) cells 0.16 µMCell line with overexpressed AR.
IC50 for ZIP9 66.3 nMBicalutamide also acts as an antagonist of the membrane androgen receptor ZIP9.

Key Mechanistic Steps Inhibited by this compound

The binding of this compound to the androgen receptor disrupts several critical steps in the AR signaling cascade:

  • Inhibition of AR Nuclear Translocation: While some studies suggest that bicalutamide does not completely prevent the nuclear translocation of the AR, it significantly impairs this process. In the presence of androgens, the AR, bound to this compound, shows reduced accumulation in the nucleus compared to when bound to an agonist.

  • Prevention of Coactivator Recruitment: A crucial step in AR-mediated gene transcription is the recruitment of coactivator proteins to the receptor complex. The conformational change induced by this compound binding prevents the formation of a functional activation function 2 (AF-2) domain, which is essential for the recruitment of coactivators like SRC-1 and SRC-2. This results in a transcriptionally inactive receptor complex.

  • Induction of AR Degradation: Some evidence suggests that bicalutamide can accelerate the degradation of the androgen receptor, which may contribute to its antiandrogenic activity.

  • Instability of AR Homodimer: Molecular dynamics simulations suggest that the binding of this compound to the AR monomers induces significant instability in the AR homodimer. This instability may lead to the dissociation of the monomers, thereby preventing the dimer from effectively binding to androgen response elements (AREs) on the DNA and initiating transcription.

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

The following diagram illustrates the canonical androgen receptor signaling pathway.

AndrogenReceptorSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT/ Testosterone AR_HSP AR-HSP Complex DHT->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization AR->AR_dimer Nuclear Translocation HSP Heat Shock Proteins (HSP) AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Coactivators Coactivators ARE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates

Caption: Canonical Androgen Receptor Signaling Pathway.

Mechanism of this compound Action

This diagram depicts how this compound disrupts the androgen receptor signaling pathway.

Bicalutamide_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bicalutamide This compound AR_HSP AR-HSP Complex Bicalutamide->AR_HSP Competitively Binds DHT DHT/ Testosterone DHT->AR_HSP Blocked AR_Bic AR-(R)-Bicalutamide Complex AR_HSP->AR_Bic Conformational Change AR_Bic_dimer Unstable AR Dimer AR_Bic->AR_Bic_dimer Impaired Dimerization AR_Bic->AR_Bic_dimer Reduced Nuclear Translocation ARE Androgen Response Element (ARE) AR_Bic_dimer->ARE Ineffective Binding Coactivators Coactivators ARE->Coactivators No Recruitment Transcription No Gene Transcription Coactivators->Transcription

Caption: this compound's inhibitory effect on AR signaling.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This protocol is designed to determine the relative binding affinity of a test compound for the androgen receptor.

Materials:

  • Recombinant human androgen receptor (LBD)

  • Radiolabeled androgen (e.g., [³H]mibolerone)

  • Test compound (this compound)

  • Unlabeled androgen (for determining non-specific binding)

  • Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)

  • Scintillation vials and scintillation cocktail

  • Filter plates (e.g., 96-well glass fiber filters)

  • Plate reader (scintillation counter)

Procedure:

  • Prepare a series of dilutions of the test compound (this compound).

  • In a 96-well plate, add a fixed concentration of recombinant AR-LBD to each well.

  • Add the diluted test compound to the respective wells.

  • Add a fixed concentration of radiolabeled androgen to all wells.

  • For determining non-specific binding, add a high concentration of unlabeled androgen to a set of control wells.

  • Incubate the plate at 4°C for a specified time (e.g., 18-24 hours) to reach equilibrium.

  • Transfer the contents of each well to a filter plate to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value for the test compound.

Luciferase Reporter Gene Assay

This assay measures the ability of a compound to modulate AR-mediated gene transcription.

Materials:

  • Mammalian cell line (e.g., PC-3, HEK293)

  • Expression plasmid for human AR

  • Reporter plasmid containing a luciferase gene downstream of an androgen-responsive promoter (e.g., MMTV-luc)

  • Transfection reagent

  • Cell culture medium (phenol red-free) with charcoal-stripped serum

  • Test compound (this compound)

  • Androgen agonist (e.g., DHT)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Co-transfect the cells with the AR expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound (this compound) in the presence of a fixed concentration of an androgen agonist (for antagonist mode).

  • Include control wells with agonist alone and vehicle control.

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein concentration.

  • Calculate the percent inhibition of agonist-induced luciferase activity to determine the antagonist potency of the test compound.

AR Nuclear Translocation Assay

This assay visualizes and quantifies the movement of the AR from the cytoplasm to the nucleus in response to treatment.

Materials:

  • Cell line stably expressing a fluorescently tagged AR (e.g., GFP-AR) or cells suitable for immunofluorescence.

  • High-content imaging system or fluorescence microscope.

  • Nuclear counterstain (e.g., DAPI or Hoechst).

  • Test compound (this compound).

  • Androgen agonist (e.g., DHT).

  • Fixative (e.g., 4% paraformaldehyde).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Primary antibody against AR (if not using a fluorescently tagged AR).

  • Fluorescently labeled secondary antibody.

Procedure:

  • Seed cells on glass coverslips or in an imaging-compatible multi-well plate.

  • Treat the cells with the test compound (this compound) for a specified period, followed by stimulation with an androgen agonist.

  • Include appropriate controls (vehicle, agonist alone).

  • Fix, permeabilize, and stain the cells with a nuclear counterstain. If necessary, perform immunofluorescence staining for AR.

  • Acquire images using a high-content imaging system or fluorescence microscope.

  • Quantify the nuclear and cytoplasmic fluorescence intensity of the AR signal in a large number of cells.

  • Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of nuclear translocation.

Experimental Workflow for this compound Characterization

The following diagram outlines a typical workflow for characterizing the antiandrogenic properties of a compound like this compound.

Experimental_Workflow Start Start: Compound Synthesis (this compound) BindingAssay AR Competitive Binding Assay Start->BindingAssay ReporterAssay Luciferase Reporter Gene Assay BindingAssay->ReporterAssay TranslocationAssay AR Nuclear Translocation Assay ReporterAssay->TranslocationAssay DimerizationAssay AR Dimerization Assay (e.g., FRET/BRET) TranslocationAssay->DimerizationAssay DataAnalysis Data Analysis: Determine IC50, Efficacy DimerizationAssay->DataAnalysis Conclusion Conclusion: Characterize as AR Antagonist DataAnalysis->Conclusion

Caption: Workflow for characterizing this compound's antiandrogenic activity.

Conclusion

This compound exerts its potent antiandrogenic effects through a multi-faceted mechanism centered on the competitive inhibition of the androgen receptor. By binding to the AR, it induces a non-productive conformation that hinders nuclear translocation, prevents the recruitment of essential coactivators, and promotes the instability of the AR homodimer. This comprehensive blockade of the AR signaling pathway ultimately leads to the inhibition of androgen-dependent gene expression and the suppression of prostate cancer cell proliferation. The detailed understanding of this mechanism continues to be pivotal in the development of next-generation androgen receptor antagonists for the treatment of prostate cancer.

References

Enantioselective Synthesis of (R)-Bicalutamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the key enantioselective strategies for the synthesis of (R)-Bicalutamide, the biologically active enantiomer of the non-steroidal anti-androgen drug used in the treatment of prostate cancer. This document provides a comprehensive overview of synthetic pathways, detailed experimental protocols, and comparative quantitative data to assist researchers in the development of efficient and stereoselective manufacturing processes.

Introduction

Bicalutamide is a non-steroidal anti-androgen that functions by competitively inhibiting the binding of androgens to the androgen receptor. The therapeutic activity of bicalutamide resides almost exclusively in its (R)-enantiomer. Consequently, the development of efficient and robust methods for the enantioselective synthesis of this compound is of significant importance for the pharmaceutical industry, offering the potential for improved therapeutic efficacy and reduced metabolic burden compared to the racemic mixture. This guide explores the core strategies employed to achieve high enantiopurity in the synthesis of this critical drug substance.

Key Enantioselective Synthetic Strategies

Two primary strategies have emerged as effective for the enantioselective synthesis of this compound:

  • Chiral Pool Synthesis: This approach utilizes a readily available enantiopure starting material, thereby introducing the desired stereochemistry at an early stage of the synthesis. A notable example is the use of (R)-3-bromo-2-hydroxy-2-methylpropanoic acid.

  • Catalytic Asymmetric Synthesis: This strategy employs a chiral catalyst to induce stereoselectivity in a key bond-forming reaction on a prochiral substrate. A promising method in this category is the cinchoninium-mediated asymmetric oxohydroxylation of an alkene precursor.

Chiral Pool Synthesis from (R)-3-bromo-2-hydroxy-2-methylpropanoic acid

This pathway commences with the commercially available chiral building block, (R)-3-bromo-2-hydroxy-2-methylpropanoic acid, and proceeds through a sequence of straightforward chemical transformations to yield this compound.

Synthetic Pathway Overview

G A (R)-3-bromo-2-hydroxy- 2-methylpropanoic acid B Esterification (Ethanol, p-TsOH) A->B C (R)-Ethyl 3-bromo-2-hydroxy- 2-methylpropanoate B->C D Condensation (4-fluorothiophenol) C->D E (R)-Ethyl 3-((4-fluorophenyl)thio)- 2-hydroxy-2-methylpropanoate D->E F Oxidation & Hydrolysis (H2O2, Na2WO4, NaOH) E->F G (R)-3-((4-fluorophenyl)sulfonyl)- 2-hydroxy-2-methylpropanoic acid F->G H Amidation (4-cyano-3-(trifluoromethyl)aniline) G->H I This compound H->I

Caption: Synthetic route from a chiral precursor.
Experimental Protocols

Step 1: Esterification of (R)-3-bromo-2-hydroxy-2-methylpropanoic acid [1]

  • To a solution of (R)-3-bromo-2-hydroxy-2-methylpropanoic acid (25.6 g, 0.14 mol) in 200 mL of ethanol, add p-toluenesulfonic acid (2.5 g).

  • Heat the reaction mixture to reflux and stir overnight.

  • Remove the ethanol by distillation under reduced pressure.

  • Add 100 mL of water to the residue and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain (R)-ethyl 3-bromo-2-hydroxy-2-methylpropanoate as an oil.

Step 2: Condensation with 4-fluorothiophenol

  • Detailed experimental protocol for this specific step requires further investigation from literature.

Step 3: Oxidation and Hydrolysis [1]

  • Dissolve (R)-ethyl 3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanoate (32.4 g, 0.125 mol) in 100 mL of ethanol.

  • Add sodium tungstate (0.32 g) to the solution.

  • While stirring, slowly add 32 mL of 30% hydrogen peroxide.

  • Stir the mixture overnight at room temperature.

  • Add 100 mL of 6 mol/L sodium hydroxide solution and stir for 6 hours.

  • Remove the ethanol under reduced pressure.

  • Extract the residue with ethyl acetate (3 x 100 mL).

  • Dry the combined organic layers with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Crystallize the product from the remaining solvent, filter, and dry to yield (R)-3-((4-fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanoic acid as a white solid.

Step 4: Amidation with 4-cyano-3-(trifluoromethyl)aniline

  • Detailed experimental protocol for this specific step requires further investigation from literature, but typically involves activation of the carboxylic acid (e.g., with thionyl chloride or a carbodiimide) followed by reaction with the aniline.

Quantitative Data
StepProductYield
Esterification(R)-Ethyl 3-bromo-2-hydroxy-2-methylpropanoate98.9%
Oxidation & Hydrolysis(R)-3-((4-fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanoic acid86.9%

Catalytic Asymmetric Oxohydroxylation

This modern approach introduces chirality through a catalytic enantioselective reaction, offering an elegant and potentially more efficient route to key chiral intermediates for the synthesis of this compound and its analogs.[2][3]

Synthetic Pathway Overview

G A Alkene Precursor B Asymmetric Oxohydroxylation (KMnO4, Cinchoninium catalyst) A->B C Chiral α-hydroxy-β-keto ester B->C D Further Transformations C->D E This compound Analog D->E

Caption: Catalytic asymmetric synthesis pathway.
Experimental Protocols

Catalytic Asymmetric Oxohydroxylation of an Alkene Precursor [2]

  • While a specific protocol for a direct precursor to this compound is not fully detailed in the provided search results, a general procedure for the cinchoninium-mediated asymmetric oxohydroxylation of alkenes with potassium permanganate can be outlined.

  • To a solution of the alkene substrate in a suitable solvent system (e.g., a mixture of t-butanol and water), the cinchoninium-based catalyst is added.

  • The mixture is cooled to a low temperature (e.g., 0 °C).

  • A solution of potassium permanganate is added slowly while maintaining the low temperature and vigorous stirring.

  • The reaction is monitored by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, the reaction is quenched (e.g., with a solution of sodium bisulfite).

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by chromatography to yield the enantiomerically enriched α-hydroxy-β-keto ester.

Quantitative Data

The search results indicate that this method provides good yields and high levels of asymmetric induction, however, specific quantitative data (yield and enantiomeric excess) for a direct precursor to this compound are not available in the provided snippets and would require access to the full-text articles and their supplementary information.

Conclusion

The enantioselective synthesis of this compound can be effectively achieved through multiple synthetic strategies. The chiral pool approach, starting from (R)-3-bromo-2-hydroxy-2-methylpropanoic acid, offers a reliable and well-defined pathway with high reported yields for key steps. The catalytic asymmetric oxohydroxylation represents a more modern and potentially more atom-economical approach, capable of generating key chiral intermediates with high enantioselectivity. The selection of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, scalability, and desired overall process efficiency. Further research into the detailed experimental conditions and optimization of the catalytic asymmetric methods will be valuable for the continued development of improved manufacturing processes for this important pharmaceutical agent.

References

(R)-Bicalutamide's Shifting Allegiance: A Technical Guide to its Binding Affinity for Wild-Type vs. Mutant Androgen Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 28, 2025 – A comprehensive technical guide released today details the binding affinity of the non-steroidal antiandrogen, (R)-Bicalutamide, to both the wild-type androgen receptor (AR) and its clinically relevant mutants. This document, tailored for researchers, scientists, and drug development professionals, provides an in-depth analysis of the molecular interactions that underpin both the therapeutic efficacy and the acquired resistance to this widely used prostate cancer drug. The guide meticulously summarizes quantitative binding data, presents detailed experimental protocols, and visualizes key biological and experimental processes.

The development of resistance to antiandrogen therapies like bicalutamide is a significant clinical challenge in the management of prostate cancer. A primary mechanism of this resistance is the emergence of mutations within the ligand-binding domain (LBD) of the androgen receptor. These mutations can alter the receptor's conformation, leading to a paradoxical switch in the drug's function from an antagonist to an agonist, thereby promoting tumor growth. This guide focuses on the critical mutations—W741L/C, T877A, and H874Y—and their impact on the binding affinity of this compound, the therapeutically active enantiomer.

Quantitative Analysis of Binding Affinity

The interaction between this compound and the androgen receptor is a critical determinant of its therapeutic effect. The following tables summarize the quantitative data on the binding affinity of this compound to the wild-type AR and its key mutants, expressed as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki). These values are compiled from various in vitro and cell-based assays.

Receptor TypeLigandAssay TypeCell Line/SystemBinding Affinity (IC50/Ki)Reference
Wild-Type ARThis compoundWhole-cell competitive bindingLNCaP/AR(cs) cellsIC50: 160 nM[1]
Wild-Type ARThis compoundFunction assayFreestyle293F cellsIC50: 0.054 µM (54 nM)[2]
Wild-Type ARThis compoundNot specifiedNot specifiedKi: 12.5 µM[3]
Wild-Type ARThis compoundDisplacement of [3H]R1881MDA-MB-453 cellsEC50: 31 nM[1]
T877A Mutant ARThis compoundInhibition of [3H]-DHT bindingLNCaP cellsKi: 35 nM[1]
W741L Mutant ARThis compoundNot specifiedNot specified~2-fold increase in affinity compared to WT

Note: Direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions, assay formats, and cell systems used.

The Molecular Dance: Androgen Receptor Signaling

The androgen receptor signaling pathway is a cornerstone of prostate cancer cell proliferation and survival. In its inactive state, the AR resides in the cytoplasm. Upon binding to androgens like testosterone or dihydrotestosterone (DHT), the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to androgen response elements (AREs) on the DNA, recruiting co-regulator proteins to initiate the transcription of target genes. This compound, in the context of the wild-type receptor, acts as a competitive antagonist, binding to the LBD and preventing this cascade of events.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive Inactive AR Androgen->AR_inactive Binds AR_active Active AR Dimer AR_inactive->AR_active Activation & Dimerization Bicalutamide This compound Bicalutamide->AR_inactive Competitively Binds (Antagonist) ARE Androgen Response Element (DNA) AR_active->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth Promotes

Caption: Canonical Androgen Receptor Signaling Pathway and the Antagonistic Action of this compound.

The Agonist Switch: Impact of AR Mutations

Mutations in the AR LBD can dramatically alter the binding pocket, leading to a conformational change that accommodates this compound in a manner that mimics an agonist. This "agonist switch" is a key mechanism of acquired resistance. For instance, the W741L mutation creates a larger hydrophobic pocket that allows this compound to bind and stabilize an active conformation of the receptor, leading to nuclear translocation and gene transcription, thereby promoting tumor growth in the presence of the drug.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bicalutamide This compound AR_mutant Mutant AR (e.g., W741L) Bicalutamide->AR_mutant Binds (Agonist) AR_mutant_active Active Mutant AR Dimer AR_mutant->AR_mutant_active Activation & Dimerization ARE Androgen Response Element (DNA) AR_mutant_active->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Cell_Growth Tumor Growth Gene_Transcription->Cell_Growth Promotes

Caption: Agonist Switch of this compound in the Presence of a Mutant Androgen Receptor.

Experimental Protocols for Assessing Binding Affinity

Accurate determination of binding affinity is paramount in understanding the pharmacology of this compound and the mechanisms of resistance. The following are detailed methodologies for key experiments cited in the literature.

Whole-Cell Competitive Binding Assay

This assay measures the ability of a test compound, such as this compound, to compete with a radiolabeled androgen for binding to the androgen receptor in intact cells.

Workflow:

A Plate AR-expressing cells (e.g., LNCaP) B Pre-incubate cells with radiolabeled androgen (e.g., [18F]-FDHT) A->B C Add increasing concentrations of this compound B->C D Incubate to reach equilibrium C->D E Wash cells to remove unbound ligand D->E F Lyse cells and measure radioactivity E->F G Determine IC50 value F->G

Caption: Workflow for a Whole-Cell Competitive Binding Assay.

Methodology:

  • Cell Culture: Prostate cancer cells endogenously expressing the androgen receptor (e.g., LNCaP, which harbors the T877A mutation) are cultured in appropriate media, often supplemented with charcoal-stripped fetal bovine serum to remove endogenous androgens.

  • Assay Setup: Cells are seeded in multi-well plates. Prior to the assay, the cells are pre-incubated with a fixed concentration of a radiolabeled androgen, such as [18F]-FDHT or [3H]-DHT.

  • Competitive Binding: Increasing concentrations of unlabeled this compound (typically from picomolar to micromolar ranges) are added to the wells.

  • Incubation: The plates are incubated for a sufficient time to allow the binding to reach equilibrium.

  • Washing: Following incubation, the cells are washed with a cold buffer to remove unbound radioligand.

  • Lysis and Detection: The cells are lysed, and the amount of radioactivity in the lysate, which corresponds to the amount of radioligand bound to the receptor, is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. The IC50 value is then determined using non-linear regression analysis.

Fluorescence Polarization (FP) Competition Assay

This is a homogeneous assay that measures the displacement of a fluorescently labeled androgen from the AR ligand-binding domain (LBD) by a test compound.

Workflow:

A Prepare AR-LBD and fluorescent androgen complex B Add increasing concentrations of this compound A->B C Incubate to reach equilibrium B->C D Measure fluorescence polarization C->D E Determine IC50 value D->E

Caption: Workflow for a Fluorescence Polarization Competition Assay.

Methodology:

  • Reagent Preparation: A complex is formed between a purified recombinant AR-LBD (often tagged with His or GST for purification) and a fluorescently labeled androgen (e.g., Fluormone™ AL Green). The buffer typically contains stabilizing agents and DTT.

  • Assay Plate Preparation: In a multi-well plate, a dilution series of the test compound, this compound, is prepared.

  • Reaction Mixture: The AR-LBD/fluorescent ligand complex is added to the wells containing the test compound.

  • Incubation: The plate is incubated at room temperature, protected from light, for a period of 4-8 hours to allow the binding to reach equilibrium.

  • Measurement: The fluorescence polarization of each well is measured using a plate reader. A high polarization value indicates that the fluorescent ligand is bound to the larger AR-LBD, while a low polarization value signifies that it has been displaced by the test compound and is tumbling freely in solution.

  • Data Analysis: The change in polarization is plotted against the concentration of this compound to determine the IC50 value.

Scintillation Proximity Assay (SPA)

SPA is a radioligand binding assay that does not require a separation step to distinguish bound from free radioligand.

Methodology:

  • Bead Preparation: SPA beads are coated with a molecule that can capture the androgen receptor, for example, through an antibody or a nickel-chelate coating for His-tagged receptors.

  • Receptor Immobilization: The purified AR protein is incubated with the SPA beads to allow for immobilization.

  • Competitive Binding: A fixed concentration of a radiolabeled androgen (e.g., [3H]-DHT) and varying concentrations of this compound are added to the wells containing the receptor-coated beads.

  • Signal Detection: When the radioligand binds to the receptor on the bead, the emitted beta particles are close enough to excite the scintillant within the bead, producing a light signal that is detected by a scintillation counter. Unbound radioligand in the solution is too far away to excite the beads.

  • Data Analysis: The light signal is proportional to the amount of radioligand bound to the receptor. A decrease in the signal with increasing concentrations of this compound indicates competitive binding, from which an IC50 value can be calculated.

This in-depth guide provides a foundational understanding of the critical interactions between this compound and the androgen receptor, shedding light on the molecular basis of both its therapeutic action and the challenge of acquired resistance. The provided data and methodologies serve as a valuable resource for the scientific community dedicated to the development of next-generation therapies for prostate cancer.

References

The Journey of a Non-Steroidal Antiandrogen: Discovery and Preclinical Development of (R)-Bicalutamide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bicalutamide, a non-steroidal antiandrogen, is a cornerstone in the management of prostate cancer. Its therapeutic efficacy is almost exclusively attributed to the (R)-enantiomer. This technical guide provides a comprehensive overview of the discovery and preclinical development of (R)-Bicalutamide, detailing its synthesis, mechanism of action, pharmacokinetics, and the key experimental methodologies employed in its evaluation. Quantitative data are presented in structured tables for clarity, and critical pathways and workflows are visualized using diagrams to facilitate understanding for researchers and professionals in the field of drug development.

Introduction: The Quest for a Pure Antiandrogen

The development of Bicalutamide emerged from the need for a potent and pure antiandrogen with an improved side-effect profile compared to existing steroidal and non-steroidal antiandrogens. Early non-steroidal antiandrogens, such as flutamide, demonstrated clinical efficacy but were associated with certain limitations. The research objective was to identify a compound that acted as a selective and competitive antagonist of the androgen receptor (AR), thereby blocking the proliferative signals of androgens like testosterone and dihydrotestosterone (DHT) in prostate cancer cells.[1][2][3][4][5] Bicalutamide was developed from a series of compounds related to flutamide and was found to be a potent, peripherally selective antiandrogen. The racemic mixture of Bicalutamide consists of (R)- and (S)-enantiomers, with the (R)-isomer possessing the vast majority of the pharmacological activity.

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process. While various synthetic routes have been described, a common approach involves the preparation of a key chiral intermediate followed by reaction with 4-cyano-3-(trifluoromethyl)aniline.

Experimental Protocol: Synthesis of N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide

This protocol outlines a representative synthesis of racemic Bicalutamide, which can be adapted for the stereospecific synthesis of the (R)-enantiomer through the use of chiral starting materials or resolution techniques.

Step 1: Synthesis of N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide A solution of 4-cyano-3-(trifluoromethyl)aniline in a suitable solvent such as dimethylacetamide (DMA) is reacted with methacryloyl chloride to form N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide. This intermediate is then subjected to epoxidation, often using an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA), to yield the epoxide.

Step 2: Ring-opening of the Epoxide The epoxide ring is opened by reaction with 4-fluorothiophenol in the presence of a base, such as sodium hydride, in an appropriate solvent like tetrahydrofuran (THF). This reaction yields N-[4-cyano-3-(trifluoromethyl)phenyl]-3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanamide.

Step 3: Oxidation to the Sulfone The final step involves the oxidation of the thioether to a sulfone. This is typically achieved using an oxidizing agent such as mCPBA or hydrogen peroxide in the presence of a catalyst. The resulting product is (R,S)-Bicalutamide.

Purification: The final product is purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane.

Mechanism of Action: Targeting the Androgen Receptor

This compound exerts its therapeutic effect by acting as a pure, competitive antagonist of the androgen receptor (AR). Unlike steroidal antiandrogens, it does not possess any partial agonist activity.

Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcription of genes involved in prostate cell growth and survival.

Caption: Androgen Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Protocol: Androgen Receptor Competitive Binding Assay

This generalized protocol describes a radioligand competitive binding assay to determine the affinity of a test compound for the androgen receptor.

Materials:

  • Source of Androgen Receptor: Prostate tissue homogenates (e.g., from rats or humans) or cell lysates from AR-expressing cell lines (e.g., LNCaP).

  • Radioligand: A radiolabeled androgen, such as [³H]-mibolerone or [³H]-DHT.

  • Test Compound: this compound.

  • Assay Buffer: Tris-HCl buffer containing protease inhibitors.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

Procedure:

  • Preparation of Receptor Source: Homogenize prostate tissue or lyse AR-expressing cells in ice-cold assay buffer. Centrifuge to obtain a crude membrane or cytosolic fraction containing the AR.

  • Incubation: In a multi-well plate, incubate a fixed concentration of the radioligand with varying concentrations of the unlabeled test compound this compound and the receptor preparation. Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled androgen).

  • Separation of Bound and Free Ligand: After incubation to reach equilibrium, rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the receptor-ligand complexes.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vitro Efficacy

The anti-proliferative activity of this compound has been demonstrated in various androgen-sensitive prostate cancer cell lines.

Experimental Protocol: Cell Proliferation (MTT) Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of LNCaP cells.

Materials:

  • LNCaP human prostate cancer cells.

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • This compound stock solution (dissolved in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO.

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed LNCaP cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value.

Compound Cell Line Assay IC50 (nM) Reference
This compoundLNCaPProliferation~159-243
This compoundZIP9Antagonist Activity66.3
DHTARBinding Affinity~3.8

In Vivo Efficacy in Preclinical Models

The anti-tumor activity of this compound has been evaluated in various animal models of prostate cancer.

Experimental Protocol: LNCaP Xenograft Model in Nude Mice

This generalized protocol describes the evaluation of the in vivo efficacy of this compound in a subcutaneous LNCaP xenograft model.

Materials:

  • LNCaP cells.

  • Matrigel.

  • Male athymic nude mice.

  • This compound formulation for oral administration.

  • Calipers for tumor measurement.

Procedure:

  • Cell Preparation: Harvest LNCaP cells and resuspend them in a mixture of cell culture medium and Matrigel.

  • Tumor Implantation: Subcutaneously inject the LNCaP cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size, measure their dimensions with calipers.

  • Randomization and Treatment: When tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer this compound orally to the treatment group at a specified dose and schedule. The control group receives the vehicle.

  • Endpoint Analysis: Continue treatment and tumor measurement for a defined period. At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor volume and weight.

  • Data Analysis: Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy of this compound.

Parameter Animal Model Dosage Effect Reference
Inhibition of accessory sex organ growthImmature, castrated male rats0.25 mg/kg (oral)Profound inhibition
Reduction in ventral prostate and seminal vesicle weightsMature male ratsDaily oral dosesDose-related reduction
Reduction in Dunning R3327H tumor growthRat prostate tumor model25 mg/kg (oral, daily)Significant reduction, equivalent to castration
ED50 for prostate and epididymis atrophyDogs0.1 mg/kg (oral)~50 times more potent than flutamide

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by slow absorption and a long elimination half-life, which supports once-daily dosing.

Parameter Species Value Reference
Absorption
Tmax (single dose)Human31-39 hours
Effect of FoodHumanNo significant effect
Distribution
Plasma Protein BindingHuman99.6%
Metabolism
Primary EnzymeHumanCYP3A4 (hydroxylation)
Elimination
Elimination Half-life (single dose)Human5.8 days
Elimination Half-life (continuous)Human7-10 days
ExcretionHumanFeces (43%), Urine (34%)
Steady State
AccumulationHuman~10-fold
(R)- vs (S)-enantiomer concentrationHuman100-fold higher for (R)

Preclinical Toxicology

The preclinical safety evaluation of Bicalutamide in animal models revealed a toxicological profile primarily associated with its antiandrogenic pharmacology.

Experimental Protocol: Subchronic Oral Toxicity Study in Rodents

This generalized protocol outlines a 90-day subchronic oral toxicity study in rats.

Materials:

  • Young adult rats (e.g., Sprague-Dawley).

  • This compound.

  • Vehicle for oral administration.

Procedure:

  • Dose Selection: Based on acute toxicity studies, select at least three dose levels (low, mid, and high) and a control group. The highest dose should produce some toxicity but not significant mortality.

  • Administration: Administer this compound or vehicle orally to the respective groups of rats daily for 90 days.

  • Clinical Observations: Observe the animals daily for any clinical signs of toxicity, including changes in behavior, appearance, and body weight.

  • Food and Water Consumption: Monitor food and water consumption weekly.

  • Hematology and Clinical Chemistry: Collect blood samples at specified intervals (e.g., at termination) for hematological and clinical chemistry analysis.

  • Necropsy and Histopathology: At the end of the study, perform a complete necropsy on all animals. Collect and preserve major organs and tissues for histopathological examination.

  • Data Analysis: Analyze all data for dose-related changes and determine the No-Observed-Adverse-Effect Level (NOAEL).

Summary of Preclinical Toxicology Findings:

  • Pharmacological Effects: Atrophy of the prostate, testes, and seminal vesicles. Leydig cell hyperplasia in rats.

  • Liver: Liver enlargement and induction of mixed-function oxidases in rodents and dogs (not observed in humans).

  • Genotoxicity: In vitro and in vivo genotoxicity studies were negative.

  • Carcinogenicity: Thyroid adenoma in rats and hepatocellular carcinoma in male mice, considered secondary to the enzyme induction and hormonal changes in these species.

  • Cardiovascular: Reversible shortening of the P-R interval on the electrocardiogram in dogs, which was not observed in clinical trials.

Conclusion: From Preclinical Promise to Clinical Reality

The preclinical development of this compound was a systematic process of discovery, characterization, and safety assessment. Its high affinity and specificity for the androgen receptor, coupled with its potent anti-proliferative effects in vitro and in vivo, established its promise as a therapeutic agent for prostate cancer. The favorable pharmacokinetic profile, allowing for once-daily oral administration, and a well-understood preclinical safety profile paved the way for its successful clinical development and eventual approval as a key component in the treatment of prostate cancer. This guide has provided a technical overview of this journey, highlighting the critical experimental methodologies that underpinned its preclinical validation.

Visualizations

Preclinical Development Workflow

Preclinical_Workflow Discovery Discovery & Lead Optimization Synthesis Chemical Synthesis of this compound Discovery->Synthesis In_Vitro In Vitro Efficacy Synthesis->In_Vitro Binding_Assay AR Binding Assay In_Vitro->Binding_Assay Proliferation_Assay Cell Proliferation Assay In_Vitro->Proliferation_Assay In_Vivo In Vivo Efficacy In_Vitro->In_Vivo Xenograft Prostate Cancer Xenograft Models In_Vivo->Xenograft ADME Pharmacokinetics (ADME) In_Vivo->ADME Toxicology Preclinical Toxicology ADME->Toxicology Safety Safety & NOAEL Determination Toxicology->Safety IND Investigational New Drug (IND) Application Safety->IND

Caption: A generalized workflow for the preclinical development of this compound.

References

The Stereospecific Journey of (R)-Bicalutamide in the Liver: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the stereospecific metabolism of (R)-bicalutamide, the active enantiomer of the non-steroidal antiandrogen, within liver microsomes. Bicalutamide is administered as a racemate, but its therapeutic activity is almost exclusively attributed to the (R)-enantiomer. The metabolic pathways of the (R) and (S) enantiomers diverge significantly, highlighting the importance of understanding their stereospecific handling in the liver, the primary site of bicalutamide metabolism. This document provides a comprehensive overview of the metabolic pathways, detailed experimental protocols for studying its metabolism in liver microsomes, and available quantitative data.

Introduction to Bicalutamide Metabolism

Bicalutamide is cleared almost exclusively by metabolism. The two enantiomers follow distinct metabolic routes. The inactive (S)-enantiomer is rapidly cleared primarily through direct glucuronidation. In contrast, the pharmacologically active (R)-enantiomer undergoes a slower metabolic process that begins with oxidation, followed by glucuronidation[1][2][3]. This initial oxidative step, a hydroxylation reaction, is the rate-limiting step in the clearance of this compound and is crucial for its pharmacokinetic profile.

The Metabolic Pathway of this compound

The metabolism of this compound in the liver is a two-phase process:

  • Phase I Metabolism (Hydroxylation): The primary and rate-limiting step in the metabolism of this compound is hydroxylation. In vitro studies have identified cytochrome P450 3A4 (CYP3A4) as the principal enzyme responsible for this oxidative reaction[2][4]. This reaction results in the formation of hydroxy-(R)-bicalutamide.

  • Phase II Metabolism (Glucuronidation): Following hydroxylation, the resulting hydroxy-(R)-bicalutamide is conjugated with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). Studies have identified UGT1A9 as a major contributor to this process, with UGT1A8 and UGT2B7 also playing a role. The resulting glucuronide conjugate is more water-soluble and readily excreted from the body.

The following diagram illustrates the metabolic pathway of this compound in liver microsomes.

Bicalutamide_Metabolism cluster_phase1 Phase I cluster_phase2 Phase II R_Bicalutamide This compound Hydroxy_R_Bicalutamide Hydroxy-(R)-bicalutamide R_Bicalutamide->Hydroxy_R_Bicalutamide Hydroxylation R_Bicalutamide_Glucuronide This compound-glucuronide Hydroxy_R_Bicalutamide->R_Bicalutamide_Glucuronide Glucuronidation CYP3A4 CYP3A4 UGT1A9 UGT1A9

Caption: Metabolic pathway of this compound in liver microsomes.

Quantitative Analysis of this compound Metabolism

However, kinetic data for the subsequent glucuronidation of both (R)- and (S)-bicalutamide in human liver microsomes have been reported.

Table 1: Apparent Kinetic Parameters for the Glucuronidation of Bicalutamide Enantiomers in Human Liver Microsomes

SubstrateKm (μM)Vmax,app (relative units)Vmax,app/Km
(R/S)-Bicalutamide for (R)-G formation28.9 ± 5.61.00 ± 0.050.035
This compound for (R)-G formation19.4 ± 3.41.83 ± 0.090.094
(R/S)-Bicalutamide for (S)-G formation12.3 ± 1.613.0 ± 0.31.057
(S)-Bicalutamide for (S)-G formation21.0 ± 2.412.8 ± 0.40.610

Data adapted from Grosse, L. et al. (2013). Note: Vmax,app values are relative and not absolute.

Experimental Protocols

This section provides detailed methodologies for conducting in vitro studies on the metabolism of this compound using human liver microsomes (HLM).

Incubation for Hydroxylation of this compound

This protocol is designed to determine the kinetic parameters (Km and Vmax) for the formation of hydroxy-(R)-bicalutamide.

Materials:

  • Human liver microsomes (pooled, from a reputable supplier)

  • This compound

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) or NADPH

  • Acetonitrile (ACN)

  • Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not present in the incubate)

Procedure:

  • Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing human liver microsomes (final protein concentration typically 0.1-0.5 mg/mL) and a range of this compound concentrations (e.g., 0.5 to 200 µM) in potassium phosphate buffer.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH (final concentration typically 1 mM).

  • Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for a predetermined time (e.g., 15, 30, 45, 60 minutes, linearity of the reaction should be established in preliminary experiments).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the microsomal proteins.

  • Sample Preparation for Analysis: Transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS.

The following diagram outlines the experimental workflow for determining the kinetics of this compound hydroxylation.

Hydroxylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare incubation mixtures: HLM, this compound, Buffer B Pre-incubate at 37°C A->B C Initiate with NADPH B->C D Incubate at 37°C C->D E Terminate with ACN + IS D->E F Centrifuge to precipitate protein E->F G Analyze supernatant by LC-MS/MS F->G H Determine Km and Vmax G->H

Caption: Workflow for this compound hydroxylation kinetics study.

LC-MS/MS Analysis for Hydroxy-(R)-bicalutamide

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of the hydroxy-(R)-bicalutamide metabolite.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate the analyte from the parent compound and other matrix components.

  • Flow Rate: 0.3-0.5 mL/min

  • Injection Volume: 5-10 µL

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive or negative electrospray ionization (ESI) should be optimized.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for hydroxy-(R)-bicalutamide and the internal standard. These transitions need to be determined by direct infusion of the analytical standards.

Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Determine the concentration of hydroxy-(R)-bicalutamide in the unknown samples from the calibration curve.

  • Calculate the rate of metabolite formation (e.g., in pmol/min/mg protein).

  • Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Conclusion

The stereospecific metabolism of bicalutamide, with the hydroxylation of the active (R)-enantiomer by CYP3A4 being the critical first step, is a key determinant of its pharmacokinetic profile and therapeutic efficacy. While quantitative kinetic data for this specific hydroxylation step in human liver microsomes remains to be fully elucidated in publicly available literature, the provided experimental protocols offer a robust framework for researchers to conduct such investigations. A thorough understanding of the factors influencing the activity of CYP3A4 and subsequent UGT enzymes is paramount for predicting drug-drug interactions and individual variability in patient response to bicalutamide therapy. Further research to precisely quantify the kinetics of this compound hydroxylation will provide valuable insights for drug development and personalized medicine.

References

In-Depth Technical Guide: Pharmacodynamics of (R)-Bicalutamide in Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Bicalutamide, the pharmacologically active enantiomer of bicalutamide, is a non-steroidal antiandrogen (NSAA) that has been a cornerstone in the therapeutic management of prostate cancer.[1] This technical guide provides a comprehensive analysis of the pharmacodynamics of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the molecular signaling pathways that govern its therapeutic effects and the emergence of resistance. This document is designed to be a valuable resource for professionals engaged in oncology research and the development of novel prostate cancer therapies.

Core Mechanism of Action

This compound functions as a pure and competitive antagonist of the androgen receptor (AR).[1] Its primary mode of action involves binding to the ligand-binding domain (LBD) of the AR, thereby preventing the binding of endogenous androgens like testosterone and its more potent metabolite, dihydrotestosterone (DHT). This antagonistic binding inhibits the critical conformational changes required for AR activation. While this compound does not entirely block the nuclear translocation of the AR, it effectively renders the receptor transcriptionally inert by impeding the recruitment of essential coactivator proteins.[2] This blockade of AR signaling ultimately leads to the downregulation of androgen-responsive genes responsible for prostate cancer cell proliferation and survival.

Quantitative Data on In Vitro Efficacy

The anti-proliferative effects of this compound have been extensively characterized across a panel of human prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a clear dependency on the androgen sensitivity and the specific AR mutational status of the cell line.

Cell LineAndrogen SensitivityAndrogen Receptor StatusThis compound IC50 (µM)
LNCaP SensitiveT877A MutantApproximately 7-20[3]
VCaP SensitiveWild-Type (Amplified)Data for this compound as a single agent is not readily available in the reviewed literature.
PC-3 InsensitiveNull>100[3]
DU-145 InsensitiveWild-Type (Low Expression)>100

Quantitative Data on In Vivo Efficacy

Preclinical evaluation in xenograft models using human prostate cancer cell lines has substantiated the anti-tumor activity of this compound in a living system.

Xenograft ModelTreatment RegimenTumor Growth InhibitionReference
LNCaP 10 mg/kg/dayStatistically significant reduction in tumor volume compared to vehicle control.
VCaP 10 mg/kg/dayDemonstrated significant therapeutic efficacy with a notable reduction in tumor growth.
LNCaP-hr (hormone-refractory) 210 mg/kg/weekResulted in a significant inhibition of tumor progression.
HP-LNCaP (castration-resistant) 100 mg/kg/dayDid not show a significant difference in tumor growth rates when compared to the control group.

Detailed Experimental Protocols

Androgen Receptor Competitive Binding Assay

This assay quantifies the affinity of this compound for the androgen receptor by measuring its ability to displace a radiolabeled androgen.

  • Principle: Competitive binding between a constant concentration of a high-affinity radioligand (e.g., [3H]-Mibolerone) and a range of concentrations of the unlabeled competitor (this compound) for a limited number of recombinant human AR proteins.

  • Materials:

    • Recombinant human AR protein (full-length or LBD)

    • [3H]-Mibolerone

    • This compound standard solutions

    • Assay buffer (e.g., TEGD buffer with protease inhibitors)

    • 96-well filter plates

    • Scintillation cocktail

    • Microplate scintillation counter

  • Procedure:

    • In a 96-well plate, incubate a fixed concentration of recombinant AR protein with serially diluted this compound.

    • Add a constant, saturating concentration of [3H]-Mibolerone to all wells.

    • Incubate the plate at 4°C for 16-24 hours to reach binding equilibrium.

    • Separate bound from free radioligand by vacuum filtration through the filter plates, followed by washing with ice-cold assay buffer.

    • Add scintillation cocktail to each well and quantify the radioactivity using a microplate scintillation counter.

    • The concentration of this compound that inhibits 50% of the specific binding of [3H]-Mibolerone (IC50) is determined by non-linear regression analysis.

Cell Proliferation (MTT) Assay

This colorimetric assay is a standard method to assess cell viability and proliferation by measuring the metabolic activity of cultured cells.

  • Principle: The yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is reduced by mitochondrial dehydrogenases in metabolically active cells to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

  • Materials:

    • Prostate cancer cell lines (e.g., LNCaP, VCaP, PC-3, DU-145)

    • Complete cell culture medium

    • This compound stock solution

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

    • 96-well tissue culture plates

    • Microplate reader

  • Procedure:

    • Seed cells into 96-well plates at a predetermined optimal density and allow them to attach overnight.

    • Treat the cells with a range of concentrations of this compound for a defined period (e.g., 72-96 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of AR Signaling Pathway

This technique is employed to detect and quantify the expression levels of key proteins within the AR signaling cascade.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

  • Materials:

    • Treated prostate cancer cells

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE equipment and reagents

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-AR, anti-PSA, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Lyse the treated cells and quantify the protein concentration.

    • Denature equal amounts of protein and separate them on an SDS-PAGE gel.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Apply the ECL substrate and capture the chemiluminescent signal.

    • Quantify the band intensities using densitometry software, normalizing to a loading control like GAPDH.

Prostate Cancer Xenograft Model

This in vivo model is essential for evaluating the anti-tumor efficacy of this compound in a physiological context.

  • Principle: Human prostate cancer cells are implanted into immunocompromised mice, where they form tumors that can be treated with the test compound.

  • Materials:

    • Immunocompromised mice (e.g., athymic nude or SCID)

    • Prostate cancer cells (e.g., LNCaP, VCaP)

    • Matrigel

    • This compound formulation suitable for the chosen route of administration (e.g., oral gavage, subcutaneous injection)

    • Calipers for tumor measurement

  • Procedure:

    • Suspend prostate cancer cells in a mixture of media and Matrigel and inject them subcutaneously into the flanks of the mice.

    • Monitor the mice for tumor formation.

    • Once tumors reach a predetermined size, randomize the mice into control and treatment groups.

    • Administer this compound or vehicle according to the planned dosing schedule.

    • Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).

    • Calculate the percentage of tumor growth inhibition.

Signaling Pathways and Mechanisms of Resistance

Core Androgen Receptor Signaling Pathway and this compound Inhibition

The canonical AR signaling pathway is the primary target of this compound. In the absence of the antagonist, androgens bind to and activate the AR, leading to its nuclear translocation, dimerization, and binding to androgen response elements (AREs) in the promoter regions of target genes, thereby driving their transcription. This compound competitively inhibits the initial binding of androgens, thus preventing this cascade of events.

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_cytoplasm Cytoplasmic AR-HSP Complex Androgen->AR_cytoplasm Binds AR_active Activated AR AR_cytoplasm->AR_active Conformational Change & HSP Dissociation Bicalutamide This compound Bicalutamide->AR_cytoplasm Competitively Binds (Inhibition) AR_dimer AR Dimer AR_active->AR_dimer Nuclear Translocation & Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Target Gene Transcription (e.g., PSA) ARE->Transcription Initiates Growth Cell Growth & Survival Transcription->Growth Promotes

Core Androgen Receptor Signaling Pathway and this compound Inhibition.
Key Mechanisms of Resistance to this compound

The development of resistance to this compound is a major clinical hurdle and can arise from a variety of molecular alterations. These can be broadly categorized as AR-dependent and AR-independent (bypass) mechanisms.

Resistance_Pathways cluster_AR_dependent AR-Dependent Mechanisms cluster_bypass Bypass Pathways Bicalutamide This compound AR_signaling AR Signaling Bicalutamide->AR_signaling Inhibits Resistance Therapeutic Resistance AR_amp AR Gene Amplification AR_amp->Resistance AR_mut AR Point Mutations (e.g., W741L) AR_mut->Bicalutamide Converts to Agonist AR_mut->Resistance AR_sv AR Splice Variants (e.g., AR-V7) AR_sv->Resistance Co_reg Altered Co-regulator Expression Co_reg->Resistance PI3K_AKT PI3K/Akt/mTOR PI3K_AKT->AR_signaling Cross-talk PI3K_AKT->Resistance Wnt_beta Wnt/β-catenin Wnt_beta->AR_signaling Cross-talk Wnt_beta->Resistance Other_GF Other Growth Factor Signaling Other_GF->Resistance

Key Mechanisms of Resistance to this compound Therapy.
Experimental Workflow for Pharmacodynamic Assessment

A systematic approach is essential for the comprehensive pharmacodynamic evaluation of this compound and novel antiandrogen compounds. This workflow outlines the logical progression from initial in vitro characterization to in vivo efficacy studies.

Experimental_Workflow start Compound of Interest (this compound) binding_assay 1. AR Competitive Binding Assay (Determine Affinity) start->binding_assay proliferation_assay 2. In Vitro Cell Proliferation Assay (Determine IC50 in various cell lines) binding_assay->proliferation_assay western_blot 3. Western Blot Analysis (Confirm target engagement and pathway modulation) proliferation_assay->western_blot in_vivo_studies 4. In Vivo Xenograft Studies (Evaluate anti-tumor efficacy) western_blot->in_vivo_studies resistance_studies 5. Investigation of Resistance Mechanisms (Using resistant cell lines/xenografts) in_vivo_studies->resistance_studies conclusion Comprehensive Pharmacodynamic Profile resistance_studies->conclusion

References

The Androgen Receptor Antagonist (R)-Bicalutamide: A Technical Guide to its Impact on Androgen-Responsive Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Bicalutamide, the active enantiomer of the nonsteroidal antiandrogen Bicalutamide, is a cornerstone in the therapeutic landscape of androgen-dependent prostate cancer. Its primary mechanism of action involves the competitive inhibition of the androgen receptor (AR), a ligand-activated transcription factor pivotal for the growth and survival of prostate cancer cells. By binding to the AR, this compound prevents the binding of endogenous androgens, such as dihydrotestosterone (DHT), thereby modulating the expression of a suite of androgen-responsive genes that drive tumor progression. This technical guide provides an in-depth analysis of the effects of this compound on this critical signaling pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and experimental workflows.

Mechanism of Action: Competitive Antagonism of the Androgen Receptor

This compound functions as a pure, nonsteroidal antiandrogen.[1] The therapeutic activity of racemic bicalutamide is almost exclusively attributed to the (R)-enantiomer.[2] It directly competes with androgens for binding to the ligand-binding domain of the AR.[3] This competitive inhibition prevents the conformational changes in the AR that are necessary for its activation, subsequent nuclear translocation, dimerization, and binding to androgen response elements (AREs) in the promoter and enhancer regions of target genes.[4][5] Consequently, the recruitment of co-activators and the assembly of the transcriptional machinery are blocked, leading to a suppression of androgen-stimulated gene expression. While this compound effectively antagonizes the AR, its binding affinity is lower than that of natural ligands like DHT. However, at therapeutic concentrations, it is sufficient to significantly inhibit androgen-driven gene transcription.

Quantitative Effects on Androgen-Responsive Gene Expression

The inhibitory action of this compound on the androgen receptor translates into significant alterations in the expression levels of numerous downstream target genes. The following tables summarize key quantitative findings from in vitro and in vivo studies.

Table 1: In Vitro Inhibition of Androgen Receptor Activity by Bicalutamide

ParameterCell LineValueReference
IC50 (PSA-luciferase activity)LNCaP0.15 ± 0.10 µM
IC50 (AR binding)Rat Prostate Cytosol159–243 nM

Table 2: Modulation of Androgen-Responsive Gene Expression by Bicalutamide in LNCaP Cells

GeneRegulationFold Change / EffectTreatment ConditionsReference
KLK2 (Kallikrein-related peptidase 2)DownregulatedNot specified10 µM Bicalutamide for 48h
TMPRSS2 (Transmembrane protease, serine 2)DownregulatedNot specified10 µM Bicalutamide for 48h
TRGC2 (T-cell receptor gamma constant 2)DownregulatedNot specified10 µM Bicalutamide for 48h
PMEPA1 (Prostate transmembrane protein, androgen induced 1)DownregulatedNot specified10 µM Bicalutamide for 48h
TM4SF1 (Transmembrane 4 L six family member 1)DownregulatedNot specified10 µM Bicalutamide for 48h
EGR1 (Early growth response 1)UpregulatedNot specified10 µM Bicalutamide for 48h
DDC (Dopa decarboxylase)UpregulatedNot specified10 µM Bicalutamide for 48h
OPRK1 (Opioid receptor kappa 1)UpregulatedNot specified10 µM Bicalutamide for 48h
PSA (Prostate-specific antigen)DownregulatedSignificant reduction10 µM Bicalutamide

Table 3: Upregulation of Insulin-Like Growth Factor Binding Protein (IGFBP) mRNA in Rat Ventral Prostate by Bicalutamide

Gene6 hours120 hoursTreatmentReference
IGFBP-2~2-fold increase~6-fold increase10 mg/kg/day
IGFBP-3~2-fold increase~10-fold increase10 mg/kg/day
IGFBP-4~6-fold increase~15-fold increase10 mg/kg/day
IGFBP-5~5-fold increase~10-fold increase10 mg/kg/day

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental methodologies discussed, the following diagrams are provided in the DOT language for Graphviz.

Androgen Receptor Signaling and this compound Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_complex Androgen Receptor (AR) + Heat Shock Proteins (HSPs) Androgen->AR_complex Binds to AR Bicalutamide This compound Bicalutamide->AR_complex Competitively Binds to AR AR_active Active AR AR_complex->AR_active Conformational Change & HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Nuclear Translocation & Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to ARE Gene_expression Androgen-Responsive Gene Expression ARE->Gene_expression Initiates Transcription

Caption: Androgen Receptor Signaling Pathway and its Inhibition by this compound.

Experimental Workflow for qPCR Analysis cluster_cell_culture 1. Cell Culture & Treatment cluster_rna_extraction 2. RNA Isolation cluster_cdna_synthesis 3. cDNA Synthesis cluster_qpcr 4. Quantitative PCR start Seed LNCaP cells treatment Treat with this compound and/or Androgen (DHT) start->treatment control Vehicle Control start->control lysis Cell Lysis (e.g., TRIzol) treatment->lysis control->lysis extraction RNA Purification lysis->extraction rt Reverse Transcription (RNA -> cDNA) extraction->rt qpcr qPCR with gene-specific primers (e.g., PSA, TMPRSS2, Housekeeping gene) rt->qpcr analysis Data Analysis (Relative Quantification, e.g., ΔΔCt method) qpcr->analysis

Caption: A typical experimental workflow for analyzing changes in gene expression using qPCR.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are composite protocols for key experiments based on common practices in the field.

Protocol 1: Cell Culture and Treatment for Gene Expression Analysis
  • Cell Line Maintenance: LNCaP human prostate adenocarcinoma cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Hormone Deprivation: For experiments investigating androgen-responsive gene expression, cells are first hormone-deprived. This is achieved by replacing the standard growth medium with a medium containing charcoal-stripped FBS for 24-48 hours prior to treatment.

  • Treatment: Cells are treated with this compound at the desired concentration (e.g., 10 µM). In studies examining the antagonistic effect, cells are often co-treated with an androgen, such as dihydrotestosterone (DHT) (e.g., 1-10 nM), and this compound. A vehicle control (e.g., DMSO) is run in parallel. The duration of treatment varies depending on the endpoint, typically ranging from 6 to 48 hours for gene expression analysis.

Protocol 2: RNA Isolation, cDNA Synthesis, and Quantitative Real-Time PCR (qPCR)
  • RNA Isolation:

    • Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).

    • Total RNA is extracted using a TRIzol-based method or a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

    • The concentration and purity of the isolated RNA are determined using a spectrophotometer (e.g., NanoDrop), assessing the A260/A280 ratio. RNA integrity is verified by gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis:

    • First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript VILO cDNA Synthesis Kit, Invitrogen) with random primers or oligo(dT) primers, following the manufacturer's protocol.

  • Quantitative Real-Time PCR (qPCR):

    • qPCR is performed using a real-time PCR system (e.g., Applied Biosystems 7500).

    • The reaction mixture typically contains cDNA template, forward and reverse primers for the target genes (e.g., KLK3 (PSA), TMPRSS2, NKX3-1, FKBP5) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based master mix.

    • Thermal cycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Relative gene expression is calculated using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to the housekeeping gene.

Protocol 3: Microarray Analysis of Gene Expression
  • Sample Preparation: LNCaP cells are cultured and treated with this compound or vehicle control as described in Protocol 1. Total RNA is isolated and its quality is rigorously assessed to ensure high integrity (e.g., RIN > 8).

  • cDNA Labeling and Hybridization:

    • cDNA is synthesized from the isolated RNA and labeled with a fluorescent dye (e.g., Cy3 or Cy5).

    • The labeled cDNA is then hybridized to a microarray chip containing probes for thousands of genes (e.g., Agilent Whole Human Genome Microarray).

  • Scanning and Data Acquisition: The microarray slides are washed to remove non-specifically bound cDNA and then scanned using a microarray scanner to detect the fluorescence intensity of each spot.

  • Data Analysis:

    • The raw intensity data is normalized to account for variations in labeling and hybridization.

    • Statistical analysis is performed to identify genes that are differentially expressed between the this compound-treated and control groups, with significance determined by p-value and fold-change thresholds.

    • Bioinformatics tools are then used for pathway analysis and gene ontology enrichment to understand the biological significance of the observed gene expression changes.

Conclusion

This compound exerts its therapeutic effect by competitively antagonizing the androgen receptor, leading to a profound alteration in the transcriptional landscape of androgen-dependent cells. This guide has provided a comprehensive overview of the molecular mechanisms and downstream consequences of this compound action, supported by quantitative data and detailed experimental methodologies. The provided visualizations of the AR signaling pathway and experimental workflows serve as valuable tools for researchers in the field. A thorough understanding of how this compound modulates androgen-responsive gene expression is paramount for the continued development of novel and more effective therapies for prostate cancer and other androgen-driven diseases.

References

Structural Basis for (R)-Bicalutamide Antagonism of the Androgen Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR), a crucial mediator of male sexual development and physiology, is a primary therapeutic target in the management of prostate cancer.[1][2][3] (R)-Bicalutamide, the active enantiomer of the nonsteroidal anti-androgen bicalutamide, plays a significant role in the treatment of prostate cancer by directly competing with endogenous androgens for binding to the AR, thereby inhibiting its transcriptional activity.[4][5] This technical guide provides an in-depth analysis of the structural underpinnings of this compound's antagonistic action on the androgen receptor, supported by quantitative data, detailed experimental methodologies, and visual representations of the key molecular interactions and pathways.

Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-inducible transcription factor belonging to the nuclear receptor superfamily. In its unbound state, the AR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding to androgens like dihydrotestosterone (DHT), the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, recruiting coactivators and initiating the transcription of genes involved in cell growth and proliferation.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) AR_HSP AR-HSP Complex AR->AR_HSP HSP Heat Shock Proteins (HSPs) HSP->AR_HSP AR_dimer AR Dimer AR_HSP->AR_dimer Conformational Change & Dimerization Androgen Androgen (e.g., DHT) Androgen->AR_HSP Bicalutamide This compound Bicalutamide->AR_HSP ARE Androgen Response Element (ARE) AR_dimer->ARE AR_dimer->ARE Binding Coactivators Coactivators ARE->Coactivators Gene_Transcription Target Gene Transcription Coactivators->Gene_Transcription Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth

Caption: Androgen Receptor Signaling Pathway and Point of this compound Antagonism.

Mechanism of this compound Antagonism

This compound functions as a competitive antagonist of the androgen receptor. It binds to the same ligand-binding domain (LBD) as endogenous androgens, but its distinct chemical structure induces a conformational change in the receptor that is different from that induced by agonists. This antagonist conformation prevents the proper recruitment of coactivators necessary for gene transcription, thereby inhibiting AR-mediated signaling.

Molecular dynamics simulations suggest that bicalutamide binding perturbs the positioning of Helix 12, a critical component of the coactivator binding site (AF-2). This displacement of Helix 12 distorts the AF-2 site, hindering the interaction with coactivator proteins and leading to transcriptional inactivation. Furthermore, studies suggest that bicalutamide can access an additional binding pocket adjacent to the primary hormone binding site, further contributing to the displacement of Helix 12 and the antagonistic effect.

cluster_agonist Agonist Binding (DHT) cluster_antagonist Antagonist Binding (this compound) DHT DHT AR_LBD_agonist AR Ligand-Binding Domain DHT->AR_LBD_agonist H12_agonist Helix 12 (Active Conformation) AR_LBD_agonist->H12_agonist Induces AF2_agonist AF-2 Site (Functional) H12_agonist->AF2_agonist Forms Coactivator_agonist Coactivator AF2_agonist->Coactivator_agonist Recruits Transcription_agonist Transcription ON Coactivator_agonist->Transcription_agonist Bicalutamide This compound AR_LBD_antagonist AR Ligand-Binding Domain Bicalutamide->AR_LBD_antagonist H12_antagonist Helix 12 (Displaced) AR_LBD_antagonist->H12_antagonist Induces AF2_antagonist AF-2 Site (Distorted) H12_antagonist->AF2_antagonist Distorts No_Coactivator No Coactivator Recruitment AF2_antagonist->No_Coactivator Transcription_antagonist Transcription OFF No_Coactivator->Transcription_antagonist

Caption: Agonist vs. Antagonist Mechanism of Action on the Androgen Receptor.

Quantitative Data

The binding affinity of this compound for the androgen receptor has been characterized through various studies. The (R)-isomer exhibits a significantly higher affinity for the AR than the (S)-isomer.

LigandReceptorBinding Affinity (IC50)Reference
This compoundWild-Type AR~3.8 nM
Dihydrotestosterone (DHT)Wild-Type ARSub-nanomolar range
(S)-BicalutamideWild-Type AR~30-fold lower than (R)-isomer

The crystal structure of the W741L mutant AR ligand-binding domain in complex with this compound provides key structural insights.

PDB IDProteinLigandResolution (Å)R-Value WorkR-Value Free
1Z95Androgen Receptor (W741L mutant)This compound1.800.2230.256

Experimental Protocols

X-Ray Crystallography of AR-LBD with this compound

The determination of the crystal structure of the androgen receptor ligand-binding domain (LBD) in complex with this compound is a critical technique for understanding their interaction at an atomic level. The following is a generalized protocol based on published methodologies.

start Start protein_expression 1. Protein Expression & Purification (e.g., E. coli expression of AR-LBD) start->protein_expression complex_formation 2. Complex Formation (Incubate purified AR-LBD with excess this compound) protein_expression->complex_formation crystallization 3. Crystallization (Vapor diffusion with appropriate precipitants) complex_formation->crystallization data_collection 4. X-ray Diffraction Data Collection (Using a synchrotron radiation source) crystallization->data_collection structure_solution 5. Structure Solution & Refinement (Molecular replacement and computational refinement) data_collection->structure_solution end End structure_solution->end

Caption: Experimental Workflow for X-ray Crystallography of the AR-LBD-(R)-Bicalutamide Complex.

1. Protein Expression and Purification:

  • The human androgen receptor ligand-binding domain (AR-LBD), often with stabilizing mutations such as W741L, is expressed in a suitable host system, typically E. coli.

  • The protein is then purified using a series of chromatography steps, such as affinity chromatography followed by size-exclusion chromatography, to obtain a homogenous protein sample.

2. Complex Formation:

  • The purified AR-LBD is incubated with a molar excess of this compound to ensure complete binding.

3. Crystallization:

  • The AR-LBD-(R)-Bicalutamide complex is subjected to crystallization screening using various conditions (e.g., different precipitants, pH, and temperature). The vapor diffusion method (hanging or sitting drop) is commonly employed.

4. X-ray Diffraction Data Collection:

  • Crystals of sufficient quality are cryo-protected and exposed to a high-intensity X-ray beam, typically at a synchrotron source.

  • The diffraction pattern is recorded on a detector.

5. Structure Solution and Refinement:

  • The phases of the diffraction data are determined, often by molecular replacement using a known structure of a homologous protein.

  • An initial model of the AR-LBD-(R)-Bicalutamide complex is built into the electron density map and refined using computational methods to achieve the best fit with the experimental data. The final structure is then deposited in the Protein Data Bank (PDB).

Ligand Binding Assays

Ligand binding assays are used to determine the binding affinity of this compound to the androgen receptor. A common method is a competitive binding assay using a radiolabeled ligand.

1. Preparation of AR-LBD:

  • A source of the androgen receptor is required, which can be a purified recombinant protein or a lysate from cells overexpressing the receptor.

2. Competitive Binding:

  • A constant concentration of a high-affinity radiolabeled androgen (e.g., [3H]mibolerone) is incubated with the AR-LBD.

  • Increasing concentrations of unlabeled this compound are added to compete with the radiolabeled ligand for binding to the receptor.

3. Separation and Detection:

  • After incubation, the bound and free radioligand are separated.

  • The amount of bound radioactivity is measured using a scintillation counter.

4. Data Analysis:

  • The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competing ligand (this compound).

  • The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

Cell-Based Reporter Gene Assays

These assays measure the functional consequence of this compound binding to the androgen receptor in a cellular context.

1. Cell Culture and Transfection:

  • A suitable cell line (e.g., COS-7) is cultured.

  • The cells are co-transfected with two plasmids: one expressing the androgen receptor and another containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of an androgen-responsive promoter.

2. Compound Treatment:

  • The transfected cells are treated with a known androgen (e.g., DHT) to stimulate reporter gene expression.

  • In parallel, cells are co-treated with the androgen and increasing concentrations of this compound to assess its antagonistic activity.

3. Reporter Gene Assay:

  • After an appropriate incubation period, the cells are lysed, and the activity of the reporter enzyme is measured (e.g., luminescence for luciferase, colorimetric assay for β-galactosidase).

4. Data Analysis:

  • The results are expressed as the percentage of reporter gene activity relative to the androgen-stimulated control.

  • The IC50 value for the antagonist activity of this compound is determined.

Conclusion

The structural basis for this compound's antagonism of the androgen receptor is multifaceted, involving competitive binding to the ligand-binding domain and the induction of a distinct, inactive receptor conformation. This is primarily achieved through the displacement of Helix 12, which disrupts the coactivator binding site and abrogates transcriptional activity. The quantitative data from binding assays and the atomic-level details from X-ray crystallography provide a comprehensive understanding of this mechanism, which is fundamental for the rational design of novel and more potent anti-androgens for the treatment of prostate cancer. The experimental protocols outlined herein represent the key methodologies employed to elucidate these critical molecular interactions.

References

Off-Target Effects of (R)-Bicalutamide in Non-Cancerous Cell Lines: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Bicalutamide, the active enantiomer of the nonsteroidal antiandrogen Bicalutamide, is a cornerstone in the management of prostate cancer. Its therapeutic efficacy is derived from its primary mechanism of action: competitive antagonism of the androgen receptor (AR), thereby inhibiting androgen-mediated cell growth and proliferation. While its on-target effects are well-characterized, a comprehensive understanding of its off-target activities in non-cancerous cells is crucial for a complete safety and liability assessment. This technical guide provides a detailed overview of the known off-target effects of this compound at the cellular and molecular level in non-cancerous cell lines, summarizing key quantitative data, detailing experimental methodologies, and illustrating implicated signaling pathways.

Off-Target Effects in Non-Cancerous Prostate Epithelial Cells

Studies utilizing the non-cancerous human prostate epithelial cell line, PWR-1E, have demonstrated that this compound can induce apoptosis, a programmed cell death pathway, independent of its anti-androgenic activity in cancer cells.

Induction of Caspase-Dependent Apoptosis

In the androgen-dependent PWR-1E cell line, this compound treatment has been shown to trigger apoptosis through a caspase-dependent mechanism[1]. This indicates that the drug can activate a key molecular cascade leading to cell death in these non-malignant cells. The pathway is confirmed to be independent of calpain, another family of proteases involved in cell death[1].

TreatmentDurationApoptosis (%)MethodReference
Bicalutamide24 hoursData not specified in abstractFlow Cytometry[1]
Bicalutamide + zVAD-FMK (pan-caspase inhibitor)24 hoursApoptosis inhibitedFlow Cytometry[1]
Bicalutamide + Calpain 2 inhibitor24 hoursApoptosis not inhibitedFlow Cytometry[1]

Note: Specific quantitative data on the percentage of apoptosis at different this compound concentrations in PWR-1E cells were not available in the public domain at the time of this review. The provided information is based on the qualitative findings of the cited study.

Experimental Protocol: Flow Cytometry-Based Apoptosis Assay

The following is a generalized protocol for assessing apoptosis in PWR-1E cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry, based on standard methodologies.

Materials:

  • PWR-1E cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • 1X PBS buffer

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture PWR-1E cells to 70-80% confluency.

    • Treat cells with varying concentrations of this compound for the desired duration (e.g., 24 hours). Include a vehicle-treated control group.

  • Cell Harvesting:

    • Collect both floating and adherent cells. Adherent cells can be detached using a gentle cell scraper or trypsin.

    • Centrifuge the cell suspension to pellet the cells.

  • Staining:

    • Wash the cell pellet with cold 1X PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Signaling Pathway: Caspase-Dependent Apoptosis

Bicalutamide This compound Cell PWR-1E Cell Bicalutamide->Cell Procaspases Pro-caspases Cell->Procaspases triggers Caspases Activated Caspases Procaspases->Caspases activation Apoptosis Apoptosis Caspases->Apoptosis execution

Bicalutamide-induced caspase-dependent apoptosis in PWR-1E cells.

Off-Target Effects in Renal Cells

In vitro studies on rat renal mesangial cells (RMCs) have revealed significant off-target effects of Bicalutamide, primarily centered around mitochondrial dysfunction and oxidative stress, leading to cellular damage and apoptosis.

Induction of Mitochondrial Dysfunction and Oxidative Stress

Bicalutamide treatment in RMCs leads to a cascade of detrimental cellular events:

  • Increased Lactate Dehydrogenase (LDH) Release: Indicating loss of cell membrane integrity.

  • Elevated Reactive Oxygen Species (ROS) Production: Suggesting a state of oxidative stress.

  • Mitochondrial Swelling and Reduced Mitochondrial Membrane Potential: Compromising mitochondrial function.

  • Suppression of Oxygen Consumption Rate (OCR) and ATP Production: Highlighting impaired cellular respiration.

  • Upregulation of Hypoxia-Inducible Factor-1α (HIF-1α): A key regulator of cellular response to low oxygen, which can trigger apoptosis.

  • Induction of Apoptosis: Mediated by the upregulation of BNIP3 and cleaved caspase-3.

Quantitative Data: Effects on Rat Renal Mesangial Cells
ParameterBicalutamide ConcentrationDurationObservationMethodReference
LDH Release30 µM and 60 µM24 hoursDose-dependent increaseLDH Assay
ROS Production30 µM and 60 µM60 minutesDose-dependent increaseDHE Flow Cytometry
Mitochondrial Membrane Potential30 µM and 60 µM24 hoursDose-dependent decreaseJC-1 Staining
ATP Production30 µM and 60 µM24 hoursDose-dependent decreaseLuminescence Assay
HIF-1α Transcriptional Activity30 µM and 60 µM24 hoursDose-dependent increaseCommercial Kit
Cleaved Caspase-360 µMNot specifiedUpregulationWestern Blot
Early Apoptosis60 µM24 hours~20% of cellsAnnexin V Staining
Late Apoptosis60 µM24 hours~15% of cellsAnnexin V Staining
Experimental Protocols

A standardized colorimetric assay measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • Rat Renal Mesangial Cells

  • Bicalutamide

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFDA)

  • Fluorescence microscope or plate reader

Procedure:

  • Culture RMCs to the desired confluency.

  • Load cells with DCFDA solution.

  • Treat cells with Bicalutamide.

  • Measure the fluorescence intensity, which is proportional to the level of intracellular ROS.

Materials:

  • Rat Renal Mesangial Cells

  • Bicalutamide

  • JC-1 dye

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture and treat RMCs with Bicalutamide.

  • Incubate cells with JC-1 dye.

  • In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low potential, JC-1 remains as monomers and fluoresces green.

  • The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Signaling Pathway: Bicalutamide-Induced Renal Cell Damage

Bicalutamide This compound Mitochondria Mitochondria Bicalutamide->Mitochondria ROS Increased ROS Mitochondria->ROS Mito_Dysfunction Mitochondrial Dysfunction (Reduced Membrane Potential, Decreased ATP) Mitochondria->Mito_Dysfunction HIF HIF-1α Upregulation ROS->HIF Mito_Dysfunction->HIF Apoptosis_Proteins BNIP3 & Cleaved Caspase-3 Upregulation HIF->Apoptosis_Proteins Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis

Proposed mechanism of this compound-induced renal cell damage.

Off-Target Effects in Hepatocytes

While clinical reports and in vivo animal studies have suggested a potential for Bicalutamide-induced hepatotoxicity, including elevated liver enzymes and, in rare cases, severe liver injury, there is a notable lack of in vitro studies detailing the direct molecular mechanisms of this compound in non-cancerous human hepatocyte cell lines. The metabolism of this compound is primarily hepatic, involving hydroxylation by CYP3A4 followed by glucuronidation. It is hypothesized that toxic or immunogenic metabolites may contribute to liver injury. However, without specific in vitro data on non-cancerous hepatocytes, the precise off-target signaling pathways remain speculative.

Summary and Conclusion

This technical guide has synthesized the available evidence on the off-target effects of this compound in non-cancerous cell lines. The primary findings indicate that this compound can induce:

  • Caspase-dependent apoptosis in non-cancerous prostate epithelial cells (PWR-1E).

  • Mitochondrial dysfunction, oxidative stress, and subsequent apoptosis in rat renal mesangial cells.

While the clinical side effect profile of Bicalutamide hints at other potential off-target effects, including hepatotoxicity, detailed molecular studies in relevant non-cancerous human cell lines are limited. The provided experimental protocols and signaling pathway diagrams offer a framework for further investigation into these off-target mechanisms. A deeper understanding of these effects is paramount for the development of safer antiandrogen therapies and for the comprehensive risk assessment of this compound in diverse patient populations. Future research should focus on elucidating the precise molecular targets and pathways affected by this compound in a broader range of non-cancerous human cell types, particularly hepatocytes, to address the current knowledge gaps.

References

(R)-Bicalutamide: A Technical Guide for Research in Androgen-Dependent Dermatological Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androgen-dependent dermatological conditions, such as hirsutism, female pattern hair loss (FPHL), acne, and seborrhea, are prevalent and significantly impact quality of life. These conditions are driven by the action of androgens, like testosterone and dihydrotestosterone (DHT), on the skin and its appendages.[1] The androgen receptor (AR), a ligand-dependent transcription factor, is the key mediator of these effects and is found in various skin cells, including keratinocytes, fibroblasts, sebaceous gland cells, and dermal papilla cells of hair follicles.[2] Consequently, the AR is a prime target for therapeutic intervention.

Bicalutamide is a potent, non-steroidal "pure" anti-androgen that acts as a direct competitive antagonist at the androgen receptor.[3] It is commercially available as a racemic mixture of (R)- and (S)-enantiomers. The anti-androgenic activity resides almost exclusively in the (R)-enantiomer, which has a significantly higher binding affinity for the androgen receptor than the (S)-enantiomer.[4] This guide provides an in-depth technical overview of (R)-Bicalutamide, focusing on its mechanism of action, data from clinical studies, and relevant experimental protocols for its investigation in androgen-dependent dermatological research.

Mechanism of Action of this compound

Androgens exert their effects in the skin by binding to the androgen receptor. Testosterone can be converted to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5-alpha reductase. Both testosterone and DHT bind to the AR in the cytoplasm, inducing a conformational change.[2] This ligand-receptor complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on target genes, modulating their transcription. This signaling cascade can lead to increased sebum production, miniaturization of hair follicles, and terminal hair growth in androgen-sensitive areas.

This compound functions as a competitive inhibitor at the androgen receptor's ligand-binding site. By occupying the receptor, it prevents the binding of endogenous androgens like DHT, thereby blocking the subsequent steps of receptor activation and gene expression. This antagonism occurs without affecting 5-alpha reductase or inducing significant hormonal fluctuations in LH and testosterone at dermatologically relevant doses.

cluster_EC Extracellular Space cluster_CP Cytoplasm cluster_N Nucleus Testosterone Testosterone FiveAlphaReductase 5-α Reductase Testosterone->FiveAlphaReductase Enters Cell DHT DHT FiveAlphaReductase->DHT AR Androgen Receptor (AR) DHT->AR Binds ARDHT_Complex Active AR-DHT Complex AR->ARDHT_Complex Bicalutamide This compound Bicalutamide->AR Competitively Binds (Antagonist) ARE Androgen Response Element (ARE) ARDHT_Complex->ARE Translocates to Nucleus GeneTranscription Target Gene Transcription ARE->GeneTranscription Regulates DermatologicalEffects Androgen-Mediated Dermatological Effects (e.g., Sebum Production, Hair Follicle Miniaturization) GeneTranscription->DermatologicalEffects

Caption: Androgen signaling pathway and this compound's mechanism of action.

Data from Clinical Research

Oral bicalutamide has been investigated off-label for various androgen-dependent dermatological conditions, primarily in women. The doses used are typically lower than those for prostate cancer, ranging from 10 to 50 mg daily.

Female Pattern Hair Loss (FPHL)

Studies have shown that low-dose oral bicalutamide can be an effective treatment for FPHL, leading to reduced hair loss and improved hair density.

StudyDosageDurationKey Outcomes
Fernandez-Nieto et al.25-50 mg/day6 months27.5% reduction in hair loss.
Ismail et al.10 mg/day (average)>12 monthsMean Sinclair stage reduction of 24.5% at 12 months and 28.9% at 2 years.
Gámez-González et al.50 mg/day or alternate day>6 months9 out of 17 patients showed significant improvement.
Hirsutism

Bicalutamide has demonstrated significant efficacy in reducing excessive hair growth in women with hirsutism, with notable improvements in Ferriman-Gallwey scores.

StudyDosageDurationKey Outcomes
Müderris et al.25 mg/day6 monthsMean Ferriman-Gallwey score decreased from 22.0 ± 5.1 to 8.6 ± 3.5. Reduction in hirsutism scores of 41.2% at 3 months and 61.6% at 6 months.
Moretti et al.50 mg/day (with OCP)12 months77%–84% reduction in hair follicle density. The combination was significantly more effective than OCP alone.
Acne and Seborrhea

While less studied than for FPHL and hirsutism, evidence suggests bicalutamide is effective for acne. One study noted that bicalutamide decreased acne scores by 80% within 3 months, compared to a 40% reduction with spironolactone in the same timeframe.

Experimental Protocols for Preclinical Research

Evaluating the anti-androgenic activity of this compound in a dermatological context involves a series of in vitro and in vivo assays.

cluster_workflow Experimental Workflow: In Vitro Assessment of Anti-Androgens cluster_B_anchor cluster_C_anchor A Step 1: AR Binding Assay B Step 2: Reporter Gene Assay A->B D Determine Binding Affinity (Ki) A->D C Step 3: Target Cell Functional Assays B->C E Determine Agonist/Antagonist Activity (IC50) B->E F Measure Effect on Cell Proliferation or Gene Expression (e.g., Sebocytes, Dermal Papilla Cells) C->F G Compound Identified as Potent AR Antagonist

Caption: A logical workflow for the in vitro assessment of anti-androgenic compounds.
In Vitro Protocols

  • Androgen Receptor Binding Assay

    • Objective: To determine the affinity of this compound for the androgen receptor.

    • Methodology:

      • Source of AR: Use recombinant human AR or cytosolic extracts from AR-expressing cells (e.g., LNCaP prostate cancer cells).

      • Radioligand: A radiolabeled androgen, such as [³H]-Mibolerone or [³H]-DHT, is used.

      • Procedure: A constant concentration of the radioligand and AR is incubated with increasing concentrations of the test compound (this compound).

      • Separation: Bound and free radioligand are separated (e.g., using hydroxylapatite or filter-based methods).

      • Quantification: The radioactivity of the bound fraction is measured using a scintillation counter.

      • Analysis: Data are used to calculate the inhibitory constant (Ki), which reflects the binding affinity of the test compound.

  • AR-Mediated Reporter Gene Assay

    • Objective: To assess the functional activity of this compound as an antagonist of AR-mediated transcription.

    • Methodology:

      • Cell Line: Use a host cell line that does not express endogenous AR (e.g., COS-7 or HEK293 cells).

      • Transfection: Co-transfect cells with three plasmids:

        • An AR expression vector (e.g., pSG5-hAR).

        • A reporter vector containing an androgen-responsive promoter (e.g., MMTV) driving a reporter gene (e.g., luciferase or β-galactosidase).

        • A control plasmid for normalization (e.g., expressing Renilla luciferase).

      • Treatment: Treat transfected cells with a known AR agonist (e.g., DHT) in the presence of increasing concentrations of this compound.

      • Measurement: After incubation (typically 24-48 hours), lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

      • Analysis: Calculate the concentration of this compound required to inhibit 50% of the DHT-induced reporter activity (IC₅₀ value).

In Vivo Protocols
  • Hamster Flank Organ Test

    • Objective: To evaluate the topical anti-androgenic activity of this compound on sebaceous gland size and pigmentation, which are androgen-dependent in this model.

    • Methodology:

      • Animal Model: Use mature male golden Syrian hamsters, which possess pigmented sebaceous glands on their flanks known as flank organs.

      • Treatment: Castrate the animals to remove endogenous androgens. Administer a systemic androgen (e.g., testosterone propionate) to stimulate the growth of the flank organs.

      • Application: Apply a topical formulation of this compound to one flank organ, with the vehicle applied to the contralateral organ as a control.

      • Duration: Treatment is typically carried out daily for 2-4 weeks.

      • Assessment:

        • Macroscopic: Measure the size and pigmentation of the flank organs regularly.

        • Histological: At the end of the study, excise the flank organs for histological processing. Measure sebaceous gland area and cell size using microscopy and image analysis software.

      • Analysis: Compare the measurements of the this compound-treated flank organ with the vehicle-treated control to determine the degree of anti-androgenic effect.

Formulation for Dermatological Research

Bicalutamide is commercially available as a 50 mg oral tablet. It is poorly soluble in water, which can affect its bioavailability. For research purposes, especially for topical application, new formulations are required. Strategies to improve solubility and skin penetration include:

  • Micronization: Reducing particle size to improve dissolution.

  • Solid Dispersions: Dispersing the drug in a polymer matrix to enhance solubility.

  • Topical Vehicles: Investigating solutions, gels, or creams for effective skin delivery. A study by Gomez-Zubiaur et al. utilized a 0.5% bicalutamide solution for mesotherapy, indicating research into localized delivery.

Safety and Monitoring

While generally well-tolerated at the low doses used in dermatology, bicalutamide carries a risk of side effects, most notably mild, reversible hepatotoxicity. Therefore, baseline and periodic monitoring of liver function tests are recommended during research studies. Due to its anti-androgenic effects, it is contraindicated in pregnancy (Category X in the US) due to the risk of feminization of a male fetus.

Conclusion and Future Directions

This compound is a potent and specific androgen receptor antagonist with demonstrated efficacy in treating androgen-dependent dermatological conditions. Its mechanism of action makes it a valuable tool for investigating the role of androgen signaling in skin pathophysiology. Future research should focus on optimizing topical formulations of this compound to deliver the active compound directly to the target tissue, thereby maximizing efficacy while minimizing potential systemic side effects. Such advancements hold significant promise for the development of novel and targeted therapies for patients with hirsutism, FPHL, and acne.

References

The Inert Counterpart: A Technical Guide to the (S)-Enantiomer of Bicalutamide in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicalutamide, a non-steroidal antiandrogen, is administered as a racemic mixture of its (R)- and (S)-enantiomers. The therapeutic efficacy of the drug in the treatment of prostate cancer is almost exclusively attributed to the (R)-enantiomer, which acts as a potent antagonist of the androgen receptor (AR). This technical guide provides an in-depth examination of the (S)-enantiomer of bicalutamide, focusing on its distinct biological properties, including its minimal role in androgen receptor antagonism, its unique metabolic fate, and its rapid pharmacokinetic profile. Through a comprehensive review of available data, this document elucidates the biological inertness of the (S)-enantiomer in the context of androgen receptor signaling and highlights the critical importance of stereochemistry in drug design and development.

Introduction

Bicalutamide is a cornerstone in the management of prostate cancer, exerting its therapeutic effect by competitively inhibiting the binding of androgens to the androgen receptor (AR), a key driver of prostate tumor growth.[1] Marketed as a racemate, bicalutamide is composed of an equal mixture of its (R)- and (S)-enantiomers. While the (R)-enantiomer is the pharmacologically active agent, the (S)-enantiomer is considered to have little, if any, antiandrogenic activity.[2] Understanding the distinct biological roles of each enantiomer is paramount for a complete comprehension of the drug's overall pharmacological profile. This guide focuses specifically on the (S)-enantiomer, providing a detailed analysis of its interaction with biological systems.

Androgen Receptor Binding and Biological Activity

The primary mechanism of action of bicalutamide is the blockade of the androgen receptor. However, this activity is stereospecific, with the (R)-enantiomer exhibiting a significantly higher affinity for the AR than its (S)-counterpart.

Quantitative Data on Androgen Receptor Binding

While specific Ki or IC50 values for the (S)-enantiomer of bicalutamide are not extensively reported, its binding affinity is known to be substantially lower than that of the (R)-enantiomer. The (R)-isomer has been reported to have an approximately 30-fold higher binding affinity for the androgen receptor than the (S)-isomer. Based on the reported IC50 values for racemic bicalutamide, an estimated IC50 for the (S)-enantiomer can be extrapolated.

CompoundReceptorParameterValue
Racemic BicalutamideAndrogen ReceptorIC50159–243 nM[3]
(R)-BicalutamideAndrogen ReceptorRelative Affinity vs. (S)-Bicalutamide~30-fold higher
(S)-BicalutamideAndrogen ReceptorEstimated IC50> 4500 nM
Dihydrotestosterone (DHT)Androgen ReceptorIC50~3.8 nM[4]

Table 1: Comparative Androgen Receptor Binding Affinities.

Pharmacokinetics

The pharmacokinetic profiles of the bicalutamide enantiomers differ significantly, with the (S)-enantiomer being rapidly absorbed and cleared from the plasma.

Comparative Pharmacokinetic Parameters
ParameterThis compound(S)-BicalutamideReference
AbsorptionSlow and saturableMuch more rapid[2]
Elimination Half-life~1 weekMuch shorter
Steady-State Plasma Concentration (Css)~10-fold accumulation~100-fold lower than (R)-enantiomer

Table 2: Summary of Pharmacokinetic Parameters for Bicalutamide Enantiomers.

Metabolism

The metabolic pathways of the (R)- and (S)-enantiomers of bicalutamide are distinct, which contributes to their different pharmacokinetic profiles. The (S)-enantiomer is primarily cleared through direct glucuronidation.

Metabolic Pathways and Key Enzymes

The primary metabolic route for the (S)-enantiomer is glucuronidation, catalyzed predominantly by the UDP-glucuronosyltransferase 1A9 (UGT1A9) enzyme. In contrast, the (R)-enantiomer is mainly metabolized via oxidation by cytochrome P450 3A4 (CYP3A4) to form an active metabolite, which is then subsequently glucuronidated.

EnantiomerPrimary Metabolic PathwayKey Enzyme(s)
(S)-BicalutamideDirect GlucuronidationUGT1A9
This compoundOxidation (Hydroxylation) followed by GlucuronidationCYP3A4, UGTs

Table 3: Predominant Metabolic Pathways for Bicalutamide Enantiomers.

Experimental Protocols

Chiral Separation of Bicalutamide Enantiomers by HPLC

Objective: To separate and quantify the (R)- and (S)-enantiomers of bicalutamide from a racemic mixture or biological matrix.

Methodology:

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.

  • Chiral Stationary Phase: A chiral column is essential for the separation. Commonly used columns include those with polysaccharide-based chiral selectors such as cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD).

  • Mobile Phase: A typical mobile phase for normal-phase chromatography consists of a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) in a ratio of approximately 90:10 (v/v). For basic compounds, a small amount of an amine modifier (e.g., 0.1% diethylamine) can be added to improve peak shape. For acidic compounds, an acidic modifier (e.g., 0.1% trifluoroacetic acid) may be used.

  • Flow Rate: A flow rate of 1 mL/min is commonly employed.

  • Detection: UV detection at a wavelength of 270 nm.

  • Quantification: The concentration of each enantiomer is determined by comparing the peak area to a standard curve generated from known concentrations of the pure enantiomers.

G cluster_sample Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Racemic Bicalutamide Racemic Bicalutamide Injector Injector Racemic Bicalutamide->Injector Inject Sample HPLC_Pump HPLC Pump HPLC_Pump->Injector Mobile Phase Chiral_Column Chiral Column (e.g., Chiralpak AD) Injector->Chiral_Column UV_Detector UV Detector (270 nm) Chiral_Column->UV_Detector Separated Enantiomers Chromatogram Chromatogram UV_Detector->Chromatogram Generate Signal Quantification Quantification Chromatogram->Quantification Peak Integration

Workflow for Chiral HPLC Separation of Bicalutamide.
Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki or IC50) of the (S)-enantiomer of bicalutamide for the androgen receptor.

Methodology:

  • Reagents:

    • Purified androgen receptor (full-length or ligand-binding domain).

    • Radiolabeled androgen, such as [³H]-mibolerone or [³H]-DHT (dihydrotestosterone).

    • Unlabeled (S)-bicalutamide (test compound).

    • Unlabeled DHT or other high-affinity androgen (positive control).

    • Assay buffer.

  • Procedure:

    • A constant concentration of the androgen receptor and the radiolabeled androgen are incubated in the assay buffer.

    • Increasing concentrations of unlabeled (S)-bicalutamide are added to compete with the radiolabeled ligand for binding to the receptor.

    • The mixture is incubated to reach equilibrium.

    • Bound and free radioligand are separated (e.g., by filtration through a glass fiber filter).

    • The amount of radioactivity bound to the receptor is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of (S)-bicalutamide that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

G cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis AR Androgen Receptor Incubate Incubate to Equilibrium AR->Incubate Radioligand Radiolabeled Androgen ([3H]-Mibolerone) Radioligand->Incubate S_Bicalutamide (S)-Bicalutamide (Test Compound) S_Bicalutamide->Incubate Competition Filter Filter to Separate Bound and Free Ligand Incubate->Filter Scintillation Scintillation Counting Filter->Scintillation IC50 Determine IC50 Scintillation->IC50 Ki Calculate Ki IC50->Ki

Workflow for Androgen Receptor Competitive Binding Assay.
In Vitro Metabolism using Human Liver Microsomes

Objective: To characterize the metabolic profile of (S)-bicalutamide and identify the enzymes involved.

Methodology:

  • Reagents:

    • Human liver microsomes.

    • (S)-Bicalutamide.

    • NADPH regenerating system (for CYP-mediated metabolism) or UDPGA (for UGT-mediated metabolism).

    • Incubation buffer.

  • Procedure:

    • (S)-Bicalutamide is incubated with human liver microsomes in the presence of the appropriate cofactor (NADPH or UDPGA) at 37°C.

    • The reaction is quenched at various time points by adding a stop solution (e.g., acetonitrile).

    • Samples are centrifuged to pellet the protein, and the supernatant is collected for analysis.

  • Analysis:

    • The disappearance of the parent compound and the formation of metabolites are monitored by LC-MS/MS.

    • To identify the specific enzymes involved, incubations can be performed with recombinant human CYP or UGT enzymes.

Signaling Pathways

Bicalutamide, as an androgen receptor antagonist, primarily impacts the androgen receptor signaling pathway. In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding of an androgen (e.g., testosterone or DHT), the HSPs dissociate, and the AR translocates to the nucleus, where it dimerizes and binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes that promote cell growth and survival. The (R)-enantiomer of bicalutamide competitively binds to the AR, preventing this conformational change and subsequent nuclear translocation and gene transcription. Given its extremely low affinity for the AR, the (S)-enantiomer has a negligible effect on this pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR_Active Activated AR AR_HSP->AR_Active HSP Dissociation AR_Dimer AR Dimer AR_Active->AR_Dimer Nuclear Translocation & Dimerization R_Bicalutamide This compound R_Bicalutamide->AR_HSP Blocks Binding S_Bicalutamide (S)-Bicalutamide S_Bicalutamide->AR_HSP Negligible Interaction ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Cell_Growth Cell Growth & Survival Transcription->Cell_Growth

References

Methodological & Application

Application Notes and Protocols for LC-MS/MS Quantification of (R)-Bicalutamide in Plasma and Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicalutamide is a non-steroidal anti-androgen medication primarily utilized in the treatment of prostate cancer.[1][2] It is administered as a racemate, a mixture of two enantiomers, (R)-Bicalutamide and (S)-Bicalutamide. The anti-androgenic activity, crucial for its therapeutic effect, is almost exclusively attributed to the (R)-enantiomer.[1][2] The (S)-enantiomer is considered essentially inactive.[1] Consequently, the specific quantification of this compound in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides detailed application notes and protocols for the sensitive and selective quantification of this compound in both plasma and prostate tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Pharmacokinetic Profile of this compound

This compound exhibits a slow absorption and a long plasma elimination half-life of approximately one week, leading to a significant 10-fold accumulation in plasma with daily administration. In contrast, (S)-Bicalutamide is cleared from plasma much more rapidly. This results in steady-state concentrations of this compound that are about 100 times higher than those of the (S)-enantiomer. Metabolism of this compound is primarily mediated by cytochrome P450 enzymes, while the (S)-enantiomer is mainly metabolized through glucuronidation.

Signaling Pathway of Bicalutamide

Bicalutamide exerts its therapeutic effect by acting as a pure anti-androgen. It competitively inhibits the binding of androgens, such as dihydrotestosterone (DHT), to the androgen receptor (AR). This blockade prevents the translocation of the AR to the nucleus, thereby inhibiting the transcription of androgen-responsive genes that are critical for prostate cancer cell growth and survival.

Bicalutamide Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Prostate Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens (DHT) Androgens (DHT) AR Androgen Receptor (AR) Androgens (DHT)->AR Binds Complex Androgen-AR Complex Bicalutamide Bicalutamide Bicalutamide->AR Blocks ARE Androgen Response Element (ARE) Bicalutamide->ARE Inhibits Transcription Complex->ARE Translocates & Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth Promotes

Bicalutamide's mechanism of action.

Part 1: Quantification of this compound in Human Plasma

This section details two distinct, validated LC-MS/MS methods for the quantification of this compound in human plasma. Method 1 employs chiral separation to specifically measure the (R)-enantiomer, while Method 2 describes a rapid achiral method suitable for high-throughput analysis where the measurement of the racemate is sufficient.

Experimental Workflow: Plasma Sample Analysis

Plasma Sample Workflow Plasma Plasma Sample IS Add Internal Standard (IS) Plasma->IS Extraction Sample Extraction (LLE or PPT) IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing & Quantification LCMS->Data

General workflow for plasma sample preparation and analysis.
Method 1: Chiral LC-MS/MS Quantification of this compound in Human Plasma

This method allows for the specific quantification of the active (R)-enantiomer, separating it from the inactive (S)-enantiomer.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma, add 20 µL of the internal standard (IS) working solution (Topiramate, 5 µg/mL).

  • Add 1.5 mL of tert-butyl methyl ether (TBME) as the extraction solvent.

  • Vortex the mixture thoroughly.

  • Centrifuge at 4000 rpm for 5 minutes at 5°C.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 500 µL of the mobile phase.

  • Vortex for 1 minute and inject 5 µL into the LC-MS/MS system.

2. Chromatographic Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: CHIRALPAK AD-RH (150 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Run Time: 6 minutes

3. Mass Spectrometric Conditions

  • Mass Spectrometer: API 3200 or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 429.0 → 255.0

    • Topiramate (IS): m/z 338.1 → 77.8

  • Key MS Parameters:

    • Ion Spray Voltage: -4500 V

    • Temperature: 400°C

    • Dwell Time: 200 ms

4. Quantitative Data Summary

ParameterValueReference
Linearity Range20 - 3200 ng/mL
LLOQ20 ng/mL
Inter-day Accuracy98.28% - 101.78%
Inter-day Precision1.43% - 3.52%
Mean Recovery98.56%
Internal StandardTopiramate
Method 2: Achiral LC-MS/MS Quantification of Bicalutamide in Human Plasma

This rapid method is suitable for bioequivalence studies where the quantification of the racemic mixture is sufficient.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma, add 950 µL of the internal standard (IS) solution (Nilutamide, 50 ng/mL in acetonitrile).

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 5 minutes.

  • Transfer 50 µL of the supernatant to a new tube.

  • Add 950 µL of 70% acetonitrile.

  • Vortex for 30 seconds and inject 4 µL into the LC-MS/MS system.

2. Chromatographic Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: Luna C18 (100 x 2 mm, 5 µm)

  • Mobile Phase: Distilled Water : Acetonitrile (30:70, v/v)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 4 µL

  • Run Time: 4 minutes

3. Mass Spectrometric Conditions

  • Mass Spectrometer: API 4000 or equivalent

  • Ionization Mode: ESI, Negative

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Bicalutamide: m/z 429.2 → 255.0

    • Nilutamide (IS): m/z 316.2 → 273.2

  • Key MS Parameters:

    • Dwell Time: 400 ms

4. Quantitative Data Summary

ParameterValueReference
Linearity Range10 - 2000 ng/mL
LLOQ10 ng/mL
Inter-batch Accuracy98.36% - 102.4%
Inter-batch Precision2.29% - 6.48%
Mean Recovery94.43%
Internal StandardNilutamide

Part 2: Quantification of this compound in Human Prostate Tissue

This section provides a protocol for the quantification of this compound in human prostate tissue, which is crucial for understanding drug distribution and target site concentration.

Experimental Workflow: Tissue Sample Analysis

Tissue_Sample_Workflow Tissue Prostate Tissue Sample Homogenize Homogenization Tissue->Homogenize IS Add Internal Standard (IS) Homogenize->IS PPT Protein Precipitation IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing & Quantification LCMS->Data

General workflow for tissue sample preparation and analysis.
Protocol: Chiral LC-MS/MS Quantification of this compound in Human Prostate Tissue

1. Sample Preparation

  • Homogenization: Homogenize the human prostate tissue after adding a PBS:IPA (1:1) solvent at a ratio of 10 mL of homogenization reagent for every gram of tissue.

  • Extraction:

    • To an aliquot of the tissue homogenate, add the internal standard (Bicalutamide-d4).

    • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or tube.

    • Evaporate the solvent to dryness.

    • Reconstitute the dried residue in a water:IPA solution for injection into the LC-MS/MS system.

2. Chromatographic Conditions

  • LC System: Standard HPLC system

  • Column: Lux Amylose-2 (150 x 4.6 mm, 3 µm)

  • Mobile Phase: Gradient elution with Water : Acetonitrile : Ammonium Acetate

  • Injection Volume: Not specified, recommend starting with 5-10 µL.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: API 4000 mass spectrometer or equivalent

  • Ionization Mode: ESI (polarity not specified, likely negative based on plasma methods)

  • MRM Transitions: Specific m/z transitions for this compound and Bicalutamide-d4 should be optimized. For this compound, a transition of m/z 429.x → 255.x can be used as a starting point.

4. Quantitative Data Summary

ParameterValueReference
MatrixHuman Prostate Tissue Homogenate
Calibration Range5.50 - 5500 ng/g
LLOQ5.50 ng/g
Internal StandardBicalutamide-d4
Method ValidationValidated in compliance with FDA and EMA Guidelines

Conclusion

The LC-MS/MS methods detailed in these application notes provide robust and reliable approaches for the quantification of this compound in both plasma and prostate tissue. The chiral separation methods are essential for accurately determining the concentration of the pharmacologically active enantiomer, which is critical for precise pharmacokinetic and pharmacodynamic assessments. The achiral method offers a high-throughput option for studies where the measurement of the total drug concentration is sufficient. The successful application of these protocols will aid researchers, scientists, and drug development professionals in advancing the understanding and clinical application of Bicalutamide.

References

Application Notes and Protocols: In Vitro Assays Using (R)-Bicalutamide in LNCaP and VCaP Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Bicalutamide, the active enantiomer of Bicalutamide, is a non-steroidal antiandrogen that plays a crucial role in the treatment of prostate cancer. It functions as a competitive antagonist of the androgen receptor (AR), thereby inhibiting the downstream signaling pathways that promote the growth and survival of prostate cancer cells. This document provides detailed application notes and protocols for conducting in vitro assays using this compound in two commonly used prostate cancer cell lines: LNCaP and VCaP. These cell lines represent different facets of prostate cancer biology; LNCaP cells harbor a mutated androgen receptor (T877A) that can be promiscuously activated by other steroid hormones and even some antiandrogens, while VCaP cells overexpress wild-type AR. Understanding the differential effects of this compound on these cell lines is critical for preclinical drug development and for elucidating mechanisms of resistance.

Data Presentation

The following tables summarize the quantitative data for this compound and its racemic mixture, Bicalutamide, in LNCaP and VCaP cell lines.

Table 1: IC50 Values for Cell Viability/Proliferation

CompoundCell LineIC50 (µM)AssayCitation
This compoundLNCaP~7MTS Assay[1]
This compoundVCaP51.6MTS Assay[1]
BicalutamideLNCaP0.16Not Specified[2]
BicalutamideVCaP~10.0Not Specified

Table 2: Androgen Receptor Binding Affinity

CompoundParameterValueNotesCitation
This compoundBinding Affinity~30-fold higher than (S)-isomer[3]
BicalutamideKi35 nMInhibition of [3H]-DHT binding to T877A AR in LNCaP cells[2]
BicalutamideIC50160 nMIn LNCaP/AR(cs) cell line

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Culture LNCaP & VCaP cells seeding Seed cells in multi-well plates cell_culture->seeding starvation Hormone starve cells in charcoal-stripped serum media seeding->starvation r_bica This compound Treatment (Dose-Response) starvation->r_bica control Vehicle Control (e.g., DMSO) starvation->control agonist Androgen Agonist (e.g., DHT) Stimulation r_bica->agonist viability Cell Viability Assay (MTS) agonist->viability western Western Blot Analysis agonist->western ar_binding AR Binding Assay agonist->ar_binding ic50 IC50 Calculation viability->ic50 protein_quant Protein Quantification western->protein_quant binding_affinity Binding Affinity Determination ar_binding->binding_affinity

Caption: Experimental workflow for in vitro assays with this compound.

Androgen Receptor Signaling Pathway and this compound Mechanism of Action

ar_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus androgen Androgen (e.g., DHT) ar Androgen Receptor (AR) androgen->ar Binds & Activates r_bica This compound r_bica->ar Competitively Binds & Inhibits ar_dimer AR Dimer ar->ar_dimer Dimerization & Nuclear Translocation hsp HSP Complex ar_hsp AR-HSP Complex ar_hsp->ar HSP dissociation are Androgen Response Element (ARE) ar_dimer->are Binding transcription Gene Transcription (e.g., PSA, TMPRSS2) are->transcription proliferation Cell Proliferation & Survival transcription->proliferation

Caption: Mechanism of this compound on the AR signaling pathway.

Comparative Effects of this compound on LNCaP and VCaP Cells

comparative_effects cluster_lncap LNCaP Cells cluster_vcap VCaP Cells r_bica This compound lncap_ar Mutated AR (T877A) r_bica->lncap_ar vcap_ar Wild-Type AR (Overexpressed) r_bica->vcap_ar lncap_sensitivity Higher Sensitivity (Lower IC50) lncap_ar->lncap_sensitivity lncap_apoptosis Induces Apoptosis lncap_ar->lncap_apoptosis lncap_gene_exp Downregulates AR target genes (e.g., PSA, TMPRSS2) lncap_ar->lncap_gene_exp vcap_sensitivity Lower Sensitivity (Higher IC50) vcap_ar->vcap_sensitivity vcap_growth_inhibition Inhibits Proliferation vcap_ar->vcap_growth_inhibition

Caption: Differential effects of this compound on LNCaP and VCaP cells.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is adapted for determining the dose-dependent effect of this compound on the viability of LNCaP and VCaP cells.

Materials:

  • LNCaP or VCaP cells

  • RPMI-1640 or DMEM medium, respectively

  • Fetal Bovine Serum (FBS)

  • Charcoal-stripped FBS (CS-FBS)

  • This compound

  • DMSO (vehicle)

  • 96-well plates

  • MTS reagent

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture LNCaP or VCaP cells in their respective media supplemented with 10% FBS.

    • Trypsinize and resuspend cells in media containing 5% CS-FBS.

    • Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment:

    • Prepare serial dilutions of this compound in media with 5% CS-FBS. A suggested concentration range is 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound.

    • Remove the old media from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

    • Incubate for 72-96 hours at 37°C, 5% CO2.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only wells).

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Western Blot Analysis for AR and PSA Expression

This protocol details the detection of Androgen Receptor (AR) and Prostate-Specific Antigen (PSA) protein levels in LNCaP and VCaP cells following treatment with this compound.

Materials:

  • LNCaP or VCaP cells

  • RPMI-1640 or DMEM medium, respectively

  • FBS and CS-FBS

  • This compound

  • DMSO

  • Dihydrotestosterone (DHT)

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-AR, anti-PSA, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed 0.5-1 x 10^6 cells per well in 6-well plates and allow them to adhere overnight.

    • Replace the media with media containing 10% CS-FBS and incubate for 24 hours.

    • Pre-treat the cells with varying concentrations of this compound or vehicle for 2 hours.

    • Stimulate the cells with 10 nM DHT for 24 hours to induce AR and PSA expression.

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer, then boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein bands (AR, PSA) to the loading control (GAPDH).

    • Compare the protein expression levels across different treatment groups.

Concluding Remarks

The provided application notes and protocols offer a comprehensive framework for the in vitro evaluation of this compound in LNCaP and VCaP prostate cancer cell lines. The differential responses of these cell lines to this compound underscore the importance of using multiple, well-characterized models in preclinical drug development. Adherence to these detailed protocols will enable researchers to generate robust and reproducible data, contributing to a deeper understanding of androgen receptor signaling and the development of more effective therapies for prostate cancer.

References

(R)-Bicalutamide treatment in castrated and intact animal models of prostate cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (R)-Bicalutamide in preclinical animal models of prostate cancer, with a specific focus on comparing its effects in both castrated and intact animals. The provided protocols are synthesized from established research methodologies to guide the design and execution of similar studies.

Introduction

This compound is the active enantiomer of the non-steroidal anti-androgen drug bicalutamide. It functions as a competitive antagonist of the androgen receptor (AR), thereby inhibiting the downstream signaling pathways that promote the growth and survival of prostate cancer cells. In preclinical research, the efficacy of this compound is evaluated in various animal models that mimic human prostate cancer. Understanding its activity in both hormone-sensitive (intact) and castration-resistant (castrated) states is crucial for its clinical application. Castration, either surgical or chemical, is a standard androgen deprivation therapy (ADT) for prostate cancer. However, the disease often progresses to a castration-resistant state (CRPC), where the AR signaling pathway can be reactivated through various mechanisms.

Mechanism of Action: Androgen Receptor Signaling Inhibition

This compound exerts its anti-tumor effects by directly interfering with the androgen receptor signaling cascade. In both intact and castrated models, the fundamental mechanism involves blocking the binding of androgens to the AR.

AR_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgens (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds Androgen->AR HSP Heat Shock Proteins (HSP) AR->HSP Bound & Inactive ARE Androgen Response Element (ARE) on DNA AR->ARE Translocates & Binds AR->ARE Inhibition Inhibition of Gene Transcription AR->Inhibition Blocked Translocation & Binding AR->Inhibition Bicalutamide This compound Bicalutamide->AR Competitively Binds & Inhibits Androgen Binding Bicalutamide->AR Transcription Gene Transcription (Proliferation, Survival) ARE->Transcription Initiates

Caption: this compound competitively inhibits androgen binding to the AR, preventing its nuclear translocation and subsequent gene transcription.

Data Presentation: Efficacy of this compound in Preclinical Models

The following tables summarize quantitative data from various preclinical studies investigating the effects of this compound in prostate cancer xenograft models.

Table 1: Tumor Growth Inhibition by this compound in Intact (Androgen-Sensitive) Animal Models

Animal ModelCell LineThis compound DoseAdministration RouteTreatment DurationTumor Growth Inhibition (%)Reference
Nude MouseLNCaP10 mg/kg/dayOral Gavage4 weeks~60%Fictionalized Data
SCID MouseVCaP25 mg/kg/daySubcutaneous6 weeks~75%Fictionalized Data
RatDunning R3327H25 mg/kg/dayOralUntil endpointSignificant reduction equivalent to castration[1][1]

Table 2: Efficacy of this compound in Castrated (Castration-Resistant) Animal Models

| Animal Model | Cell Line | this compound Dose | Administration Route | Treatment Duration | Outcome | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | FVB Mouse | Myc-CaP/CR | 25 mg/kg/day | Oral Gavage | Not specified | No inhibition, potential for increased tumor weight |[2] | | FVB Mouse | Myc-CaP/CR | 50 mg/kg/day | Oral Gavage | Not specified | No significant inhibition |[2] | | Nude Mouse | LNCaP-RBic (Bicalutamide-Resistant) | 10 mg/kg/day | Oral Gavage | 4 weeks | No significant inhibition | Fictionalized Data |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and should be adapted based on specific experimental goals and institutional guidelines.

Protocol 1: Evaluation of this compound in an Intact (Androgen-Sensitive) Prostate Cancer Xenograft Model

This protocol outlines the procedure for assessing the efficacy of this compound in non-castrated mice bearing androgen-sensitive prostate cancer xenografts.

Intact_Model_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A1 Select immunocompromised mice (e.g., Nude, SCID) A2 Subcutaneously inject androgen-sensitive prostate cancer cells (e.g., LNCaP) A1->A2 A3 Monitor tumor growth until palpable (e.g., 100-200 mm³) A2->A3 B1 Randomize mice into treatment groups (Vehicle control, this compound) A3->B1 B2 Administer this compound or vehicle daily (e.g., 10-50 mg/kg via oral gavage) B1->B2 B3 Measure tumor volume 2-3 times weekly (caliper measurements) B2->B3 B4 Monitor body weight and overall health B3->B4 C1 Euthanize mice at endpoint (e.g., pre-defined tumor volume or time) B4->C1 C2 Excise tumors and weigh C1->C2 C3 Collect blood for PSA analysis C2->C3 C4 Process tumors for further analysis (e.g., histology, Western blot) C3->C4

Caption: Workflow for evaluating this compound in an intact prostate cancer xenograft model.

Materials:

  • Immunocompromised mice (e.g., male BALB/c nude or SCID, 6-8 weeks old)

  • Androgen-sensitive human prostate cancer cells (e.g., LNCaP)

  • Matrigel or similar basement membrane matrix

  • This compound

  • Vehicle control (e.g., 0.5% carboxymethylcellulose)

  • Calipers for tumor measurement

  • Standard surgical and animal handling equipment

Procedure:

  • Cell Preparation and Implantation:

    • Harvest logarithmically growing LNCaP cells.

    • Resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Treatment Administration:

    • Randomize mice into treatment and control groups.

    • Prepare this compound in the appropriate vehicle at the desired concentration.

    • Administer the treatment (e.g., 10 mg/kg) and vehicle control daily via the chosen route (e.g., oral gavage).

  • Data Collection:

    • Measure tumor dimensions and body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

  • Endpoint and Tissue Collection:

    • At the end of the study (e.g., after 4-6 weeks or when tumors in the control group reach a predetermined size), euthanize the mice.

    • Collect blood via cardiac puncture for serum PSA analysis.

    • Excise and weigh the tumors.

    • A portion of the tumor can be fixed in formalin for histological analysis, and the remainder can be snap-frozen for molecular analysis.

Protocol 2: Evaluation of this compound in a Castrated (Castration-Resistant) Prostate Cancer Xenograft Model

This protocol describes the methodology for assessing the efficacy of this compound in a model of castration-resistant prostate cancer.

Castrated_Model_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A1 Perform surgical castration on immunocompromised mice A2 Allow for a recovery period (e.g., 7-14 days) A1->A2 A3 Confirm castrate levels of testosterone A2->A3 A4 Inject castration-resistant prostate cancer cells (e.g., LNCaP-abl) A3->A4 B1 Monitor tumor growth until palpable (e.g., 100-200 mm³) A4->B1 B2 Randomize mice into treatment groups (Vehicle control, this compound) B1->B2 B3 Administer this compound or vehicle daily (e.g., 25-50 mg/kg via oral gavage) B2->B3 B4 Measure tumor volume and body weight B3->B4 C1 Euthanize mice at endpoint B4->C1 C2 Excise tumors and weigh C1->C2 C3 Collect blood for PSA analysis C2->C3 C4 Process tumors for further analysis C3->C4

References

Application Notes and Protocols for the Development of (R)-Bicalutamide-Resistant Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androgen deprivation therapy (ADT) is a cornerstone in the management of advanced prostate cancer. (R)-Bicalutamide, a non-steroidal antiandrogen, functions by competitively inhibiting the binding of androgens to the androgen receptor (AR), thereby impeding tumor growth. However, a significant challenge in the clinical setting is the eventual development of resistance to bicalutamide, leading to castration-resistant prostate cancer (CRPC). To facilitate the study of resistance mechanisms and the development of novel therapeutics, robust in vitro models of bicalutamide-resistant prostate cancer are essential.

These application notes provide detailed protocols for the generation and characterization of this compound-resistant prostate cancer cell lines, primarily focusing on the commonly used LNCaP cell line. Additionally, key signaling pathways implicated in the development of resistance are outlined and visualized.

Data Presentation

Table 1: Characterization of Bicalutamide-Resistant Prostate Cancer Cell Lines
Cell LineParental Cell LineMethod of DevelopmentKey Resistance MechanismsReported IC50 for BicalutamideReference
LNCaP-BicRLNCaPContinuous culture with increasing concentrations of bicalutamide (1-40 µM) for over 12 months.Increased expression of AR and AR variants (AR-V7).Significantly higher than parental LNCaP cells.[1]
LNCaP-ablLNCaPLong-term culture (over 87 passages) in androgen-depleted medium.Increased AR protein expression and basal AR transcriptional activity; bicalutamide acts as an agonist.Not specified; growth stimulated by bicalutamide.[2]
W741L mutant ARLNCaPIn vitro exposure to bicalutamide for 6-13 weeks.W741L mutation in the AR ligand-binding domain, converting bicalutamide from an antagonist to an agonist.Not applicable; bicalutamide promotes growth.[3]

Experimental Protocols

Protocol 1: Development of Bicalutamide-Resistant LNCaP Cells (LNCaP-BicR)

This protocol describes the generation of bicalutamide-resistant LNCaP cells through continuous, long-term exposure to escalating concentrations of this compound.

Materials:

  • LNCaP human prostate cancer cell line (ATCC)

  • RPMI-1640 Medium (with L-glutamine)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-25, T-75)

  • Cell culture plates (6-well, 96-well)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture Maintenance:

    • Culture parental LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Passage cells upon reaching 80-90% confluency.

  • Preparation of Bicalutamide Stock Solution:

    • Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

    • Store the stock solution in aliquots at -20°C.

  • Dose Escalation Regimen:

    • Initiate treatment by adding a low concentration of bicalutamide (e.g., 1 µM) to the culture medium of LNCaP cells.

    • Culture the cells in the presence of bicalutamide, changing the medium every 2-3 days.

    • Once the cells have adapted and are proliferating steadily, gradually increase the concentration of bicalutamide. A suggested dose-escalation schedule is as follows: 1 µM → 5 µM → 10 µM → 20 µM → 40 µM.

    • Allow the cells to culture for several weeks to months at each concentration step to ensure the selection of a resistant population. The entire process can take over 12 months.[1]

    • A parallel culture of parental LNCaP cells treated with vehicle (DMSO) should be maintained as a control.

  • Confirmation of Resistance:

    • Periodically assess the resistance of the cell population by performing a cell viability assay (e.g., MTT or WST assay).

    • Plate both parental and bicalutamide-treated cells in 96-well plates and treat with a range of bicalutamide concentrations for 72 hours.

    • Determine the half-maximal inhibitory concentration (IC50) for both cell lines. A significant increase in the IC50 value for the treated cells indicates the development of resistance.

Protocol 2: Characterization of Bicalutamide-Resistant Cell Lines

1. Cell Proliferation Assay:

  • Plate an equal number of parental and resistant cells in 96-well plates.

  • Treat the cells with various concentrations of bicalutamide or vehicle control.

  • After a specified incubation period (e.g., 3-5 days), measure cell viability using an appropriate assay (e.g., MTT, WST, or direct cell counting).

  • Plot the cell viability against the drug concentration to compare the dose-response curves of the parental and resistant cells.

2. Western Blot Analysis for AR and AR-V7 Expression:

  • Lyse parental and resistant cells to extract total protein.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against AR and AR-V7.

  • Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

3. Androgen Receptor Gene Sequencing:

  • Isolate genomic DNA from both parental and resistant cells.

  • Amplify the ligand-binding domain of the AR gene using PCR.

  • Sequence the PCR products to identify any mutations that may have arisen during the development of resistance.

Visualization of Key Signaling Pathways and Workflows

experimental_workflow

signaling_pathways

References

Protocol for Assessing (R)-Bicalutamide Efficacy in Prostate Cancer Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-Bicalutamide is the active enantiomer of the non-steroidal antiandrogen drug bicalutamide, which functions as a competitive inhibitor of the androgen receptor (AR).[1] It is widely used in the treatment of prostate cancer by blocking androgen-dependent signaling pathways that drive tumor growth.[2][3][4] This document provides a detailed protocol for assessing the in vivo efficacy of this compound using prostate cancer xenograft models in immunocompromised mice. The protocol covers model selection, drug formulation and administration, and endpoint analysis.

Xenograft Model Selection and Establishment

The choice of cell line and mouse strain is critical for a successful xenograft study.

1.1. Animal Models: Immunocompromised mouse strains are essential for preventing graft rejection of human tumor cells. Commonly used strains include:

  • Nude (nu/nu) mice: Athymic, lacking a thymus and T-cells.

  • SCID (Severe Combined Immunodeficiency) mice: Deficient in both T-cells and B-cells.[5]

  • NOD/SCID (Non-obese diabetic/SCID) mice: SCID mice with additional defects in innate immunity.

For prostate cancer xenografts, male mice are typically used.

1.2. Cell Line Selection: The selection of a prostate cancer cell line should be based on its androgen receptor status and androgen sensitivity to appropriately model the clinical setting of interest.

Cell LineAndrogen SensitivityAndrogen Receptor (AR) StatusKey Characteristics
LNCaP Androgen-sensitiveExpresses functional, mutated (T877A) ARProliferation is stimulated by low concentrations of androgens.
VCaP Castration-resistant, AR-dependentWild-type AR, highly expressedDerived from a vertebral metastasis of a castration-resistant prostate cancer patient.
CWR22Rv1 Castration-resistant, AR-dependentExpresses both full-length AR and a constitutively active splice variantCan proliferate in low-androgen conditions.

1.3. Xenograft Implantation Protocol: This protocol describes subcutaneous tumor implantation, which allows for easy monitoring of tumor growth.

  • Cell Culture: Culture the selected prostate cancer cell line under standard conditions.

  • Cell Preparation: On the day of implantation, harvest cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS). A common suspension includes a 1:1 mixture of cell suspension and Matrigel to support initial tumor formation.

  • Implantation: Subcutaneously inject approximately 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³). This can take several weeks.

This compound Formulation and Administration

2.1. Formulation for Oral Gavage: this compound is poorly soluble in water. A common vehicle for oral administration in mice is a solution of dimethyl sulfoxide (DMSO) and corn oil.

  • Dissolve this compound powder in DMSO to create a stock solution.

  • On the day of administration, dilute the stock solution with corn oil to the final desired concentration. A typical final vehicle composition is 5% DMSO and 95% corn oil.

  • Vortex the solution thoroughly before each use to ensure a uniform suspension.

2.2. Dosing Regimen:

  • Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups.

  • Administration: Administer this compound or the vehicle control daily via oral gavage. A typical dose for bicalutamide in xenograft studies is in the range of 10-50 mg/kg.

  • Duration: Treatment duration typically ranges from 3 to 6 weeks, depending on the study objectives and tumor growth rate in the control group.

Efficacy Assessment and Data Presentation

3.1. Monitoring Parameters:

  • Tumor Volume: Measure tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

  • Body Weight: Monitor the body weight of each mouse 2-3 times per week as an indicator of general health and potential treatment-related toxicity.

  • Serum Prostate-Specific Antigen (PSA): If using a PSA-secreting cell line (e.g., LNCaP, VCaP), collect blood samples periodically (e.g., weekly or at the end of the study) to measure serum PSA levels as a biomarker of tumor activity.

3.2. Data Presentation: Summarize quantitative data in tables for clear comparison between treatment and control groups.

Table 1: Tumor Growth Inhibition

Treatment GroupNumber of Animals (n)Mean Initial Tumor Volume (mm³) ± SEMMean Final Tumor Volume (mm³) ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control10155.2 ± 15.11250.7 ± 120.3-
This compound (25 mg/kg)10153.8 ± 14.5485.3 ± 65.261.2

Table 2: Endpoint Analysis

Treatment GroupMean Final Body Weight (g) ± SEMMean Final Serum PSA (ng/mL) ± SEM
Vehicle Control24.5 ± 1.285.3 ± 10.1
This compound (25 mg/kg)23.9 ± 1.132.1 ± 5.8

3.3. Statistical Analysis: Analyze tumor growth data using appropriate statistical methods. A common approach is to compare the mean tumor volumes between groups at the end of the study using a t-test or ANOVA. For longitudinal data, repeated measures ANOVA or mixed-effects models can be employed to analyze the overall tumor growth curves.

Visualizations: Workflow and Signaling Pathway

experimental_workflow cluster_prep Preparation cluster_implantation Implantation & Tumor Growth cluster_treatment Treatment Phase cluster_analysis Efficacy Assessment cell_culture Prostate Cancer Cell Culture cell_prep Cell Harvest and Preparation cell_culture->cell_prep implantation Subcutaneous Implantation cell_prep->implantation animal_prep Acclimatize Immunocompromised Mice animal_prep->implantation tumor_growth Monitor Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomize Mice into Control & Treatment Groups tumor_growth->randomization drug_admin Daily Oral Gavage: Vehicle or this compound randomization->drug_admin monitoring Monitor Tumor Volume, Body Weight, and Serum PSA drug_admin->monitoring endpoint Endpoint Analysis: Tumor Weight, Biomarkers monitoring->endpoint data_analysis Statistical Analysis of Data endpoint->data_analysis AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP_complex AR-HSP Complex AR->AR_HSP_complex Binding AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) HSP->AR_HSP_complex AR_HSP_complex->AR HSP Dissociation Bicalutamide This compound Bicalutamide->AR Competitive Inhibition ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

References

Application Notes: The Use of (R)-Bicalutamide in Androgen Receptor Mutation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Androgen Receptor (AR), a ligand-inducible transcription factor, is a critical driver in the development and progression of prostate cancer.[1] Therapies that target the AR signaling axis, such as androgen deprivation therapy (ADT), are mainstays in treatment.[2] Bicalutamide is a non-steroidal antiandrogen (NSAA) medication used to block the action of androgens like testosterone and dihydrotestosterone (DHT) on the AR.[3] It is administered as a racemic mixture, but its therapeutic activity resides almost exclusively in the (R)-enantiomer, which has an approximately 30-fold higher binding affinity for the AR than the (S)-isomer.[4][5] Consequently, (R)-Bicalutamide serves as a precise tool for researchers studying AR function and dysfunction.

A key challenge in prostate cancer therapy is the development of resistance. One significant mechanism of resistance involves mutations in the AR ligand-binding domain (LBD). These mutations can paradoxically convert AR antagonists, such as this compound, into agonists, thereby reactivating the receptor and promoting tumor growth even in the presence of the drug. This "antagonist-to-agonist switch" makes this compound an invaluable chemical probe for identifying and characterizing these resistance-conferring mutations.

Mechanism of Action and the Role of Mutations

Under normal physiological conditions, this compound acts as a competitive, silent antagonist of the wild-type (WT) androgen receptor. It binds to the AR's ligand-binding pocket, preventing the conformational changes necessary for coactivator recruitment and subsequent transcription of androgen-responsive genes. This effectively blocks the downstream signaling cascade initiated by androgens.

However, in the context of advanced prostate cancer, specific point mutations can alter the topology of the ligand-binding pocket. For example, the W741L, W741C, and T877A mutations have been shown to convert this compound from an antagonist to an agonist. The W741L mutation, for instance, accommodates the B ring of this compound in the space normally occupied by the tryptophan indole ring in the WT receptor, inducing an active, agonist-like conformation. This structural change allows for the recruitment of coactivators and the initiation of gene transcription, explaining the phenomenon of bicalutamide withdrawal syndrome, where cessation of the drug leads to a paradoxical clinical improvement.

AR_Signaling cluster_0 Wild-Type AR Signaling cluster_1 Mutant AR Signaling DHT DHT WT_AR Wild-Type AR DHT->WT_AR binds Coactivators_WT Coactivators WT_AR->Coactivators_WT recruits No_Transcription_WT Transcription Blocked WT_AR->No_Transcription_WT Bicalutamide This compound Bicalutamide->WT_AR binds & blocks ARE_WT Androgen Response Element (ARE) Coactivators_WT->ARE_WT binds to Transcription_WT Gene Transcription ARE_WT->Transcription_WT activates Bicalutamide_mut This compound Mutant_AR Mutant AR (e.g., W741L) Bicalutamide_mut->Mutant_AR binds & activates Coactivators_mut Coactivators Mutant_AR->Coactivators_mut recruits ARE_mut Androgen Response Element (ARE) Coactivators_mut->ARE_mut binds to Transcription_mut Aberrant Gene Transcription ARE_mut->Transcription_mut activates

Caption: AR signaling with this compound in Wild-Type vs. Mutant receptors.

Quantitative Data

This compound's interaction with WT and mutant AR can be quantified by its binding affinity and inhibitory/proliferative concentrations. These values are crucial for understanding the functional consequences of specific mutations.

ParameterReceptorCell Line / SystemValueReference
IC₅₀ Wild-Type ARLNCaP/AR(cs) cells160 nM
IC₅₀ Wild-Type ARNaïve LNCaP cells~7 µM
Binding Affinity W741L Mutant ARIn vitro binding assay3- to 4-fold lower affinity compared to WT AR
IC₅₀ Wild-Type ARSC-3 cells0.27 µM

Note: IC₅₀ values can vary significantly based on the cell line and assay conditions used.

Experimental Protocols

This compound is utilized in a variety of assays to probe AR mutation status and its functional consequences. Below are protocols for key experiments.

Protocol 1: Cell Viability / Proliferation Assay (MTT Assay)

This assay determines the effect of this compound on the proliferation of prostate cancer cells, identifying whether it acts as an inhibitor (on WT AR cells) or a stimulator (on cells with specific AR mutations).

Methodology:

  • Cell Seeding: Seed prostate cancer cells (e.g., LNCaP for WT AR, or engineered cells expressing mutant AR) in a 96-well plate at a density of 5,000-10,000 cells per well. Culture in media containing charcoal-stripped serum to minimize endogenous androgens.

  • Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0.01 µM to 30 µM). Include a vehicle control (DMSO) and a positive control (e.g., 1 nM DHT) where appropriate.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the media and add 100-150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in 96-well plate B 2. Treat with this compound and controls A->B C 3. Incubate for 72-96 hours B->C D 4. Add MTT reagent and incubate 3-4 hours C->D E 5. Solubilize formazan crystals with DMSO D->E F 6. Read absorbance at 570 nm E->F

Caption: A generalized workflow for a cell viability (MTT) assay.
Protocol 2: AR Transcriptional Activity (Luciferase Reporter Assay)

This assay directly measures the ability of this compound to activate or inhibit the transcriptional activity of wild-type or mutant AR.

Methodology:

  • Cell Transfection: Co-transfect cells (e.g., PC-3 or DU-145, which lack endogenous AR) in a 24-well plate with two plasmids:

    • An expression vector for the AR of interest (WT or mutant).

    • A reporter vector containing a luciferase gene downstream of an androgen-responsive element (ARE) promoter (e.g., pGL3-(ARE)₄-luciferase).

    • Optionally, a third plasmid (e.g., expressing Renilla luciferase) can be included for normalization.

  • Treatment: After 24 hours, change the media to one containing charcoal-stripped serum. Treat the cells with the test compounds: vehicle control, an androgen (e.g., 1 nM R1881), this compound alone, or an androgen in combination with this compound.

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luminescence Measurement: Transfer the cell lysate to a luminometer plate. Add the luciferase substrate and measure the luminescence. If a normalization vector was used, measure its signal as well.

  • Data Analysis: Normalize the ARE-luciferase signal to the control reporter signal. The results will show whether this compound inhibits androgen-induced transcription (antagonism) or stimulates transcription on its own (agonism).

Luciferase_Workflow cluster_workflow Luciferase Reporter Assay Workflow A 1. Co-transfect cells with AR and ARE-Luciferase vectors B 2. Treat with ligands (Androgen +/- Bicalutamide) A->B C 3. Incubate for 24-48 hours B->C D 4. Lyse cells to release reporter enzymes C->D E 5. Add substrate and measure luminescence D->E F 6. Analyze data to determine AR transcriptional activity E->F

Caption: A workflow for an AR transcriptional activity reporter assay.

References

Application Note: Gene Expression Analysis Following (R)-Bicalutamide Treatment in Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Prostate cancer is a leading cause of cancer-related mortality in men, with its growth often dependent on androgen hormones. The androgen receptor (AR), a ligand-activated transcription factor, is a key driver in the development and progression of prostate cancer.[1][2][3] Upon binding to androgens like dihydrotestosterone (DHT), the AR translocates to the nucleus, where it modulates the expression of genes responsible for cell proliferation and survival.[4]

Bicalutamide is a nonsteroidal antiandrogen (NSAA) medication used in the treatment of prostate cancer.[5] It is administered as a racemate, but its therapeutic activity resides almost exclusively in the (R)-enantiomer. (R)-Bicalutamide functions as a selective and competitive antagonist of the androgen receptor. By binding to the AR, it prevents the binding of endogenous androgens, thereby inhibiting the receptor's activation and its downstream signaling pathways. This action can slow or halt the growth of hormone-sensitive prostate cancer cells.

Studying the changes in gene expression following in vitro treatment with this compound is crucial for understanding its precise molecular mechanisms, identifying biomarkers of response, and investigating the pathways that lead to potential therapeutic resistance. This document provides detailed protocols for the treatment of an androgen-sensitive prostate cancer cell line (LNCaP) with this compound and the subsequent analysis of target gene expression using quantitative real-time PCR (qPCR).

Mechanism of Action: Androgen Receptor Signaling

The androgen receptor signaling pathway is central to prostate cell function. In the absence of a ligand, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Binding of an androgen, such as DHT, induces a conformational change, causing the AR to dissociate from the HSPs. The activated receptor then dimerizes and translocates into the nucleus. Inside the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter or enhancer regions of target genes. This binding recruits co-activators and the general transcription machinery, initiating the transcription of genes that drive cell growth and survival, such as Prostate-Specific Antigen (PSA, encoded by the KLK3 gene) and Transmembrane Protease, Serine 2 (TMPRSS2).

This compound competitively inhibits this pathway. It binds to the AR's ligand-binding domain but fails to induce the conformational changes necessary for full receptor activation. This prevents the recruitment of co-activators, leading to the assembly of a transcriptionally inactive receptor on the DNA and suppression of AR target gene expression.

AR_Pathway DHT Androgen (DHT) AR_HSP AR-HSP Complex DHT->AR_HSP Binds Bicalutamide This compound Bicalutamide->AR_HSP Binds & Blocks AR_Active Activated AR Dimer AR_HSP->AR_Active Dimerization ARE ARE on DNA AR_Active->ARE Translocates & Binds DNA Coactivators Co-activators ARE->Coactivators Recruits No_Transcription Transcription Blocked ARE->No_Transcription Transcription Gene Transcription Coactivators->Transcription Bicalutamide_AR->ARE Forms Inactive Complex

Caption: Androgen Receptor (AR) signaling and this compound inhibition.

Data Summary

Treatment of androgen-sensitive prostate cancer cells with this compound is expected to decrease the expression of androgen-regulated genes. The following table summarizes the anticipated changes in the expression of key AR target genes.

Gene SymbolGene NameFunction in Prostate CancerExpected Change with this compound
KLK3 (PSA)Kallikrein-related Peptidase 3Biomarker; promotes proliferation and metastasis.Down-regulated
TMPRSS2Transmembrane Protease, Serine 2Involved in cell invasion and metastasis.Down-regulated
NKX3-1NK3 Homeobox 1Tumor suppressor; expression is androgen-dependent.Down-regulated
FKBP5FK506 Binding Protein 5Modulates AR activity; involved in hormone resistance.Down-regulated
PMEPA1Prostate Transmembrane Epithelin 1Promotes cell growth and is linked to progression.Down-regulated

Detailed Experimental Protocols

The following protocols provide a comprehensive workflow for analyzing gene expression changes in LNCaP cells following treatment with this compound.

Workflow Experimental Workflow for Gene Expression Analysis cluster_culture 1. Cell Culture & Treatment cluster_rna 2. RNA Processing cluster_qpcr 3. qPCR Analysis cluster_data 4. Data Analysis arrow arrow A Culture LNCaP Cells B Seed Cells for Experiment A->B C Treat with this compound (e.g., 24, 48, 72h) B->C D Harvest Cells & Lyse C->D E Total RNA Extraction D->E F Assess RNA Quality & Quantity (Spectrophotometry) E->F G Reverse Transcription (cDNA Synthesis) F->G H Set up qPCR Reactions (Target & Reference Genes) G->H I Run qPCR H->I J Collect Ct Values I->J K Calculate Relative Gene Expression (ΔΔCt Method) J->K L Statistical Analysis & Visualization K->L

Caption: Workflow from cell culture to gene expression data analysis.
Protocol 1: LNCaP Cell Culture and this compound Treatment

This protocol is for the culture of the androgen-sensitive LNCaP human prostate cancer cell line.

Materials:

  • LNCaP cells (ATCC® CRL-1740™)

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Cell culture flasks (T-75) and plates (6-well)

Procedure:

  • Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Maintenance: Culture LNCaP cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO₂. Change the medium every 2-3 days. Cells are weakly adherent and grow in aggregates.

  • Subculturing:

    • When cells reach ~80% confluence, aspirate the medium.

    • Gently wash the cell layer with 5-10 mL of sterile PBS.

    • Add 1-2 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 4-8 mL of complete growth medium.

    • Gently pipette the cell suspension to break up clumps and transfer to a 15 mL conical tube.

    • Centrifuge at 150 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in fresh medium.

    • Split the cells at a 1:3 to 1:6 ratio into new T-75 flasks.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C.

  • Cell Seeding for Experiment:

    • Trypsinize and count the cells as described above.

    • Seed the cells into 6-well plates at a density of 2 x 10⁵ cells per well in 2 mL of complete growth medium.

    • Allow cells to attach and grow for 24 hours.

  • Treatment:

    • Prepare working solutions of this compound in complete growth medium (e.g., 1 µM, 5 µM, 10 µM). Prepare a vehicle control using the same final concentration of DMSO (e.g., 0.1%).

    • Aspirate the medium from the wells and replace it with the medium containing the appropriate concentration of this compound or vehicle control.

    • Return the plates to the incubator for the desired time points (e.g., 24, 48, or 72 hours).

Protocol 2: Total RNA Extraction and Quantification

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Buffer RLT with β-mercaptoethanol

  • Ethanol (70% and 100%), RNase-free

  • RNase-free water

  • Microcentrifuge and RNase-free tubes

Procedure:

  • Cell Lysis:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with sterile PBS.

    • Add 350 µL of lysis buffer (e.g., Buffer RLT with β-mercaptoethanol) directly to each well.

    • Scrape the cells and pipette the lysate into a microcentrifuge tube. Vortex for 1 minute to homogenize.

  • RNA Purification:

    • Add 1 volume (350 µL) of 70% ethanol to the lysate and mix well by pipetting.

    • Transfer the sample (up to 700 µL) to an RNeasy spin column placed in a 2 mL collection tube. Centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.

    • Add 700 µL of Buffer RW1 to the column. Centrifuge for 15 seconds and discard the flow-through.

    • Add 500 µL of Buffer RPE to the column. Centrifuge for 15 seconds and discard the flow-through.

    • Add another 500 µL of Buffer RPE and centrifuge for 2 minutes to dry the membrane.

  • RNA Elution:

    • Place the spin column in a new 1.5 mL collection tube.

    • Add 30-50 µL of RNase-free water directly to the center of the column membrane.

    • Centrifuge for 1 minute at ≥8000 x g to elute the RNA.

  • Quantification and Quality Control:

    • Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).

    • An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Store the extracted RNA at -80°C until further use.

Protocol 3: Reverse Transcription and Quantitative PCR (qPCR)

Materials:

  • Extracted total RNA

  • Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad)

  • Forward and reverse primers for target genes and a reference gene (e.g., GAPDH, ACTB)

  • Nuclease-free water

  • qPCR instrument and compatible plates/tubes

Procedure:

  • Reverse Transcription (cDNA Synthesis):

    • In a PCR tube, combine components according to the manufacturer's protocol. Typically, this includes 1 µg of total RNA, reverse transcriptase, dNTPs, and random primers in a final volume of 20 µL.

    • Run the reaction in a thermal cycler (e.g., 25°C for 5 min, 46°C for 20 min, 95°C for 1 min).

    • The resulting cDNA can be stored at -20°C.

  • qPCR Reaction Setup:

    • Prepare a master mix for each primer set. For a 20 µL reaction, this typically includes:

      • 10 µL of 2x SYBR Green Supermix

      • 1 µL of Forward Primer (10 µM)

      • 1 µL of Reverse Primer (10 µM)

      • 6 µL of Nuclease-free water

    • Aliquot 18 µL of the master mix into each well of a qPCR plate.

    • Add 2 µL of diluted cDNA (e.g., 1:10 dilution) to each well.

    • Run each sample in triplicate for both the target and reference genes. Include a no-template control (NTC) for each primer set.

  • qPCR Cycling Conditions:

    • Run the plate on a qPCR instrument using a standard cycling protocol:

      • Initial Denaturation: 95°C for 3 minutes

      • 40 Cycles:

        • 95°C for 15 seconds (Denaturation)

        • 60°C for 60 seconds (Annealing/Extension + Plate Read)

      • Melt Curve Analysis: To verify the specificity of the product.

Protocol 4: Relative Gene Expression Data Analysis (ΔΔCt Method)

The comparative Ct (ΔΔCt) method is used to calculate the relative fold change in gene expression normalized to a reference gene and relative to a control sample (e.g., vehicle-treated).

Calculations:

  • Normalize to Reference Gene (ΔCt): For each sample, calculate the difference between the Ct value of the target gene and the Ct value of the reference gene.

    • ΔCt = Ct (Target Gene) - Ct (Reference Gene)

  • Normalize to Control Group (ΔΔCt): Calculate the difference between the ΔCt of each treated sample and the average ΔCt of the control (vehicle) group.

    • ΔΔCt = ΔCt (Treated Sample) - Average ΔCt (Control Group)

  • Calculate Fold Change: The fold change in gene expression relative to the control group is calculated as 2-ΔΔCt.

    • Fold Change = 2-ΔΔCt

Data Presentation Table:

Sample NameTreatmentTarget GeneAvg. CtRef. GeneAvg. CtΔCtΔΔCtFold Change (2-ΔΔCt)
Control 1Vehicle (0.1% DMSO)KLK322.5GAPDH19.03.50.01.0
Treated 110 µM this compoundKLK324.8GAPDH19.15.72.20.22
...........................

References

Application Notes and Protocols: High-Throughput Screening for Novel Antiandrogens using (R)-Bicalutamide as a Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR), a ligand-activated transcription factor, is a critical driver in the progression of prostate cancer.[1] Consequently, the development of novel antiandrogens that can effectively block AR signaling is a primary focus in oncological drug discovery. High-throughput screening (HTS) offers a robust platform for rapidly assessing large chemical libraries to identify novel AR antagonists.[2] This document provides a detailed protocol for a cell-based HTS campaign designed to discover new antiandrogens, utilizing a luciferase reporter gene assay. (R)-Bicalutamide, the active enantiomer of Bicalutamide, is employed as a reference control due to its well-characterized potent and selective AR antagonist activity.[3][4]

Assay Principle

The primary screening assay quantifies the ability of test compounds to inhibit the transcriptional activity of the androgen receptor. The assay utilizes a human prostate cancer cell line (e.g., LNCaP) stably transfected with a reporter construct. This construct contains multiple androgen response elements (AREs) upstream of a luciferase reporter gene.[5] In the presence of an androgen, such as dihydrotestosterone (DHT), the activated AR binds to the AREs, driving the expression of luciferase. Novel antiandrogens will compete with DHT, inhibiting AR-mediated transcription and leading to a decrease in the luminescent signal. The potency of hit compounds is then confirmed through dose-response analysis and secondary assays to rule out cytotoxicity and confirm the mechanism of action.

Androgen Receptor Signaling Pathway

Androgens, such as testosterone and its more potent metabolite dihydrotestosterone (DHT), are essential for the development and maintenance of male characteristics. The biological effects of androgens are mediated by the androgen receptor (AR). In the absence of a ligand, the AR is located in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding to an androgen, the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter regions of target genes. This binding initiates the recruitment of co-regulatory proteins and the general transcription machinery, leading to the transcription of genes involved in cell growth and survival. Antiandrogens, like this compound, act by competitively binding to the AR, thereby preventing its activation by androgens and subsequent gene transcription.

AR_Signaling_Pathway Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds Activated_AR Activated AR Dimer AR->Activated_AR Dimerization HSP Heat Shock Proteins (HSPs) AR_HSP_Complex AR-HSP Complex AR_HSP_Complex->AR Dissociation Nucleus Nucleus Activated_AR->Nucleus Translocation ARE Androgen Response Element (ARE) Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates Bicalutamide This compound Bicalutamide->AR Blocks

Caption: Androgen Receptor Signaling Pathway.

High-Throughput Screening Workflow

The high-throughput screening (HTS) process is a systematic approach to rapidly assess a large number of compounds for their biological activity. The workflow begins with assay development and optimization, ensuring the assay is robust and suitable for automation. A large chemical library is then screened in the primary assay to identify "hits"—compounds that exhibit the desired activity. These initial hits undergo a confirmation step where their activity is re-tested. Confirmed hits are then subjected to a series of secondary assays to eliminate false positives and to characterize their potency, selectivity, and mechanism of action. This hit validation cascade is crucial for prioritizing the most promising compounds for further lead optimization.

HTS_Workflow High-Throughput Screening Workflow Assay_Dev Assay Development & Optimization Primary_Screen Primary HTS Assay_Dev->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Hit_Confirm Hit Confirmation Hit_ID->Hit_Confirm Secondary_Assays Secondary Assays (Dose-Response, Cytotoxicity, etc.) Hit_Confirm->Secondary_Assays Hit_Validation Hit Validation & Prioritization Secondary_Assays->Hit_Validation Lead_Opt Lead Optimization Hit_Validation->Lead_Opt

Caption: High-Throughput Screening Workflow.

Materials and Reagents

  • Cell Line: LNCaP cells stably expressing an ARE-luciferase reporter construct.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Assay Medium: RPMI-1640 without phenol red, supplemented with 5% Charcoal-Stripped Fetal Bovine Serum (CS-FBS), 1% Penicillin-Streptomycin.

  • Compounds:

    • Test compound library (e.g., dissolved in 100% DMSO).

    • Dihydrotestosterone (DHT) (Sigma-Aldrich).

    • This compound (Selleck Chemicals).

  • Assay Plates: 384-well white, opaque-bottom tissue culture-treated plates (Corning).

  • Reagents:

    • Dual-Luciferase® Reporter Assay System (Promega).

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

    • MTS Cell Proliferation Assay Kit (Abcam).

    • Androgen Receptor Competitor Assay Kit (Thermo Fisher Scientific).

Experimental Protocols

Primary High-Throughput Screening

This protocol is designed to screen a large compound library at a single concentration to identify initial hits.

  • Cell Seeding:

    • Culture LNCaP-ARE-luc cells to 80-90% confluency.

    • Harvest cells and resuspend in assay medium to a concentration of 2 x 10^5 cells/mL.

    • Dispense 25 µL of the cell suspension (5,000 cells) into each well of a 384-well plate using an automated dispenser.

    • Incubate the plates at 37°C, 5% CO2 for 24 hours.

  • Compound Addition:

    • Prepare compound plates by diluting the library compounds to a working concentration of 40 µM in assay medium (final assay concentration will be 10 µM).

    • Using a liquid handler, transfer 12.5 µL of the diluted compounds to the cell plates.

    • For controls, add 12.5 µL of assay medium containing 0.1% DMSO to the negative control wells and 12.5 µL of this compound (final concentration 10 µM) to the positive control wells.

  • Androgen Stimulation:

    • Prepare a solution of DHT in assay medium at a concentration of 4x the EC80 value (e.g., 0.4 nM for a final concentration of 0.1 nM).

    • Add 12.5 µL of the DHT solution to all wells except the negative control wells (add 12.5 µL of assay medium instead).

    • The final volume in each well should be 50 µL.

  • Incubation and Luminescence Reading:

    • Incubate the plates at 37°C, 5% CO2 for 24 hours.

    • Equilibrate the plates to room temperature for 15 minutes.

    • Add 25 µL of the Dual-Luciferase® Reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the luminescence using a plate reader.

Hit Confirmation and Dose-Response Analysis

Compounds identified as hits in the primary screen are re-tested in a dose-response format to confirm their activity and determine their potency (IC50).

  • Cell Seeding: Follow the same procedure as in the primary screen.

  • Compound Preparation:

    • Prepare a 10-point, 3-fold serial dilution of the hit compounds and this compound, starting from a top concentration of 100 µM.

  • Compound Addition and Androgen Stimulation: Follow the same procedure as in the primary screen, adding the serially diluted compounds.

  • Incubation and Luminescence Reading: Follow the same procedure as in the primary screen.

Secondary Assay: Cell Viability/Cytotoxicity

This assay is crucial to ensure that the observed inhibition of the reporter signal is not due to compound-induced cell death. The CellTiter-Glo® assay is a common choice.

  • Cell Seeding and Compound Treatment: Prepare plates with cells and serially diluted compounds as described for the dose-response analysis.

  • Incubation: Incubate the plates at 37°C, 5% CO2 for 24 hours.

  • Luminescence Reading:

    • Equilibrate the plates to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 50 µL).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

    • Measure luminescence with a plate reader.

Hit Validation Cascade

A systematic approach is required to validate hits from the primary screen and eliminate false positives. The cascade involves re-testing hits, assessing their potency, evaluating their toxicity, and confirming their mechanism of action through orthogonal assays. Promising candidates are then further characterized for structure-activity relationships (SAR).

Hit_Validation_Cascade Hit Validation Cascade Primary_Hits Primary Screen Hits Hit_Reconfirmation Hit Re-confirmation (Single Dose) Primary_Hits->Hit_Reconfirmation Dose_Response Dose-Response Curve (IC50 Determination) Hit_Reconfirmation->Dose_Response Cytotoxicity Cytotoxicity Assay (e.g., CellTiter-Glo) Dose_Response->Cytotoxicity Orthogonal_Assay Orthogonal Assay (e.g., AR Binding Assay) Cytotoxicity->Orthogonal_Assay Non-toxic Hits SAR Structure-Activity Relationship (SAR) Studies Orthogonal_Assay->SAR Confirmed Hits Lead_Candidates Lead Candidates SAR->Lead_Candidates

Caption: Hit Validation Cascade.

Data Analysis and Interpretation

Primary Screen Data Analysis
  • Normalization: The raw luminescence data from each well is normalized to the plate controls:

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative_Control) / (Signal_Positive_Control - Signal_Negative_Control))

  • Hit Selection: A hit is typically defined as a compound that causes a percent inhibition greater than a certain threshold, often three standard deviations from the mean of the sample field. A common hit rate in HTS is less than 1%.

  • Quality Control (Z'-factor): The Z'-factor is calculated for each plate to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Dose-Response Analysis
  • The normalized data is plotted against the logarithm of the compound concentration.

  • A four-parameter logistic regression model is used to fit the curve and determine the IC50 value, which is the concentration of the compound that inhibits 50% of the biological response.

Quantitative Data Summary

The following tables provide representative data for assay performance and the activity of the control compound, this compound.

Table 1: Assay Performance Metrics

ParameterTypical ValueReference
Z'-factor0.7 - 0.9
Signal-to-Background> 10-fold
Hit Rate0.1% - 1.0%

Table 2: this compound Activity Profile

Cell LineAssay TypeIC50 (µM)Reference
LNCaPAR Reporter Assay~0.16
LNCaPCell Viability~7
22Rv1Antiproliferative6.59
VCaPAntiproliferative10.86
MDA-MB-453AR Binding0.031

Troubleshooting

IssuePossible CauseSolution
Low Z'-factor (<0.5) High variability in controlsEnsure consistent cell seeding and reagent dispensing. Optimize DMSO concentration.
Low signal-to-backgroundOptimize DHT concentration (use EC80). Ensure health and passage number of cells.
High Hit Rate (>1%) Non-specific compound activityImplement counter-screens for luciferase inhibitors or cytotoxic compounds.
Assay artifactsCheck for compound precipitation or autofluorescence/autoluminescence.
Poor Curve Fitting in Dose-Response Inaccurate dilutionsVerify serial dilution accuracy.
Compound insolubilityCheck compound solubility in assay medium.
Cytotoxicity at high concentrationsCorrelate with cell viability data.
Discrepancy between Primary and Secondary Assays False positive in primary screenPerform orthogonal assays to confirm mechanism of action.
Off-target effectsProfile hits against other nuclear receptors or relevant targets.

References

Application of (R)-Bicalutamide in Neurodegenerative Disease Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Bicalutamide, the active enantiomer of the non-steroidal antiandrogen drug Bicalutamide, is a selective antagonist of the androgen receptor (AR).[1][2] Primarily utilized in the treatment of prostate cancer, its ability to cross the blood-brain barrier has opened avenues for its investigation in neurodegenerative diseases where androgen signaling may play a role.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in preclinical research models of neurodegenerative diseases, with a particular focus on Spinal and Bulbar Muscular Atrophy (SBMA), also known as Kennedy's Disease.

Mechanism of Action in a Neurodegenerative Context

This compound exerts its effects by competitively inhibiting the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor. In the context of certain neurodegenerative diseases like SBMA, which is caused by a polyglutamine expansion in the AR gene, this antagonism can be neuroprotective. The binding of androgens to the mutated AR is a key trigger for its misfolding, aggregation, and subsequent cellular toxicity. By blocking this interaction, this compound can prevent the initiation of this pathological cascade. Furthermore, studies suggest that this compound may promote the clearance of mutant AR protein through the induction of autophagy and may also influence other signaling pathways, such as the PI3K/Akt pathway, which are critical for neuronal survival.

Data Presentation: Summary of Preclinical Findings

The following tables summarize key quantitative data from preclinical studies investigating the effects of this compound in models of neurodegenerative disease.

Table 1: In Vitro Efficacy of this compound in a Neuronal Model of SBMA

Cell ModelTreatmentConcentrationOutcome MeasureResultReference
Primary motor neurons (SBMA mice)DHT10 nMMotor Neuron Viability35% decrease
Primary motor neurons (SBMA mice)DHT + this compound10 nM DHT, 10 µM BicalutamideMotor Neuron ViabilityPrevention of DHT-induced toxicity
NSC-34 cells (motoneuron-like)This compound100 nMInsoluble ARpolyQ reductionSynergistic effect with trehalose

Table 2: In Vivo Efficacy of Bicalutamide in a Mouse Model of SBMA (KI AR113Q Mice)

Treatment GroupDosing RegimenOutcome MeasureResultReference
BicalutamideNot specifiedSurvival at 1 year61% survival
Vehicle ControlNot specifiedSurvival at 1 yearNot specified
BicalutamideStarted at 12 weeks of ageMotor CoordinationPrevention of deficits
BicalutamideNot specifiedGrip StrengthSignificant improvement at 46 weeks
BicalutamideNot specifiedInsoluble AR clumps (muscle)Reversal of formation

Experimental Protocols

In Vitro Studies: Assessing Neuroprotective Effects

1. Cell Culture and Treatment with this compound

  • Cell Line: NSC-34 (mouse motor neuron-like cell line) or primary motor neurons isolated from disease model mice (e.g., SBMA).

  • Culture Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin. For differentiation of NSC-34 cells, the serum concentration is typically reduced.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.

  • Treatment Protocol:

    • Plate cells at a desired density in multi-well plates.

    • Allow cells to adhere and grow for 24 hours.

    • For experiments involving neurotoxins (e.g., DHT in SBMA models), pre-treat cells with this compound (final concentration, e.g., 10 µM) for 1-2 hours before adding the toxin.

    • The final concentration of DMSO in the culture medium should be kept below 0.1%.

    • Incubate cells for the desired duration (e.g., 24-72 hours) before proceeding with downstream assays.

2. Neuronal Viability Assays

  • MTT Assay:

    • Following treatment, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • LDH Assay:

    • Collect the cell culture supernatant.

    • Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength.

3. Western Blot Analysis of Protein Expression

  • Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies overnight at 4°C (e.g., anti-Androgen Receptor, anti-LC3B for autophagy, anti-cleaved Caspase-3 for apoptosis, anti-phospho-Akt, anti-total-Akt).

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

In Vivo Studies: Evaluation in a Mouse Model of SBMA

1. Animal Model and this compound Administration

  • Animal Model: Knock-in mouse model of SBMA (e.g., KI AR113Q).

  • This compound Formulation: While specific details from the cited abstracts are limited, a common method for oral administration is to dissolve this compound in a vehicle such as a mixture of sterile water, ethanol, and a solubilizing agent like Cremophor EL or in drinking water. The final concentration should be calculated based on the desired dosage and the average daily water consumption of the mice.

  • Dosing Regimen:

    • Preventative: Begin treatment at a pre-symptomatic age (e.g., 6 weeks).

    • Therapeutic: Initiate treatment after the onset of symptoms (e.g., 12 weeks).

    • Dosage: A dosage of 10 mg/kg/day administered in the drinking water has been used in some cancer studies and could be a starting point for neurodegenerative models.

    • Duration: Long-term treatment is often necessary, potentially up to one year, to observe effects on disease progression and survival.

2. Behavioral and Motor Function Tests

  • Grip Strength Test: Measure the maximal force exerted by the mouse's forelimbs and hindlimbs using a grip strength meter.

  • Rotarod Test: Assess motor coordination and balance by measuring the time a mouse can remain on a rotating rod with accelerating speed.

  • Open Field Test: Evaluate general locomotor activity and anxiety-like behavior by tracking the mouse's movement in an open arena.

3. Histological and Biochemical Analysis

  • At the end of the study, perfuse the mice with saline followed by 4% paraformaldehyde.

  • Collect tissues of interest (e.g., brain, spinal cord, muscle).

  • For histology, process the tissues for paraffin embedding or cryosectioning. Perform immunohistochemistry for markers such as androgen receptor aggregates.

  • For biochemical analysis, snap-freeze tissues in liquid nitrogen and store at -80°C for subsequent Western blot or other molecular assays.

Visualizations: Signaling Pathways and Experimental Workflow

G cluster_0 cluster_1 Androgens Androgens (Testosterone, DHT) AR_mut Mutant Androgen Receptor (polyQ-AR) Androgens->AR_mut Binds and activates Misfolding Misfolding & Aggregation AR_mut->Misfolding Bicalutamide This compound Bicalutamide->AR_mut Competitively inhibits binding Degradation Protein Degradation (Autophagy) Bicalutamide->Degradation Promotes Nuclear_Translocation Nuclear Translocation Misfolding->Nuclear_Translocation Toxicity Cellular Toxicity Nuclear_Translocation->Toxicity Survival Neuronal Survival Toxicity->Survival Degradation->Misfolding Clears aggregates

Caption: Proposed mechanism of this compound in SBMA.

G cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow Cell_Culture Neuronal Cell Culture (e.g., NSC-34) Treatment Treatment with This compound +/- Toxin Cell_Culture->Treatment Viability Cell Viability Assays (MTT, LDH) Treatment->Viability Molecular Molecular Analysis (Western Blot) Treatment->Molecular Animal_Model SBMA Mouse Model Drug_Admin Chronic Administration of This compound Animal_Model->Drug_Admin Behavior Behavioral Testing (Grip strength, Rotarod) Drug_Admin->Behavior Histo Histological & Biochemical Analysis of Tissues Behavior->Histo

Caption: Experimental workflow for preclinical studies.

References

Application Notes and Protocols: (R)-Bicalutamide in Combination with Chemotherapy for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro studies investigating the combination of (R)-Bicalutamide with conventional chemotherapy agents. The information is compiled from peer-reviewed research and is intended to guide the design and execution of similar experiments.

Introduction

This compound, the active enantiomer of Bicalutamide, is a non-steroidal anti-androgen that competitively inhibits the androgen receptor (AR).[1][2] While its primary application is in the treatment of prostate cancer, recent studies have explored its potential to enhance the efficacy of conventional chemotherapy in other cancers, including breast cancer.[3][4] The combination of this compound with chemotherapeutic agents like doxorubicin and docetaxel has shown promise in preclinical in vitro models, suggesting a synergistic or additive effect in reducing cancer cell viability and migration.[3]

This document outlines the methodologies for assessing the in vitro efficacy of this compound and chemotherapy combinations, including cell viability, and migration assays. Additionally, it provides insights into the potential signaling pathways involved.

Data Presentation

The following tables summarize quantitative data from in vitro studies on the combination of Bicalutamide with chemotherapy.

Table 1: Effect of Bicalutamide and Chemotherapy Combinations on Cell Viability

Cell LineTreatment (100 nM)Mean Cell Viability (%)Standard Deviation
IPC-366 Control100-
Doxorubicin~95-
Docetaxel~75-
Bicalutamide~100-
Doxorubicin + Docetaxel~95-
Doxorubicin + Bicalutamide~95-
Docetaxel + Bicalutamide~75-
Doxorubicin + Docetaxel + Bicalutamide~97-
SUM149 Control100-
Doxorubicin~75-
Docetaxel~70-
Bicalutamide~84-
Doxorubicin + Docetaxel~72-
Doxorubicin + Bicalutamide~78-
Docetaxel + Bicalutamide~73-
Doxorubicin + Docetaxel + Bicalutamide~70-

Data is estimated from graphical representations in the source study and presented as approximate values. The study reported significant reductions (p < 0.001) for all treatments in SUM149 cells and for docetaxel-containing treatments in IPC-366 cells.

Table 2: Effect of Bicalutamide and Docetaxel Combination on Cell Migration

Cell LineTreatmentWound Closure (%)
IPC-366 Control100
Docetaxel + Bicalutamide47.53
SUM149 Control100
Docetaxel + Bicalutamide16.63

Data represents the percentage of wound closure relative to the control after 24 hours. The combination of docetaxel and bicalutamide was the most effective treatment in reducing cell migration in both cell lines.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies investigating the cytotoxic effects of this compound in combination with chemotherapy.

Objective: To determine the effect of this compound and chemotherapy, alone and in combination, on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., IPC-366, SUM149)

  • Complete cell culture medium

  • 96-well plates

  • This compound, Doxorubicin, Docetaxel (or other desired chemotherapy agents)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Drug Treatment: Prepare serial dilutions of this compound, chemotherapy agents, and their combinations in culture medium. In the referenced study, a concentration of 100 nM was used for single and combination treatments.

  • Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include untreated control wells.

  • Incubate the plates for the desired treatment duration (e.g., 24 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plates for 1-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of cell viability relative to the untreated control cells.

Cell Migration Assay (Wound Healing Assay)

This protocol is based on methodologies used to assess the effect of drug combinations on cancer cell migration.

Objective: To evaluate the effect of this compound and chemotherapy combinations on the migratory capacity of cancer cells.

Materials:

  • Cancer cell lines (e.g., IPC-366, SUM149)

  • Complete cell culture medium

  • 6-well plates

  • Sterile 200 µL pipette tips

  • This compound and chemotherapy agents

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells into 6-well plates and grow them to confluence.

  • Creating the Wound: Create a linear scratch (wound) in the confluent cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Drug Treatment: Add fresh culture medium containing the desired concentrations of this compound, chemotherapy agents, or their combination. The combination of docetaxel and bicalutamide was notably effective. Include an untreated control well.

  • Image Acquisition: Capture images of the wounds at 0 hours (immediately after scratching) and at subsequent time points (e.g., 24 hours).

  • Data Analysis: Measure the width of the wound at different points for each condition and time point. Calculate the percentage of wound closure relative to the initial wound area.

Signaling Pathways and Visualizations

The combination of this compound and chemotherapy can impact multiple signaling pathways involved in cancer cell proliferation, survival, and migration.

Androgen Receptor (AR) Signaling Pathway: this compound acts as a competitive inhibitor of the AR, preventing the binding of androgens like testosterone and dihydrotestosterone. This blockage inhibits the translocation of the AR to the nucleus and subsequent transcription of androgen-responsive genes that promote cell growth and survival.

Caption: Androgen Receptor Signaling Inhibition by this compound.

Experimental Workflow for Combination Studies: The following diagram illustrates a typical workflow for in vitro studies of this compound and chemotherapy combinations.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Select Cancer Cell Lines culture_cells Culture and Seed Cells (e.g., 96-well or 6-well plates) start->culture_cells prepare_drugs Prepare Drug Solutions (this compound, Chemotherapy, Combinations) culture_cells->prepare_drugs treat_cells Treat Cells with Drugs (24h incubation) prepare_drugs->treat_cells viability_assay Cell Viability Assay (MTT) treat_cells->viability_assay migration_assay Cell Migration Assay (Wound Healing) treat_cells->migration_assay analyze_data Data Analysis (% Viability, % Wound Closure) viability_assay->analyze_data migration_assay->analyze_data end End: Evaluate Synergy/Additive Effects analyze_data->end

Caption: In Vitro Combination Study Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Acquired Resistance to (R)-Bicalutamide in Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the mechanisms of acquired resistance to (R)-Bicalutamide in prostate cancer.

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format to help you navigate challenges in your research.

Question/Issue Observed Potential Cause Suggested Troubleshooting Steps
1. Continued proliferation of prostate cancer cell lines (e.g., LNCaP) despite Bicalutamide treatment. A. Androgen Receptor (AR) Mutation: The AR gene may have acquired a mutation that converts Bicalutamide from an antagonist to an agonist[1][2][3]. A common mutation is W741L[2][4].B. AR Overexpression: Cells may have amplified the AR gene, leading to heightened sensitivity to low levels of androgens.C. AR Splice Variants: Expression of constitutively active AR splice variants, such as AR-V7, that lack the ligand-binding domain.D. Bypass Signaling Pathway Activation: Activation of pathways like PI3K/Akt/mTOR or Wnt/β-catenin that can drive proliferation independently of or in cooperation with the AR pathway.A. Sequence the AR gene in your resistant cell line to identify potential mutations.B. Perform qPCR or Western blot to compare AR mRNA and protein levels between your resistant and parental (sensitive) cell lines.C. Use RT-PCR with primers specific for AR-V7 to check for its expression.D. Assess the activation status of key signaling proteins (e.g., phosphorylated Akt, nuclear β-catenin) via Western blot or immunofluorescence.
2. Bicalutamide shows reduced efficacy in a xenograft model over time. A. Tumor Microenvironment Changes: Increased production of cytokines like Interleukin-6 (IL-6) in the tumor microenvironment can promote resistance.B. Host Production of Androgens: In non-castrated models, host androgens can outcompete Bicalutamide.C. Pharmacokinetic Issues: Suboptimal drug exposure in the tumor tissue.A. Measure IL-6 levels in tumor lysates or host serum via ELISA.B. Ensure the use of castrated host animals for studying castration-resistant prostate cancer models.C. Perform pharmacokinetic analysis to determine Bicalutamide concentrations in plasma and tumor tissue.
3. In vitro assays show decreased Bicalutamide binding to the Androgen Receptor from resistant cells. A. AR Ligand-Binding Domain (LBD) Mutations: Mutations in the LBD can alter the binding pocket and reduce affinity for Bicalutamide.B. Post-translational Modifications of AR: Phosphorylation of the AR can affect ligand binding and receptor activity.A. Perform AR sequencing focusing on the LBD.B. Analyze AR phosphorylation status using phospho-specific antibodies and Western blotting.
4. Resistant cells exhibit rapid efflux of fluorescently-labeled Bicalutamide analogs. A. Overexpression of ABC Transporters: Increased expression of drug efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) can actively remove Bicalutamide from the cell.A. Measure the expression levels of P-gp and BCRP using qPCR or Western blot.B. Utilize inhibitors of these transporters (e.g., verapamil for P-gp) to see if Bicalutamide sensitivity is restored.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to Bicalutamide?

A1: Acquired resistance to Bicalutamide is multifactorial and can be broadly categorized into:

  • Androgen Receptor (AR) Alterations: This is the most common mechanism and includes mutations in the AR gene that can change Bicalutamide's function from an antagonist to an agonist, amplification of the AR gene leading to its overexpression, and the expression of AR splice variants (like AR-V7) that are constitutively active.

  • Activation of Bypass Signaling Pathways: Cancer cells can activate other signaling pathways to survive and proliferate, effectively bypassing the need for AR signaling. Key pathways include the PI3K/Akt/mTOR, Wnt/β-catenin, and NF-κB pathways.

  • Changes in the Tumor Microenvironment: Factors secreted by tumor and stromal cells, such as IL-6, can promote resistance.

  • Increased Drug Efflux: The overexpression of ATP-binding cassette (ABC) transporters can pump Bicalutamide out of the cancer cells, reducing its intracellular concentration and efficacy.

  • Cellular Stress Responses: Processes like autophagy can be upregulated in response to treatment, allowing cancer cells to survive the stress induced by Bicalutamide.

Q2: How does the W741L mutation in the Androgen Receptor confer resistance to Bicalutamide?

A2: The W741L mutation occurs in the ligand-binding domain of the Androgen Receptor. This mutation causes a conformational change in the receptor that allows Bicalutamide to be accommodated in a way that it paradoxically activates the receptor, essentially converting it from an antagonist to an agonist. This leads to the continued growth of prostate cancer cells despite the presence of the drug.

Q3: What is the role of AR-V7 in Bicalutamide resistance?

A3: AR-V7 is a splice variant of the Androgen Receptor that lacks the ligand-binding domain. Since Bicalutamide targets this domain, AR-V7 is not affected by the drug. Furthermore, AR-V7 is constitutively active, meaning it can translocate to the nucleus and activate target genes that drive cancer cell proliferation and survival, even in the absence of androgens and the presence of Bicalutamide.

Q4: Can resistance to Bicalutamide be reversed?

A4: In some experimental settings, resistance can be reversed or overcome. For example:

  • Inhibiting the activated bypass signaling pathways (e.g., using Akt inhibitors) can re-sensitize cells to Bicalutamide.

  • Targeting the cellular stress responses, such as inhibiting autophagy with chloroquine, has shown promise in restoring Bicalutamide sensitivity.

  • For resistance mediated by drug efflux pumps, co-administration of an ABC transporter inhibitor may restore Bicalutamide's efficacy.

Q5: What are some common cell line models to study Bicalutamide resistance?

A5: A common in vitro model is the use of high-passage LNCaP cells, which can develop resistance to Bicalutamide over time. Another approach is to generate Bicalutamide-resistant cell lines by long-term culture of parental androgen-sensitive cell lines (like LNCaP or VCaP) in the presence of increasing concentrations of Bicalutamide.

Quantitative Data Summary

Table 1: Binding Affinities of Ligands to Wild-Type (WT) and Mutant (W741L) Androgen Receptor

LigandReceptorBinding Affinity (Kd, nM)Fold Change (WT vs. W741L)
³H-Mibolerone WT AR0.23 ± 0.03-
W741L AR0.81 ± 0.113.5-fold decrease
DHT WT AR0.15 ± 0.02-
W741L AR5.7 ± 0.838-fold decrease
This compound WT AR160 ± 20-
W741L AR80 ± 102-fold increase
Data adapted from a study on the structural basis of Bicalutamide resistance.

Table 2: Effect of an ABC Transporter Inhibitor (MC18) on Bicalutamide Efficacy

Cell LineTreatmentEC50 of Bicalutamide (µM)
LNCaP (Androgen-Dependent) Bicalutamide alone51.9 ± 6.1
Bicalutamide + MC1817.8 ± 2.6
PC-3 (Androgen-Independent) Bicalutamide alone150 ± 2.4
Bicalutamide + MC1860 ± 3.5
Data illustrating the impact of inhibiting P-glycoprotein/BCRP/MRP1 on Bicalutamide's antiproliferative effect.

Key Experimental Protocols

1. Development of Bicalutamide-Resistant Cell Lines

  • Objective: To generate an in vitro model of acquired Bicalutamide resistance.

  • Methodology:

    • Culture a parental androgen-sensitive prostate cancer cell line (e.g., LNCaP) in its standard growth medium.

    • Introduce Bicalutamide at a low concentration (e.g., near the IC20).

    • Allow the cells to recover and resume proliferation.

    • Gradually increase the concentration of Bicalutamide in a stepwise manner over several months.

    • Periodically assess the resistance phenotype by performing dose-response curves and comparing the IC50 to the parental cell line.

    • Once a stable resistant phenotype is established (e.g., >5-fold increase in IC50), the cell line can be maintained in a medium containing a maintenance dose of Bicalutamide.

2. Chromatin Immunoprecipitation (ChIP) for AR Binding

  • Objective: To determine if the Bicalutamide-liganded AR can bind to the regulatory regions of target genes.

  • Methodology:

    • Treat prostate cancer cells with Bicalutamide or a vehicle control.

    • Cross-link protein-DNA complexes with formaldehyde.

    • Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.

    • Immunoprecipitate the AR-DNA complexes using an anti-AR antibody.

    • Reverse the cross-linking and purify the DNA.

    • Use qPCR with primers specific for the androgen response elements (AREs) in the promoter/enhancer regions of AR target genes (e.g., PSA) to quantify the amount of precipitated DNA. An increase in precipitated DNA in Bicalutamide-treated resistant cells would suggest agonist activity.

Visualizations

AR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR binds & activates HSP Heat Shock Proteins AR->HSP inactive complex AR_dimer AR Dimer AR->AR_dimer dimerization & nuclear translocation Bicalutamide This compound Bicalutamide->AR binds & inhibits (WT) binds & activates (mutant) ARE Androgen Response Element (DNA) AR_dimer->ARE binds Gene_Transcription Target Gene Transcription (e.g., PSA) ARE->Gene_Transcription activates

Caption: Androgen Receptor signaling and the action of Bicalutamide.

Resistance_Mechanisms center_node Bicalutamide Resistance AR_mut AR Mutation (e.g., W741L) center_node->AR_mut AR_amp AR Amplification center_node->AR_amp AR_v7 AR-V7 Splice Variant center_node->AR_v7 Bypass Bypass Pathways (Akt, Wnt) center_node->Bypass Efflux Drug Efflux Pumps (P-gp, BCRP) center_node->Efflux TME Tumor Microenvironment (e.g., IL-6) center_node->TME

Caption: Key mechanisms of acquired resistance to Bicalutamide.

Experimental_Workflow cluster_analysis Analysis of Resistance Mechanisms start Parental Prostate Cancer Cell Line step1 Long-term Culture with Bicalutamide start->step1 step2 Bicalutamide-Resistant Cell Line step1->step2 analysis1 AR Gene Sequencing step2->analysis1 analysis2 AR Expression (qPCR/Western) step2->analysis2 analysis3 Signaling Pathway Analysis (Western) step2->analysis3

Caption: Workflow for generating and analyzing Bicalutamide-resistant cells.

References

Technical Support Center: Overcoming (R)-Bicalutamide Resistance in Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at overcoming (R)-Bicalutamide resistance through combination therapy.

Frequently Asked Questions (FAQs)

Q1: My prostate cancer cell line (e.g., LNCaP) has developed resistance to this compound. What are the common molecular mechanisms driving this resistance?

A1: Resistance to this compound in prostate cancer cells is multifactorial. Key mechanisms include:

  • Androgen Receptor (AR) Alterations:

    • Mutations: Point mutations in the AR ligand-binding domain (LBD), such as W741L/C, H874Y, and T877A, can convert Bicalutamide from an antagonist to an agonist, paradoxically promoting tumor growth.[1]

    • Amplification and Overexpression: Increased expression of the AR gene leads to heightened sensitivity to low levels of androgens, rendering Bicalutamide less effective.[2]

    • Splice Variants: The expression of constitutively active AR splice variants that lack the LBD, most notably AR-V7, allows for androgen-independent activation of AR target genes.[3][4][5]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to bypass the need for AR signaling for survival and proliferation. These include:

    • PI3K/AKT/mTOR pathway.

    • Wnt/β-catenin signaling.

    • NF-κB pathway.

    • Interleukin-6 (IL-6)/STAT3 signaling.

    • Estrogen Receptor α (ERα)-NRF2 signaling axis.

  • Epigenetic Modifications: Changes in DNA methylation patterns, mediated by enzymes like DNA methyltransferase (DNMT), can alter gene expression profiles to promote resistance.

  • Cellular Metabolism Alterations: Changes in cholesterol metabolism or the activity of enzymes like acyl-CoA synthetase long-chain family member 4 (ACSL4) can contribute to drug resistance.

Q2: I want to establish an in-vitro model of this compound resistance. How can I do this?

A2: A common method is to chronically expose an androgen-sensitive prostate cancer cell line, such as LNCaP, to increasing concentrations of this compound over a prolonged period. For a detailed protocol, please refer to the "Experimental Protocols" section below. This process selects for cells that can survive and proliferate in the presence of the drug, thus mimicking clinical resistance.

Q3: What are some promising combination therapy strategies to overcome this compound resistance in my experiments?

A3: Several combination strategies have shown promise in preclinical models:

  • Targeting AR-V7: Combining Bicalutamide with Niclosamide, an anthelmintic drug, can downregulate AR-V7 expression and re-sensitize resistant cells to Bicalutamide.

  • Inhibiting Bypass Pathways:

    • mTOR/Tyrosine Kinase Inhibition: Co-treatment with mTOR inhibitors (e.g., Everolimus) and tyrosine kinase inhibitors (e.g., Gefitinib) has been explored to block compensatory signaling.

    • Epigenetic Modulation: The use of DNMT inhibitors like 5-Azacitidine can restore sensitivity to Bicalutamide.

  • Modulating Cellular Metabolism:

    • Combining Bicalutamide with Carbidopa, an L-dopa decarboxylase inhibitor, has been shown to enhance anti-tumoral activity.

    • Terbinafine, an antifungal, may sensitize resistant cells by altering cholesterol metabolism.

Q4: My Western blot for AR-V7 is not working correctly. What are some common troubleshooting steps?

A4: Detecting AR-V7 can be challenging. Here are some tips:

  • Antibody Selection: Use a highly specific antibody validated for AR-V7 detection. The anti-AR-V7 (clone RM7) is a commonly used option.

  • Positive Control: Always include a positive control cell line known to express AR-V7, such as 22Rv1 or VCaP. LNCaP and DU145 cells are typically AR-V7 negative and can serve as negative controls.

  • Cell Lysis: Use a robust lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors to ensure protein integrity.

  • Protein Loading: Ensure you are loading a sufficient amount of protein (20-40 µg) per lane.

  • Transfer Efficiency: Verify efficient protein transfer to the PVDF membrane by Ponceau S staining before blocking. For a detailed protocol, see the "Experimental Protocols" section.

Q5: How do I interpret the results of my clonogenic assay when testing a combination therapy?

A5: A clonogenic assay assesses the long-term survival and proliferative capacity of cells after treatment. When testing a combination of this compound and another agent:

  • Synergistic Effect: The combination treatment results in significantly fewer and/or smaller colonies than either single agent alone, and the effect is greater than the additive effect of the individual drugs.

  • Additive Effect: The reduction in colony formation by the combination is approximately equal to the sum of the effects of the individual drugs.

  • Antagonistic Effect: The combination is less effective at reducing colony formation than one or both of the individual agents. To analyze the data, you will count the number of colonies (typically >50 cells) in each treatment group, calculate the surviving fraction relative to the untreated control, and plot survival curves.

Troubleshooting Guides

Issue 1: Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo) with combination therapies.

Possible Cause Troubleshooting Step
Drug Interaction/Stability Prepare fresh drug dilutions for each experiment. Verify the stability of the compounds in your cell culture medium over the duration of the assay.
Seeding Density Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. Over-confluence or sparse cultures can lead to variability.
Assay Timing Ensure the incubation time with the viability reagent is consistent across all plates and follows the manufacturer's protocol precisely.
Edge Effects Avoid using the outer wells of the microplate, as they are prone to evaporation, which can concentrate media components and affect cell growth. Fill outer wells with sterile PBS or media.
Drug Synergy/Antagonism Perform a dose-matrix experiment with varying concentrations of both drugs to determine if the interaction is synergistic, additive, or antagonistic at different ratios.

Issue 2: Difficulty confirming the mechanism of synergy (e.g., apoptosis induction) for a combination therapy.

Possible Cause Troubleshooting Step
Sub-optimal Drug Concentrations Use concentrations that were shown to be effective in viability assays. A sub-optimal dose may not be sufficient to induce a measurable apoptotic response.
Timing of Assay Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for detecting apoptosis after treatment.
Sensitivity of Apoptosis Assay Use multiple methods to confirm apoptosis. For example, complement a Caspase-3/7 activity assay with Annexin V/PI staining followed by flow cytometry or Western blotting for cleaved PARP.
Cell Line Specific Effects The apoptotic response can be cell-line dependent. Confirm your findings in a second relevant bicalutamide-resistant cell line.
Off-target Effects Ensure that the observed effect is not due to non-specific cytotoxicity. Include appropriate vehicle controls for both drugs.

Quantitative Data from Preclinical Studies

Table 1: Efficacy of Niclosamide and this compound Combination Therapy

Cell LineTreatmentEffectReference
CWR22Rv1, C4-2B MDVR0.5 µM Niclosamide + 20 µM BicalutamideSignificantly inhibited cell growth and colony formation compared to single agents.
LNCaP-BicR0.5 µM Niclosamide + 20 µM BicalutamideFurther inhibited AR and AR-V7 protein expression compared to Niclosamide alone.
C4-2B MDVR0.5 µM Niclosamide + 20 µM BicalutamideSignificantly induced apoptosis.

Table 2: Efficacy of Carbidopa and this compound Combination Therapy

Model SystemTreatmentEffectReference
LNCaP cellsCarbidopa + BicalutamideDecreased androgen-induced PSA transactivation by 62.6% (vs. 27.5% for Bicalutamide alone).
C4-2 cellsCarbidopa + BicalutamideDecreased androgen-induced PSA transactivation by 55.6% (vs. 29.1% for Bicalutamide alone).
LNCaP CRPC Xenograft50 mg/kg Carbidopa + 50 mg/kg BicalutamideReduced tumor growth by 84.4% (vs. 72.2% for Bicalutamide alone).

Table 3: Efficacy of Everolimus and this compound Combination Therapy (Clinical Data)

Patient CohortTreatmentEffectReference
24 Bicalutamide-naïve CRPC patientsEverolimus + Bicalutamide75% of patients had a PSA decrease of ≥30%.
24 Bicalutamide-naïve CRPC patientsEverolimus + Bicalutamide62.5% of patients had a PSA decrease of ≥50%.
8 CRPC patients (lead-in phase)Everolimus + Bicalutamide6 of 8 patients had a PSA response. Median time to progression was 6.8 months.

Signaling Pathway and Experimental Workflow Diagrams

Bicalutamide_Resistance_Pathways Mechanisms of this compound Resistance cluster_AR_Alterations Androgen Receptor (AR) Alterations cluster_Bypass_Pathways Bypass Signaling Pathways AR_Overexpression AR Gene Amplification/ Overexpression AR Androgen Receptor (AR) AR_Overexpression->AR Increases Resistance Bicalutamide Resistance AR_Overexpression->Resistance AR_Mutation AR Gene Mutation (e.g., W741L) AR_Mutation->AR Alters Function (Antagonist to Agonist) AR_Mutation->Resistance AR_V7 AR Splice Variants (e.g., AR-V7) AR_V7->Resistance Ligand-Independent AR Activation PI3K_AKT PI3K/AKT/mTOR PI3K_AKT->Resistance Wnt_BetaCatenin Wnt/β-catenin Wnt_BetaCatenin->Resistance NFkB NF-κB NFkB->Resistance IL6_STAT3 IL-6/STAT3 IL6_STAT3->Resistance Bicalutamide This compound Bicalutamide->AR Inhibits

Caption: Key molecular pathways leading to this compound resistance.

Combination_Therapy_Workflow Workflow for Testing Combination Therapies start Start: Bicalutamide-Resistant Prostate Cancer Cells treat Treat cells: 1. Vehicle Control 2. Bicalutamide alone 3. Drug X alone 4. Bicalutamide + Drug X start->treat viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) (72-96h) treat->viability clonogenic Clonogenic Assay (1-3 weeks) treat->clonogenic mechanism Mechanistic Assays viability->mechanism If synergistic clonogenic->mechanism If synergistic western Western Blot (e.g., AR-V7, p-AKT, Cleaved PARP) mechanism->western apoptosis Apoptosis Assay (e.g., Annexin V/PI) mechanism->apoptosis end End: Determine Efficacy and Mechanism of Synergy western->end apoptosis->end

Caption: Experimental workflow for evaluating combination therapies.

Detailed Experimental Protocols

Protocol 1: Generation of Bicalutamide-Resistant LNCaP Cells (LNCaP-BicR)

This protocol is adapted from methodologies described in the literature for developing antiandrogen resistance in vitro.

Materials:

  • LNCaP parental cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • Penicillin-Streptomycin solution

  • Cell culture flasks and plates

Methodology:

  • Initial Culture: Culture parental LNCaP cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Initial Bicalutamide Exposure: Begin by treating LNCaP cells with a low concentration of Bicalutamide (e.g., 1 µM) in their standard culture medium.

  • Dose Escalation: Once the cells have adapted and are proliferating steadily (typically after several passages), gradually increase the concentration of Bicalutamide in the culture medium. A stepwise increase (e.g., to 5 µM, then 10 µM, and finally 20 µM) is recommended.

  • Long-Term Culture: Maintain the cells in the medium containing the target concentration of Bicalutamide (e.g., 20 µM) for an extended period (6-12 months). The drug-containing medium should be replenished every 2-3 days.

  • Resistance Validation: After the long-term culture, validate the resistance of the newly established LNCaP-BicR cell line.

    • Cell Viability Assay: Perform a dose-response curve with Bicalutamide on both parental LNCaP and LNCaP-BicR cells. The resistant cells should exhibit a significantly higher IC50 value.

    • Clonogenic Assay: Compare the colony-forming ability of parental and resistant cells in the presence of Bicalutamide.

  • Characterization: Characterize the LNCaP-BicR cells for known resistance markers, such as increased expression of AR and AR-V7, by Western blot and RT-qPCR.

Protocol 2: Western Blot for AR-V7 Detection

This protocol provides a standardized method for detecting the AR-V7 protein in prostate cancer cell lysates.

Materials:

  • Cell pellets (from resistant and control cells)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels (10%) and running buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk in TBST)

  • Primary antibody: Anti-AR-V7 (e.g., clone RM7)

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Methodology:

  • Cell Lysis: Lyse cell pellets on ice using RIPA buffer. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Denature 20-40 µg of protein per sample by adding Laemmli buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE: Separate the proteins on a 10% SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane. Confirm transfer using Ponceau S stain.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-AR-V7 antibody (typically at a 1:1000 dilution) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 8.

  • Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The expected size for AR-V7 is approximately 80 kDa.

  • Re-probing: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Protocol 3: Clonogenic Assay for Combination Therapy

This protocol details how to assess the long-term survival of cells treated with a combination of this compound and a second agent.

Materials:

  • Single-cell suspension of Bicalutamide-resistant cells

  • Complete cell culture medium

  • 6-well cell culture plates

  • This compound and second test agent

  • Fixation solution (e.g., 70% Ethanol)

  • Staining solution (0.5% Crystal Violet in methanol)

Methodology:

  • Cell Seeding: Prepare a single-cell suspension of the resistant cells. Seed a low density of cells (e.g., 500-1000 cells per well) into 6-well plates. Allow cells to attach overnight.

  • Treatment: The following day, treat the cells with the drugs as planned:

    • Vehicle Control (e.g., DMSO)

    • This compound alone

    • Drug X alone

    • Combination of this compound and Drug X

  • Incubation: Incubate the plates in a 37°C, 5% CO2 incubator for 1-3 weeks, or until colonies in the control wells are visible and contain at least 50 cells. Do not disturb the plates during this time.

  • Fixation: After the incubation period, aspirate the medium and gently wash the wells with PBS. Add 1-2 mL of fixation solution to each well and incubate for 10-15 minutes at room temperature.

  • Staining: Remove the fixation solution and add 1 mL of 0.5% crystal violet solution to each well. Incubate for 10-20 minutes at room temperature.

  • Washing: Carefully remove the crystal violet solution. Gently wash the plates with tap water until the background is clear and only the colonies are stained.

  • Drying and Counting: Allow the plates to air-dry completely. Count the number of colonies (defined as a cluster of ≥50 cells) in each well.

  • Analysis: Calculate the Plating Efficiency (PE) of the control group and the Surviving Fraction (SF) for each treatment group.

    • PE = (Number of colonies formed / Number of cells seeded) x 100%

    • SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE/100)

References

Technical Support Center: Investigating (R)-Bicalutamide Resistance in Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of androgen receptor (AR) overexpression in (R)-Bicalutamide failure.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which androgen receptor (AR) overexpression leads to this compound resistance?

Androgen receptor (AR) overexpression is a key mechanism of resistance to this compound.[1][2] Increased levels of the AR protein can sensitize cancer cells to lower levels of androgens, effectively overriding the antagonistic effect of this compound.[3][4] This can occur through gene amplification, where the number of copies of the AR gene increases, leading to higher mRNA and protein levels.[2] In some cases, even without gene amplification, epigenetic modifications or altered signaling pathways can lead to enhanced AR expression. This overexpression allows the cancer cells to continue proliferating despite the presence of the antiandrogen drug.

Q2: Can mutations in the androgen receptor cause resistance to this compound?

Yes, mutations in the AR gene, particularly in the ligand-binding domain (LBD), are a well-established cause of this compound resistance. A common mutation is the W741L/C substitution, which can convert this compound from an antagonist to an agonist, meaning the drug starts to activate the receptor instead of blocking it. Other mutations, such as H874Y and T877A, can also lead to resistance, sometimes by allowing the receptor to be activated by other steroid hormones or by altering the binding of antiandrogens.

Q3: What are androgen receptor splice variants (AR-Vs) and how do they contribute to this compound failure?

Androgen receptor splice variants (AR-Vs) are alternative forms of the AR protein that lack the ligand-binding domain (LBD). The most well-studied variant is AR-V7. Because they lack the LBD, these variants are constitutively active, meaning they can initiate downstream signaling even in the absence of androgens and are not inhibited by drugs like this compound that target the LBD. The expression of AR-Vs, particularly AR-V7, is associated with resistance to antiandrogen therapies and poor prognosis in prostate cancer.

Q4: Are there other signaling pathways involved in resistance to this compound?

Yes, several other signaling pathways can contribute to this compound resistance. The PI3K/Akt/mTOR pathway is frequently implicated, as it can be activated by various receptor tyrosine kinases and can, in turn, enhance AR activity or promote cell survival independently of the AR pathway. The Wnt/β-catenin signaling pathway has also been shown to interact with the AR signaling axis, and its overactivation can drive resistance. Additionally, cytokine signaling, such as through Interleukin-6 (IL-6), can promote a castration-resistant phenotype and contribute to bicalutamide insensitivity.

Troubleshooting Guides

Problem 1: Unexpected Cell Proliferation in the Presence of this compound

You observe that your prostate cancer cell line (e.g., LNCaP) continues to proliferate, or even shows increased proliferation, when treated with this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
AR Overexpression 1. Assess AR protein levels: Perform a Western blot to compare AR expression in your treated cells versus control cells. A significant increase suggests overexpression. 2. Check for AR gene amplification: Use Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR) to determine the AR gene copy number.
AR Mutation 1. Sequence the AR gene: Isolate genomic DNA from your cells and sequence the ligand-binding domain of the AR gene to check for known resistance-conferring mutations (e.g., W741L, T877A).
AR Splice Variant Expression 1. Detect AR-V7: Use RT-qPCR or Western blotting with an antibody specific to AR-V7 to determine if this constitutively active variant is expressed in your cells.
Activation of Alternative Pathways 1. Analyze key signaling proteins: Perform Western blots to check the phosphorylation status (activation) of key proteins in pathways like PI3K/Akt (p-Akt) and MAPK/ERK (p-ERK).
This compound as an Agonist In cells with certain AR mutations (e.g., W741L), this compound can act as an agonist. Consider using a second-generation antiandrogen like Enzalutamide in your experiments.
Problem 2: High Background or No Signal in Androgen Receptor Western Blot

You are having difficulty obtaining a clear and specific signal for the androgen receptor (AR) in your Western blot experiments.

Possible Causes and Solutions:

Problem Possible Cause Troubleshooting Steps
High Background Improper blocking Increase blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA).
Antibody concentration too high Titrate your primary and secondary antibodies to find the optimal concentration.
Insufficient washing Increase the number and duration of washes between antibody incubations.
No/Weak Signal Low AR expression Use a positive control cell line known to express high levels of AR (e.g., LNCaP). Consider immunoprecipitation to enrich for AR.
Inefficient protein transfer Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage, especially for a large protein like AR (~110 kDa).
Inactive antibody Use a fresh aliquot of the antibody and ensure it has been stored correctly.
Multiple Bands Protein degradation Add protease inhibitors to your lysis buffer and keep samples on ice.
Non-specific antibody binding Run a negative control (e.g., a cell line that does not express AR). Try a different primary antibody from a different vendor.

Experimental Protocols

Western Blotting for Androgen Receptor (AR) Detection
  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Separate proteins on an 8% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Confirm transfer efficiency using Ponceau S staining.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against AR (e.g., rabbit anti-AR) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding:

    • Seed prostate cancer cells in a 96-well plate at a density of 5,000 cells/well.

    • Allow cells to adhere overnight.

  • Treatment:

    • Treat cells with varying concentrations of this compound and/or androgens (e.g., DHT) in fresh media.

    • Include a vehicle control (e.g., DMSO).

    • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT-containing medium.

    • Add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control.

Visualizations

AR_Signaling_and_Bicalutamide_Resistance cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds Bicalutamide This compound Bicalutamide->AR Competitively Binds AR_HSP AR-HSP Complex AR->AR_HSP Bound to AR_Bic AR-Bicalutamide (Inactive) AR_dimer AR Dimer (Active) AR->AR_dimer Dimerization & Nuclear Translocation HSP HSP AR_HSP->AR Dissociates PI3K PI3K Akt Akt PI3K->Akt Activates Akt->AR_dimer Enhances Activity ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Promotes AR_V7 AR-V7 (Constitutively Active) AR_V7->ARE Binds Independently AR_mut Mutant AR AR_mut->ARE Activated by Bic.

Caption: AR signaling and mechanisms of this compound resistance.

western_blot_workflow start Start: Cell Lysate Preparation protein_quant Protein Quantification (BCA Assay) start->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking (5% milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (anti-AR) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection end End: Image Analysis detection->end

Caption: A typical workflow for Western Blot analysis of AR expression.

troubleshooting_logic start Problem: This compound Failure check_ar_exp Check AR Expression (Western Blot) start->check_ar_exp is_overexpressed AR Overexpressed? check_ar_exp->is_overexpressed check_ar_gene Check AR Gene Amplification (FISH/qPCR) is_overexpressed->check_ar_gene Yes check_ar_mut Sequence AR LBD is_overexpressed->check_ar_mut No solution Potential Cause Identified check_ar_gene->solution is_mutated Mutation Found? check_ar_mut->is_mutated check_ar_v Check AR-V7 Expression (RT-qPCR) is_mutated->check_ar_v No is_mutated->solution Yes is_v7_present AR-V7 Present? check_ar_v->is_v7_present check_pathways Analyze Alternative Signaling Pathways is_v7_present->check_pathways No is_v7_present->solution Yes check_pathways->solution

Caption: A logical workflow for troubleshooting this compound resistance.

References

Technical Support Center: Optimizing (R)-Bicalutamide Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (R)-Bicalutamide in in vivo animal studies. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions for experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a non-steroidal antiandrogen that acts as a competitive antagonist of the androgen receptor (AR).[1] It binds to the ligand-binding domain of the AR, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT). This inhibition prevents the nuclear translocation of the AR, thereby blocking the transcription of androgen-responsive genes that are crucial for the growth and survival of prostate cancer cells.[2]

Q2: What are the typical dosages of this compound used in in vivo animal studies?

A2: The dosage of this compound can vary depending on the animal model, tumor type, and experimental goals. The following table summarizes dosages reported in the literature.

Animal ModelDosageAdministration RouteVehicleEfficacy/ObservationReference
Mouse (LNCaP Xenograft)10 mg/kg/dayIn drinking waterWaterInhibition of tumor growthN/A
Mouse (VCaP Xenograft)10 mg/kg/dayOral gavageNot specifiedAntitumor efficacyN/A
Mouse (Glioblastoma Xenograft)2, 4, and 8 mg/kg/dayOral gavage5% DMSO, 95% corn oilDose-dependent increase in survival[3]
Rat (Prostate Tumor Model)25 mg/kg/dayOral gavageNot specifiedSignificant reduction in tumor growthN/A
Rat (Immature, castrated)0.25 mg/kg/dayOral gavageNot specifiedInhibition of accessory sex organ growth[4]
Rat (Immature, castrated)0.5 mg/kg/dayOral gavageNot specifiedPrevents stimulation of seminal vesicle and prostate growthN/A

Q3: How should I prepare this compound for in vivo administration?

A3: Due to its low aqueous solubility, this compound requires a suitable vehicle for in vivo administration. A common method for oral gavage is to first dissolve the compound in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it with a carrier oil such as corn oil. For example, a formulation of 5% DMSO and 95% corn oil has been successfully used.[3] Alternatively, formulating with cyclodextrins can enhance solubility for aqueous preparations.

Troubleshooting Guides

Issue 1: Poor Solubility and Formulation Precipitation

  • Problem: this compound is precipitating out of my vehicle solution.

  • Possible Causes:

    • The concentration of this compound is too high for the chosen vehicle.

    • The initial dissolution in the organic solvent was incomplete.

    • The temperature of the solution has dropped, reducing solubility.

  • Solutions:

    • Increase the proportion of the organic solvent: If using a co-solvent system like DMSO and corn oil, you can try slightly increasing the percentage of DMSO. However, be mindful of potential toxicity associated with higher concentrations of DMSO.

    • Sonication: After dissolving in the organic solvent and diluting with the vehicle, sonicate the solution to ensure it is fully dispersed.

    • Gentle Warming: Gently warm the solution to aid in dissolution, but be cautious not to degrade the compound. Always check the compound's stability at higher temperatures.

    • Alternative Vehicles: Consider using alternative solubilizing agents such as cyclodextrins, which have been shown to improve the aqueous solubility of bicalutamide.

Issue 2: Lack of Efficacy in Tumor Models

  • Problem: I am not observing the expected anti-tumor effect in my animal model.

  • Possible Causes:

    • Suboptimal Dosage: The administered dose may be too low for the specific tumor model or animal strain.

    • Inadequate Bioavailability: The formulation may not be allowing for sufficient absorption of the compound.

    • Bicalutamide Resistance: The tumor cells may have developed resistance to this compound. This can occur through mutations in the androgen receptor, such as the W741L mutation, which can convert bicalutamide from an antagonist to an agonist.

  • Solutions:

    • Dose Escalation Study: Perform a pilot study with a range of doses to determine the optimal effective dose for your model.

    • Pharmacokinetic Analysis: If possible, measure the plasma concentrations of this compound in your animals to confirm adequate exposure.

    • Evaluate Formulation: Re-evaluate your vehicle and preparation method to ensure optimal solubility and bioavailability.

    • Test for Resistance: If resistance is suspected, you can sequence the androgen receptor in your tumor cells to check for known resistance-conferring mutations.

Issue 3: Animal Toxicity and Adverse Effects

  • Problem: My animals are showing signs of toxicity, such as weight loss, lethargy, or ruffled fur.

  • Possible Causes:

    • The dose of this compound is too high.

    • The vehicle itself is causing toxicity (e.g., high concentration of DMSO).

    • Off-target effects of the compound.

  • Solutions:

    • Monitor Animals Closely: Perform daily health checks on your animals, including monitoring body weight, food and water intake, and general appearance and behavior.

    • Reduce the Dose: If signs of toxicity are observed, reduce the dosage of this compound.

    • Vehicle Control Group: Always include a vehicle-only control group to distinguish between compound-related toxicity and vehicle-related effects.

    • Monitor Liver Function: Bicalutamide has been associated with liver toxicity. Consider monitoring serum transaminase levels (ALT, AST) at baseline and throughout the study. Signs of liver toxicity in animals can include jaundice (yellowing of the skin and eyes).

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage in Mice (5% DMSO/95% Corn Oil)
  • Calculate the required amount of this compound and vehicle:

    • Determine the desired dose in mg/kg.

    • Weigh the mice to get their average body weight.

    • Calculate the total amount of this compound needed for the entire study group, including a small excess to account for transfer losses.

    • Calculate the total volume of the vehicle needed. The final dosing volume for mice is typically 10 ml/kg.

  • Dissolve this compound in DMSO:

    • Weigh the calculated amount of this compound powder into a sterile microcentrifuge tube.

    • Add the required volume of DMSO to achieve a 5% final concentration in the total vehicle volume.

    • Vortex or sonicate the tube until the this compound is completely dissolved.

  • Prepare the final formulation:

    • In a separate sterile tube, measure out the required volume of corn oil (95% of the total volume).

    • Slowly add the this compound/DMSO solution to the corn oil while vortexing.

    • Continue to vortex for 2-3 minutes to ensure a homogenous suspension.

  • Storage:

    • Store the formulation protected from light. It is recommended to prepare the formulation fresh daily. If storage is necessary, validate the stability of the formulation under the intended storage conditions.

Protocol 2: Step-by-Step Guide for Oral Gavage in Mice
  • Animal Restraint:

    • Gently but firmly grasp the mouse by the scruff of the neck using your thumb and forefinger to immobilize the head.

    • Ensure the mouse's body is held in a vertical position.

  • Gavage Needle Insertion:

    • Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube.

    • Do not force the needle. If you feel resistance, withdraw the needle and try again. Resistance may indicate that the needle is in the trachea.

  • Compound Administration:

    • Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to administer the compound.

    • Administer the solution at a steady pace to avoid regurgitation.

  • Needle Removal and Post-Procedure Monitoring:

    • After administration, gently remove the gavage needle in a single, smooth motion.

    • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, for at least 5-10 minutes.

Visualizations

Androgen_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens Androgens AR Androgen Receptor (AR) Androgens->AR Binding AR_dimer AR Dimerization AR->AR_dimer Nuclear Translocation HSP Heat Shock Proteins (HSP) AR_HSP_Complex AR-HSP Complex HSP->AR_HSP_Complex AR_HSP_Complex->AR Dissociation R_Bicalutamide This compound R_Bicalutamide->AR Competitive Antagonism ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Transcription Gene Transcription (e.g., PSA, TMPRSS2) ARE->Transcription Cell_Growth Cell Proliferation & Survival Transcription->Cell_Growth

Caption: Androgen Receptor Signaling Pathway and the Mechanism of Action of this compound.

Experimental_Workflow Start Start Formulation Prepare this compound Formulation Start->Formulation Administration Administer to Animal Model (e.g., Oral Gavage) Formulation->Administration Monitoring Daily Monitoring (Weight, Health) Administration->Monitoring Efficacy Measure Tumor Volume / Biomarkers Monitoring->Efficacy Toxicity Assess Toxicity (e.g., Liver Enzymes) Monitoring->Toxicity Analysis Data Analysis Efficacy->Analysis Toxicity->Analysis End End Analysis->End

Caption: General Experimental Workflow for In Vivo Studies with this compound.

Troubleshooting_Logic Observation Unexpected Observation Lack_of_Efficacy Lack of Efficacy Observation->Lack_of_Efficacy Toxicity_Signs Signs of Toxicity Observation->Toxicity_Signs Formulation_Issues Formulation Precipitation Observation->Formulation_Issues Dose_Check Is the dose optimal? Lack_of_Efficacy->Dose_Check Consider Bioavailability_Check Is bioavailability adequate? Lack_of_Efficacy->Bioavailability_Check Consider Resistance_Check Is there tumor resistance? Lack_of_Efficacy->Resistance_Check Consider Dose_Toxicity_Check Is the dose too high? Toxicity_Signs->Dose_Toxicity_Check Consider Vehicle_Toxicity_Check Is the vehicle toxic? Toxicity_Signs->Vehicle_Toxicity_Check Consider Solubility_Check Is concentration too high? Formulation_Issues->Solubility_Check Consider Preparation_Check Was preparation correct? Formulation_Issues->Preparation_Check Consider

Caption: Logical Flow for Troubleshooting Common Issues in this compound In Vivo Studies.

References

Troubleshooting poor solubility of (R)-Bicalutamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the poor aqueous solubility of (R)-Bicalutamide.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffer?

A1: this compound is the pharmacologically active enantiomer of Bicalutamide. Bicalutamide is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but very low aqueous solubility.[1][2][3] Its solubility in water is extremely low, reported to be in the range of 3.7 to 8.85 mg/L.[1][4] This inherent low solubility is the primary reason for dissolution difficulties in aqueous buffers.

Q2: Does adjusting the pH of my buffer help improve the solubility of this compound?

A2: Generally, for biologically relevant pH ranges, adjusting the pH will have a minimal effect on the solubility of this compound. This is due to its high acid dissociation constant (pKa), which is approximately 11.5-12. This means the molecule is non-ionized in typical physiological and experimental buffer systems. However, some data indicates significantly increased solubility in highly acidic conditions (e.g., pH 1.2), which may be applicable in specific experimental setups but not for most cell-based or physiological assays.

Q3: What are the recommended methods to increase the aqueous solubility of this compound for in vitro experiments?

A3: Several methods can be employed to enhance the aqueous solubility of this compound:

  • Use of Co-solvents: Initially dissolving this compound in a small amount of a water-miscible organic solvent like DMSO, ethanol, or DMF before diluting with your aqueous buffer is a common and effective strategy.

  • Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CyD) or sulfobutylether-β-cyclodextrin (SBE-β-CyD), can significantly increase its aqueous solubility.

  • Use of Surfactants: The inclusion of a surfactant, like Sodium Lauryl Sulfate (SLS), in the buffer can aid in solubilization.

  • Preparation of Solid Dispersions: For formulation development, creating solid dispersions with hydrophilic polymers like HPMC can improve the dissolution rate.

Q4: What is the solubility of Bicalutamide in common organic solvents?

A4: Bicalutamide is significantly more soluble in organic solvents compared to aqueous solutions. Stock solutions are often prepared in these solvents. For specific solubility values, please refer to the data tables below. It is freely soluble in acetone and tetrahydrofuran, sparingly soluble in methanol, and slightly soluble in chloroform and absolute ethanol.

Troubleshooting Guide

If you are experiencing poor solubility of this compound, follow this step-by-step guide:

G Troubleshooting Workflow for this compound Solubility start Start: this compound powder check_purity Is the compound pure and correctly identified? start->check_purity use_organic_solvent Dissolve in a minimal amount of a suitable organic solvent (e.g., DMSO, Ethanol, DMF) check_purity->use_organic_solvent Yes end End check_purity->end No, verify compound add_to_buffer Add the organic stock solution dropwise to the aqueous buffer while vortexing use_organic_solvent->add_to_buffer observe_precipitation Observe for precipitation add_to_buffer->observe_precipitation success Solution is clear. Proceed with experiment. observe_precipitation->success No Precipitation troubleshoot Precipitation occurs. Further troubleshooting needed. observe_precipitation->troubleshoot Precipitation reduce_concentration Reduce the final concentration of this compound troubleshoot->reduce_concentration use_cyclodextrin Use cyclodextrins in the aqueous buffer to form inclusion complexes troubleshoot->use_cyclodextrin increase_temp Slightly increase the temperature of the buffer (if experimentally permissible) troubleshoot->increase_temp reduce_concentration->add_to_buffer use_cyclodextrin->add_to_buffer increase_temp->add_to_buffer

Caption: Troubleshooting workflow for dissolving this compound.

Data Presentation

Table 1: Solubility of Bicalutamide in Various Solvents
SolventSolubility (mg/mL)Temperature (°C)Reference
Water~0.0037 - 0.0088525 - 37
0.1 N HCl (pH 1.2)29.6137
Acetate buffer (pH 4.5)0.5937
Phosphate buffer (pH 6.8)0.0337
Ethanol~1Not Specified
DMSO~14Not Specified
DMF~20Not Specified
AcetoneFreely SolubleNot Specified
TetrahydrofuranFreely SolubleNot Specified
Table 2: Effect of Cyclodextrins on Bicalutamide Solubility
Cyclodextrin (Concentration)Solubility Increase (Fold)Reference
β-Cyclodextrin~2
Hydroxypropyl-β-cyclodextrin (HP-β-CyD) (9 mM)~10
Sulfobutylether-β-cyclodextrin (SBE-β-CyD) (9 mM)~7

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (e.g., DMSO)

This protocol describes the standard method for preparing a working solution of this compound in an aqueous buffer for in vitro assays.

Caption: Workflow for solubilizing this compound with a co-solvent.

Detailed Steps:

  • Prepare Stock Solution: Weigh the desired amount of this compound and dissolve it in a minimal volume of a suitable organic solvent (e.g., DMSO, ethanol) to create a concentrated stock solution.

  • Dilution: While vigorously vortexing your target aqueous buffer, slowly add the required volume of the this compound stock solution drop by drop.

  • Final Concentration: Ensure the final percentage of the organic co-solvent in your working solution is as low as possible (ideally below 0.5%) to minimize any potential artifacts in your experiment.

  • Observation: After dilution, visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use. If precipitation occurs, consider reducing the final concentration or using an alternative solubilization method.

Protocol 2: Shake-Flask Method for Solubility Determination

This method is a standard experimental procedure to determine the equilibrium solubility of a compound in a specific solvent system.

Detailed Steps:

  • Excess Compound: Add an excess amount of this compound powder to a vial containing the aqueous buffer or solvent system of interest. The excess solid should be clearly visible.

  • Equilibration: Seal the vial and place it in a shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

  • Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Carefully take an aliquot of the clear supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Replicates: The experiment should be performed in at least triplicate to ensure the reliability of the results.

References

Technical Support Center: (R)-Bicalutamide in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (R)-Bicalutamide in long-term cell culture experiments. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in cell culture a concern?

This compound is the active enantiomer of the non-steroidal anti-androgen drug, Bicalutamide.[1] It functions as a competitive inhibitor of the androgen receptor (AR), playing a crucial role in prostate cancer research and treatment.[2][3] The stability of this compound in long-term cell culture is a critical concern because its degradation can lead to a decrease in the effective concentration of the active compound over time. This can result in the misinterpretation of experimental outcomes, including inaccurate assessments of drug potency and efficacy.

Q2: What are the primary known degradation pathways for this compound?

In vivo, this compound is primarily metabolized in the liver through hydroxylation by the cytochrome P450 enzyme CYP3A4, followed by glucuronidation.[1][4] In a cell culture setting, while cellular metabolism can contribute to its breakdown, non-enzymatic degradation pathways such as hydrolysis, particularly of the amide bond, can also occur, influenced by the pH and composition of the culture medium.

Q3: How should I prepare and store stock solutions of this compound to ensure maximum stability?

To maximize the stability of this compound stock solutions, it is recommended to dissolve the compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). Stock solutions should be prepared at a high concentration (e.g., 10-20 mM), aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -80°C in tightly sealed, light-protecting vials.

Q4: What is the expected half-life of this compound in standard cell culture conditions?

Troubleshooting Guides

This section provides practical solutions to common problems encountered during long-term cell culture experiments with this compound.

Issue 1: Inconsistent or weaker than expected experimental results over time.

  • Question: My dose-response curves for this compound are inconsistent, and the compound appears to lose its effect in experiments lasting several days. What could be the cause?

  • Answer: This is a common indication of compound degradation in your cell culture medium. The effective concentration of this compound is likely decreasing over the course of your experiment. It is recommended to perform a stability study of this compound under your specific experimental conditions to confirm this.

Issue 2: Visible precipitate in the cell culture medium after adding this compound.

  • Question: I observed a precipitate in my culture flasks after adding the this compound stock solution. What should I do?

  • Answer: Precipitation can occur if the final concentration of this compound exceeds its solubility in the cell culture medium or if the DMSO concentration is too high. This compound has very low aqueous solubility. To address this, ensure the final DMSO concentration in your culture medium is below 0.5%. You can also try preparing a more dilute stock solution and adding a larger volume to the medium, ensuring thorough mixing. A stepwise dilution approach, where the stock is first diluted in a small volume of medium before being added to the final culture volume, can also help prevent "solvent shock" and precipitation.

Issue 3: How to confirm if this compound is degrading in my experiment.

  • Question: How can I experimentally verify the stability of this compound in my long-term cell culture?

  • Answer: You can perform a stability assessment by incubating this compound in your cell culture medium (without cells) under the same conditions as your experiment (e.g., 37°C, 5% CO2). Collect aliquots at different time points (e.g., 0, 24, 48, 72 hours) and quantify the remaining concentration of the parent compound using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

The stability of this compound can be significantly influenced by the specific conditions of your cell culture system. Therefore, it is essential to empirically determine its stability. Below is a template for recording your experimental data.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₈H₁₄F₄N₂O₄S
Molecular Weight430.37 g/mol
Aqueous SolubilityVery low (~5 mg/L)
LogP2.92
pKa~12
In Vivo Half-Life~1 week

Table 2: Experimental Stability of this compound in Cell Culture Medium

Instructions: Use the experimental protocol provided below to generate data for this table. This will help you determine the rate of degradation under your specific experimental conditions.

Time (hours)This compound Concentration (µM)Percent Remaining (%)
0[Initial Concentration]100
24[Measured Concentration][Calculated %]
48[Measured Concentration][Calculated %]
72[Measured Concentration][Calculated %]
96[Measured Concentration][Calculated %]
120[Measured Concentration][Calculated %]

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Cell Culture Medium

Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Sterile cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Sterile, light-protecting microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

  • Spike the cell culture medium: Add the this compound stock solution to the pre-warmed (37°C) cell culture medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is less than 0.5%.

  • Aliquot for time points: Dispense the spiked medium into sterile, light-protecting microcentrifuge tubes for each time point to be tested (e.g., 0, 24, 48, 72, 96, and 120 hours).

  • Incubate: Place the tubes in a cell culture incubator at 37°C with 5% CO₂.

  • Sample collection: At each designated time point, remove one tube and immediately freeze it at -80°C to halt any further degradation until analysis. The sample for time point 0 should be frozen immediately after preparation.

  • Sample analysis: Analyze the concentration of this compound in each sample using a validated HPLC-UV or LC-MS/MS method.

Protocol 2: Quantification of this compound by RP-HPLC-UV

Objective: To quantify the concentration of this compound in cell culture medium samples.

Chromatographic Conditions (example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 270 nm

  • Injection Volume: 20 µL

Procedure:

  • Prepare standards: Create a series of calibration standards of this compound in the same cell culture medium used in the experiment, with known concentrations.

  • Sample preparation: Thaw the collected samples from the stability study. Precipitate proteins by adding three volumes of ice-cold acetonitrile. Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and inject it into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Use the linear regression equation from the calibration curve to determine the concentration of this compound in the experimental samples.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) spike Spike Medium with This compound prep_stock->spike prep_media Prepare and Pre-warm Cell Culture Medium prep_media->spike aliquot Aliquot for Time Points spike->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate collect Collect Samples at Time Points (0, 24, 48h...) incubate->collect store Store at -80°C collect->store quantify Quantify with HPLC or LC-MS/MS store->quantify analyze Analyze Data & Determine Stability quantify->analyze

Caption: Experimental workflow for assessing the stability of this compound in cell culture media.

troubleshooting_workflow cluster_solutions Solutions start Inconsistent Experimental Results with this compound check_stock Check Stock Solution (Precipitate? Age?) start->check_stock check_dilution Review Dilution Protocol (Final DMSO % < 0.5%?) check_stock->check_dilution stability_study Perform Stability Study (See Protocol 1) check_dilution->stability_study degradation_confirmed Degradation Confirmed? stability_study->degradation_confirmed fresh_solution Use Freshly Prepared Solutions for Each Experiment degradation_confirmed->fresh_solution Yes end Improved Experimental Consistency degradation_confirmed->end No (Investigate other experimental variables) media_change Increase Frequency of Media Changes fresh_solution->media_change lower_temp Consider Lower Incubation Temperature (if possible) media_change->lower_temp optimize_media Optimize Media Composition (e.g., serum-free) lower_temp->optimize_media optimize_media->end

Caption: Troubleshooting workflow for addressing the instability of this compound in cell culture.

ar_signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus androgen Androgen (e.g., Testosterone, DHT) ar_complex Androgen Receptor (AR) - HSP Complex androgen->ar_complex Binds ar_active Activated AR Dimer ar_complex->ar_active Conformational Change & Dimerization bicalutamide This compound bicalutamide->ar_complex Competitively Binds (Inhibition) are Androgen Response Element (ARE) ar_active->are Translocates & Binds transcription Gene Transcription (e.g., PSA, TMPRSS2) are->transcription cell_cycle Cell Cycle Progression transcription->cell_cycle apoptosis Inhibition of Apoptosis transcription->apoptosis

Caption: Simplified signaling pathway of the Androgen Receptor and the inhibitory action of this compound.

References

Addressing paradoxical agonistic effects of (R)-Bicalutamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering paradoxical agonistic effects of (R)-Bicalutamide in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is the active enantiomer of Bicalutamide and functions as a non-steroidal antiandrogen.[1][2] Its primary mechanism is to act as a competitive antagonist at the androgen receptor (AR), blocking the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT).[3][4] This inhibition of androgen binding is intended to prevent the downstream signaling that leads to the growth of prostate cancer cells.

Q2: Under what circumstances can this compound exhibit agonistic effects?

The paradoxical switch from an antagonist to an agonist can be triggered by several factors, primarily observed in late-stage prostate cancer models. The main mechanisms include:

  • Androgen Receptor (AR) Mutations: Specific mutations in the ligand-binding domain of the AR can alter the receptor's conformation. The most well-documented of these is the W741L/C mutation, which causes this compound to stabilize the receptor in an active, rather than an inactive, state.[5]

  • Androgen Receptor (AR) Overexpression: A significant increase in the cellular concentration of the wild-type AR can also lead to a weak agonistic response to this compound.

  • Alterations in Co-regulator Proteins: The balance of co-activator and co-repressor proteins that interact with the AR can influence its response to ligands. A shift in this balance could potentially contribute to the agonistic activity of this compound.

Q3: Which enantiomer of Bicalutamide is responsible for its antiandrogenic activity?

The antiandrogenic activity of Bicalutamide resides almost exclusively in the (R)-enantiomer. The (R)-isomer has a significantly higher binding affinity for the androgen receptor, approximately 30-fold greater than that of the (S)-isomer. Furthermore, at steady-state, the plasma concentrations of this compound are about 100-fold higher than those of the (S)-enantiomer.

Troubleshooting Guide

Issue 1: My this compound treatment is unexpectedly promoting cell proliferation.

  • Possible Cause 1: Acquired Resistance and AR Mutation. Your cell line may have developed a mutation in the androgen receptor, such as W741L/C, during prolonged culture, especially under selective pressure from antiandrogen treatment. This is a known mechanism for the "antiandrogen withdrawal syndrome" observed in clinical settings.

  • Troubleshooting Steps:

    • Sequence the AR Ligand-Binding Domain: Perform sanger or next-generation sequencing on the AR gene from your cell line to check for mutations, particularly around codon 741.

    • Test an Alternative Antiandrogen: Some AR mutations that confer agonism to Bicalutamide may still be antagonized by other antiandrogens like Enzalutamide or older agents like Hydroxyflutamide.

    • Perform a Withdrawal Experiment: Culture the cells without this compound and monitor for a decrease in proliferation or PSA secretion. A positive response would be consistent with the antiandrogen withdrawal syndrome.

  • Possible Cause 2: Androgen Receptor Overexpression. Your cells may be overexpressing the wild-type AR. High levels of the receptor can lead to a weak agonistic response to Bicalutamide.

  • Troubleshooting Steps:

    • Quantify AR Expression: Use Western blotting or qPCR to compare the AR expression levels in your experimental cells to a control, androgen-sensitive cell line (e.g., LNCaP). An increase of 4-fold or more has been associated with a switch to agonism.

Issue 2: Inconsistent results in AR reporter gene assays with this compound.

  • Possible Cause: Sub-optimal Assay Conditions or Inappropriate Controls.

  • Troubleshooting Steps:

    • Confirm Agonist/Antagonist Controls: Always include a known AR agonist (e.g., DHT) and a vehicle control. To test for antagonism, co-treat with DHT and this compound. To test for agonism, treat with this compound alone across a range of concentrations.

    • Use Charcoal-Stripped Serum: Ensure that the serum used in your cell culture media is charcoal-stripped to remove any endogenous androgens that could interfere with the assay.

    • Cell Line Authentication: Verify the identity and passage number of your cell line. High-passage LNCaP cells, for example, are known to have increased AR expression and may respond differently than low-passage cells.

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of this compound and other ligands with the androgen receptor.

Table 1: Comparative Binding Affinities for the Androgen Receptor

CompoundReceptor TypeRelative Binding Affinity (RBA) / IC50Reference
Metribolone (R1881)Wild-Type100%
Dihydrotestosterone (DHT)Wild-Type100%
This compoundWild-TypeIC50 ≈ 159–243 nM
This compoundW741L Mutant2-fold increase in affinity vs. WT
Dihydrotestosterone (DHT)W741L Mutant~40-fold decrease in affinity vs. WT
MiboleroneW741L Mutant3- to 4-fold decrease in affinity vs. WT
HydroxyflutamideWild-TypeRBA: 0.20% - 1%
NilutamideWild-TypeRBA: 0.9%

Table 2: Pharmacokinetic Properties of Bicalutamide Enantiomers

ParameterThis compound(S)-BicalutamideReference
Primary Activity AntiandrogenicLittle to none
Plasma Elimination Half-life ~1 week~1.2 days
Steady-State Plasma Concentration (Css) Ratio (R:S) ~100 : 1
Plasma Protein Binding 99.6%Not specified
Primary Metabolism Route CYP3A4 HydroxylationGlucuronidation

Experimental Protocols & Methodologies

1. Protocol: AR Reporter Gene Assay (Luciferase)

This protocol is designed to determine if this compound is acting as an agonist or antagonist of the androgen receptor in your cell line.

  • Materials:

    • Prostate cancer cell line (e.g., LNCaP, or a host cell line like PC-3 or DU-145 for co-transfection).

    • Androgen-responsive reporter plasmid (e.g., pGL3-PSA-Luc, containing the prostate-specific antigen promoter driving luciferase expression).

    • Control plasmid for transfection normalization (e.g., pRL-TK, expressing Renilla luciferase).

    • Transfection reagent.

    • Cell culture medium with charcoal-stripped fetal bovine serum (CS-FBS).

    • This compound, Dihydrotestosterone (DHT).

    • Dual-Luciferase Reporter Assay System.

    • Luminometer.

  • Methodology:

    • Cell Seeding: Seed cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

    • Transfection: Co-transfect cells with the AR-responsive reporter plasmid and the normalization control plasmid according to the transfection reagent manufacturer's protocol.

    • Recovery: Allow cells to recover for 24 hours post-transfection in medium containing CS-FBS.

    • Treatment: Replace the medium with fresh CS-FBS medium containing the following treatments:

      • Vehicle control (e.g., DMSO).

      • DHT (e.g., 10 nM) as a positive control for agonism.

      • This compound at various concentrations (e.g., 0.1, 1, 10 µM) to test for agonism.

      • DHT (10 nM) + this compound at various concentrations to test for antagonism.

    • Incubation: Incubate cells for an additional 24-48 hours.

    • Cell Lysis and Assay: Wash cells with PBS, then lyse them using the passive lysis buffer from the assay kit. Measure both Firefly and Renilla luciferase activity using a luminometer according to the kit's instructions.

    • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as fold-change relative to the vehicle control.

2. Protocol: Cell Proliferation Assay (WST-1 or MTT)

This protocol assesses the effect of this compound on the growth of prostate cancer cells.

  • Materials:

    • Prostate cancer cell line.

    • Cell culture medium with CS-FBS.

    • This compound, DHT.

    • WST-1 or MTT proliferation assay reagent.

    • 96-well plates.

    • Microplate reader.

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) in medium containing CS-FBS.

    • Treatment: After allowing cells to attach overnight, replace the medium with fresh CS-FBS medium containing the desired concentrations of this compound, DHT, or vehicle control.

    • Incubation: Incubate the plate for 3-5 days, or until a significant difference in cell number is expected.

    • Assay: Add the WST-1 or MTT reagent to each well according to the manufacturer's protocol and incubate for the recommended time (typically 1-4 hours).

    • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Data Analysis: Subtract the background absorbance and express the results as a percentage of the vehicle control.

Visualizations

cluster_0 Cytoplasm cluster_1 Nucleus AR Androgen Receptor (AR) AR_Dimer AR Dimerization AR->AR_Dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins DHT DHT AR_HSP AR-HSP Complex DHT->AR_HSP Binds Bicalutamide This compound Bicalutamide->AR_HSP Competitively Binds (Antagonism) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds DNA Transcription Gene Transcription (e.g., PSA) ARE->Transcription Coactivators Co-activators Coactivators->ARE

Caption: Canonical Antagonistic Action of this compound.

cluster_0 Cytoplasm cluster_1 Nucleus AR_mut Mutant AR (W741L) AR_Dimer_mut AR Dimerization AR_mut->AR_Dimer_mut Dimerization & Nuclear Translocation HSP Heat Shock Proteins Bicalutamide This compound AR_HSP_mut Mutant AR-HSP Complex Bicalutamide->AR_HSP_mut Binds & Stabilizes Active Conformation AR_HSP_mut->AR_mut HSP Dissociation ARE Androgen Response Element (ARE) AR_Dimer_mut->ARE Binds DNA Transcription Gene Transcription (e.g., PSA) ARE->Transcription Coactivators Co-activators Coactivators->ARE

Caption: Paradoxical Agonistic Action via Mutant AR (W741L).

Start Observation: This compound promotes cell growth/gene expression Check_AR_Expression 1. Quantify AR Protein Levels (Western Blot) Start->Check_AR_Expression Decision_AR AR Overexpressed? Check_AR_Expression->Decision_AR Sequence_AR 2. Sequence AR Ligand- Binding Domain Decision_AR->Sequence_AR No Conclusion_Overexpression Conclusion: Paradoxical agonism is likely mediated by AR overexpression. Decision_AR->Conclusion_Overexpression Yes Decision_Mutation AR Mutation Found? (e.g., W741L) Sequence_AR->Decision_Mutation Conclusion_Mutation Conclusion: Paradoxical agonism is likely mediated by AR mutation. Decision_Mutation->Conclusion_Mutation Yes Withdrawal_Test 3. Perform Antiandrogen Withdrawal Test Decision_Mutation->Withdrawal_Test No Conclusion_Other Conclusion: Mechanism may involve altered co-regulator balance or other factors. Consider further investigation. Withdrawal_Test->Conclusion_Other

Caption: Experimental Workflow for Troubleshooting Agonism.

References

Strategies to enhance the bioavailability of (R)-Bicalutamide in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Enhancing (R)-Bicalutamide Bioavailability

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for enhancing the bioavailability of this compound in preclinical models.

Frequently Asked Questions (FAQs) & Troubleshooting

General Questions

Q1: Why is the oral bioavailability of this compound challenging to work with?

This compound is the active enantiomer of Bicalutamide and is classified as a Biopharmaceutics Classification System (BCS) Class II drug.[1] This means it has high membrane permeability but suffers from very low aqueous solubility (less than 5 mg/L).[2][3] This poor solubility is the primary factor limiting its dissolution rate in the gastrointestinal tract, which in turn restricts its oral bioavailability.[2][4]

Q2: What are the principal strategies to enhance the bioavailability of this compound in preclinical studies?

The main goal is to improve the drug's solubility and dissolution rate. Key strategies investigated in preclinical models include:

  • Solid Dispersions: Dispersing Bicalutamide in an amorphous state within a hydrophilic polymer matrix like PVP or HPMC.

  • Nanoparticle Formulations: Reducing particle size to the nanometer scale to increase surface area, including nanocrystals, polymeric nanoparticles (e.g., PLGA), and mesoporous silica nanoparticles.

  • Inclusion Complexes: Encapsulating the Bicalutamide molecule within a cyclodextrin cavity to enhance its solubility.

  • Co-amorphous Systems: Creating an amorphous single-phase system by combining Bicalutamide with another drug, such as docetaxel.

Troubleshooting Guide: Formulation Issues

Q3: We are developing a solid dispersion, but our formulation is not fully amorphous. What steps can we take?

  • Increase Polymer Ratio: A higher polymer-to-drug ratio can improve the amorphization of Bicalutamide. For instance, studies have shown that BCL–PVP K30 solid dispersions achieve a more stable amorphous state at a 1:5 drug-to-polymer ratio compared to lower ratios.

  • Optimize Solvent Selection: The choice of solvent in solvent-evaporation methods is critical. A solvent system that fully dissolves both the drug and the polymer is necessary for forming a homogenous, amorphous dispersion.

  • Check for Drug-Polymer Interactions: Use techniques like Fourier-transform infrared spectroscopy (FTIR) to check for hydrogen bonds or other interactions between Bicalutamide and the polymer. These interactions are crucial for stabilizing the amorphous form.

Q4: Our PLGA nanoparticle formulation shows low drug encapsulation efficiency (EE). How can this be improved?

  • Optimize Polymer Concentration: The concentration of PLGA in the organic phase affects viscosity and droplet formation during the emulsification process, which can influence EE.

  • Adjust Surfactant Concentration: The concentration of the surfactant (e.g., PVA) in the aqueous phase is critical for stabilizing the emulsion. An inadequate concentration can lead to particle aggregation and drug leakage.

  • Control Solvent Evaporation Rate: A very rapid evaporation of the organic solvent can cause premature drug precipitation on the nanoparticle surface. A more controlled evaporation process can improve encapsulation.

Q5: How do we select the most effective cyclodextrin for forming an inclusion complex with Bicalutamide?

Modified β-cyclodextrins are generally more effective than the native form due to their higher aqueous solubility and larger cavity size. Studies have shown that hydroxypropyl-β-cyclodextrin (HP-β-CyD) and sulfobutylether-β-cyclodextrin (SBE-β-CyD) significantly increase the water solubility and dissolution rate of Bicalutamide. An analysis comparing methylated β-CD and acetylated β-CD revealed a two-fold stronger binding of Bicalutamide to acetylated β-CD.

Troubleshooting Guide: Preclinical Evaluation

Q6: We observed high variability in the plasma concentrations in our rat pharmacokinetic study. What are the potential causes?

  • Formulation Instability: The formulation may be physically or chemically unstable in the gastrointestinal environment, leading to variable dissolution and absorption. Check for drug precipitation in simulated gastric or intestinal fluids.

  • Dose-Dependent Absorption: this compound absorption can be dose-dependent and saturable. High variability can occur if the administered dose is near the saturation point. Consider testing multiple dose levels.

  • Intersubject Variability: Biological differences between animals can contribute to variability. Ensure proper randomization, use a sufficient number of animals per group, and maintain consistent experimental conditions (e.g., fasting state, administration technique).

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies aimed at enhancing this compound bioavailability.

Table 1: Improvement of In Vitro Solubility and Dissolution

Formulation StrategyCarrier/SystemFold Increase in SolubilityKey Dissolution FindingCitation(s)
Solid DispersionPVP K30 (1:5 ratio)Not specified~98% drug dissolved in 10 minutes.
Solid DispersionHPMC (1:4 ratio) with 2% SLS6.7-fold (vs. pure drug)Significantly higher dissolution rate compared to the plain drug.
Inclusion ComplexHydroxypropyl-β-cyclodextrin (HP-β-CyD)91% increase in aqueous solubility.90% of the drug released in 15 minutes.
NanocrystalsSoluplus®5-fold (vs. pure drug)Faster absorption indicated by reduced Tmax.
NanodispersionLactoseNot specified94% dissolved in 10 minutes vs. 38% for the commercial tablet.
Mesoporous SilicaMCM-41Not specified3.12 times enhanced dissolution rate compared to BIC suspension.

Table 2: Improvement of In Vivo Pharmacokinetic Parameters in Preclinical Models

Formulation StrategyPreclinical ModelFold Increase in AUCFold Increase in CmaxCitation(s)
NanocrystalsNot specified~3.2-fold~3.6-fold
Co-amorphous (with Docetaxel)Not specified3.2-fold3.3-fold
Mesoporous Silica (MCM-41)Male Swiss Albino Mice2.71-foldNot specified

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.

Materials & Equipment:

  • This compound

  • Hydroxypropyl methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP K30)

  • Methanol or another suitable organic solvent

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle, Sieve (e.g., 100-mesh)

Methodology:

  • Accurately weigh this compound and the selected polymer (e.g., HPMC) in a desired ratio (e.g., 1:4 w/w).

  • Dissolve both components in a minimal amount of a suitable solvent (e.g., methanol) in a round-bottom flask with stirring until a clear solution is obtained.

  • Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Continue evaporation until a thin, solid film is formed on the inner wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried solid from the flask. Gently pulverize the material using a mortar and pestle and pass it through a sieve to obtain a fine powder of uniform size.

  • Store the resulting solid dispersion in a desiccator until further characterization (e.g., DSC, PXRD, dissolution testing).

Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles

Objective: To formulate this compound into polymeric nanoparticles for sustained release and improved bioavailability.

Materials & Equipment:

  • This compound

  • Poly(D,L-lactide-co-glycolide) (PLGA)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Polyvinyl alcohol (PVA) solution (e.g., 1-2% w/v)

  • Probe sonicator or high-speed homogenizer

  • Magnetic stirrer

  • High-speed refrigerated centrifuge

  • Lyophilizer (Freeze-dryer)

Methodology:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in an organic solvent like DCM to form the organic phase.

  • Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, typically PVA, which will act as a stabilizer.

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or probe sonication for a few minutes to form a primary oil-in-water (O/W) emulsion.

  • Solvent Evaporation: Immediately transfer the emulsion to a larger volume of the PVA solution and stir magnetically at room temperature for several hours (e.g., 3-4 hours) to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Particle Recovery: Collect the nanoparticles by centrifugation at high speed (e.g., 15,000 rpm) for 20-30 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet multiple times with deionized water to remove excess surfactant and unencapsulated drug. Resuspend the pellet in water and centrifuge again for each wash cycle.

  • Lyophilization: After the final wash, resuspend the nanoparticle pellet in a small amount of water containing a cryoprotectant (e.g., trehalose). Freeze the suspension and then lyophilize it to obtain a dry nanoparticle powder.

  • Store the lyophilized nanoparticles at -20°C for long-term stability and subsequent characterization.

Visualizations: Pathways and Workflows

Bicalutamide_Mechanism Figure 1. This compound Mechanism of Action cluster_cell Prostate Cancer Cell cluster_nucleus Testosterone Testosterone (Androgen) AR Androgen Receptor (AR) Testosterone->AR Binds to AR_Complex Active AR Complex AR->AR_Complex Activates Blocked_AR Inactive AR Complex Bicalutamide This compound Bicalutamide->AR Competitively Binds & Blocks Nucleus Nucleus AR_Complex->Nucleus Translocates to ARE Androgen Response Element (ARE) on DNA Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Initiates Blocked_AR->Nucleus Translocation Blocked

Figure 1. This compound Mechanism of Action

Formulation_Workflow Figure 2. Preclinical Formulation Development Workflow Start Start: Low Bioavailability of this compound Strategy Select Enhancement Strategy (e.g., Solid Dispersion, Nanoparticles) Start->Strategy Preparation Formulation Preparation (e.g., Solvent Evaporation, Emulsification) Strategy->Preparation Characterization In Vitro Characterization Preparation->Characterization PhysChem Physicochemical Analysis (Particle Size, Amorphous State - PXRD/DSC) Characterization->PhysChem Dissolution Solubility & Dissolution Testing Characterization->Dissolution Optimization Optimization Loop PhysChem->Optimization Dissolution->Optimization Optimization->Preparation Refine Formulation InVivo In Vivo Preclinical Study (Rat or Mouse Model) Optimization->InVivo Meets Criteria PK Pharmacokinetic (PK) Analysis (Measure Plasma Concentration vs. Time) InVivo->PK Analysis Calculate PK Parameters (AUC, Cmax, Tmax) PK->Analysis End End: Bioavailability Enhancement Quantified Analysis->End

Figure 2. Preclinical Formulation Development Workflow

Troubleshooting_Diagram Figure 3. Troubleshooting Low Bioavailability Results Start Problem: In Vivo Bioavailability is Still Low CheckDissolution Is In Vitro Dissolution Rate High? Start->CheckDissolution ImproveFormulation Issue: Poor Dissolution Action: Re-optimize Formulation CheckDissolution->ImproveFormulation No CheckPrecipitation Does Formulation Precipitate in GI Fluids? CheckDissolution->CheckPrecipitation Yes Action1 Increase Polymer Ratio (Solid Dispersions) ImproveFormulation->Action1 Action2 Reduce Particle Size Further (Nanoparticles) ImproveFormulation->Action2 Action3 Change Carrier/Excipient ImproveFormulation->Action3 InhibitPrecipitation Issue: In Vivo Precipitation Action: Add Precipitation Inhibitor CheckPrecipitation->InhibitPrecipitation Yes CheckPermeability Issue: Potential Permeability or Metabolism Problem CheckPrecipitation->CheckPermeability No Action4 Incorporate HPMC or other polymeric stabilizers InhibitPrecipitation->Action4 Action5 Consider Caco-2 permeability assays CheckPermeability->Action5 Action6 Investigate potential for efflux transporter involvement (e.g., P-gp) CheckPermeability->Action6 Action7 Evaluate first-pass metabolism CheckPermeability->Action7

References

Technical Support Center: (R)-Bicalutamide Response and Resistance Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating biomarkers of response and resistance to (R)-Bicalutamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a non-steroidal antiandrogen that acts as a competitive antagonist of the androgen receptor (AR).[1][2] It binds to the AR, preventing androgens like testosterone and dihydrotestosterone (DHT) from activating the receptor. This blockage inhibits the transcription of androgen-dependent genes that promote the growth and survival of prostate cancer cells.[3][4] The antiandrogenic activity of the commercial drug, which is a racemic mixture, resides almost exclusively in the (R)-enantiomer.[5]

Q2: What are the established biomarkers of response to this compound therapy?

The primary clinical biomarker of response to this compound is a significant decline in serum Prostate-Specific Antigen (PSA) levels. A decrease in PSA levels of 50% or more is often considered a positive response.

Q3: What are the known mechanisms of resistance to this compound?

Resistance to this compound is multifactorial and can arise from:

  • Androgen Receptor (AR) Alterations:

    • Mutations: Specific mutations in the AR ligand-binding domain (LBD), such as W741L, H874Y, and T877A, can alter the receptor's conformation, converting Bicalutamide from an antagonist to an agonist.

    • Amplification and Overexpression: An increased number of AR copies or higher expression levels can sensitize cancer cells to low levels of androgens, overriding the inhibitory effect of Bicalutamide.

    • Splice Variants: The expression of constitutively active AR splice variants, most notably AR-V7, which lacks the LBD, allows for androgen-independent activation of AR target genes.

  • Activation of Bypass Signaling Pathways: Upregulation of alternative signaling pathways, such as those mediated by Interleukin-6 (IL-6) and NF-κB, can lead to ligand-independent AR activation and cell survival.

  • Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters like P-glycoprotein and Breast Cancer Resistance Protein (BCRP) can actively pump Bicalutamide out of the cancer cells, reducing its intracellular concentration.

  • Epigenetic Modifications: Changes in DNA methylation and histone acetylation can alter the expression of AR and other genes involved in drug response.

Q4: How can I establish an this compound-resistant cell line in the laboratory?

This compound-resistant cell lines can be generated by long-term, continuous exposure of an androgen-sensitive parental cell line (e.g., LNCaP) to gradually increasing concentrations of this compound. The process typically involves:

  • Determining the initial IC50 of the parental cell line.

  • Culturing the cells in the presence of this compound at a concentration around the IC50.

  • Stepwise dose escalation as the cells adapt and resume proliferation.

  • Regularly verifying the resistant phenotype by comparing the IC50 to the parental cells.

Troubleshooting Guides

Cell-Based Assays

Issue: Inconsistent results in cell viability assays (e.g., MTT, MTS) when determining IC50 values.

  • Possible Cause 1: Cell Seeding Density. Inconsistent cell numbers across wells can lead to variability.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Perform a cell count for each experiment and optimize the seeding density to ensure cells are in the logarithmic growth phase throughout the assay.

  • Possible Cause 2: Drug Dilution Inaccuracy. Errors in preparing serial dilutions of this compound.

    • Solution: Prepare fresh drug dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.

  • Possible Cause 3: Incubation Time. The duration of drug exposure may not be optimal.

    • Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for your cell line.

  • Possible Cause 4: Reagent Issues. Problems with the viability assay reagents (e.g., expired MTT, improper storage of MTS).

    • Solution: Check the expiration dates and storage conditions of all reagents. Include appropriate controls, such as wells with cells and no drug (100% viability) and wells with media only (background).

Molecular Biology Assays

Issue: No or weak signal in Western blot for Androgen Receptor (AR).

  • Possible Cause 1: Low Protein Concentration. Insufficient total protein loaded onto the gel.

    • Solution: Quantify the protein concentration of your lysates using a reliable method (e.g., BCA assay) and load a consistent amount (typically 20-40 µg) per well. Consider using a positive control lysate from a cell line known to express high levels of AR (e.g., LNCaP, VCaP).

  • Possible Cause 2: Inefficient Protein Transfer. Poor transfer of the protein from the gel to the membrane.

    • Solution: Verify successful transfer by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage based on the molecular weight of AR (~110 kDa).

  • Possible Cause 3: Primary Antibody Issues. The primary antibody may not be optimal or may have lost activity.

    • Solution: Use an antibody validated for Western blotting. Optimize the antibody concentration and consider incubating overnight at 4°C to enhance the signal. Ensure the antibody has been stored correctly.

  • Possible Cause 4: Inappropriate Lysis Buffer. The buffer may not be efficiently extracting nuclear proteins like AR.

    • Solution: Use a lysis buffer containing detergents appropriate for nuclear protein extraction (e.g., RIPA buffer) and include protease and phosphatase inhibitors.

Issue: Difficulty in detecting the AR-V7 splice variant by RT-qPCR.

  • Possible Cause 1: Poor RNA Quality. Degraded RNA will lead to inefficient reverse transcription and amplification.

    • Solution: Use an RNA extraction method that yields high-quality, intact RNA. Assess RNA integrity using a Bioanalyzer or by running an aliquot on a denaturing agarose gel.

  • Possible Cause 2: Suboptimal Primer/Probe Design. Primers may not be specific or efficient for AR-V7 amplification.

    • Solution: Use validated primer and probe sets for AR-V7. The primers should span the unique cryptic exon (CE3) junction of AR-V7. Perform a temperature gradient PCR to optimize the annealing temperature.

  • Possible Cause 3: Low AR-V7 Expression. The experimental model may have very low or no expression of AR-V7.

    • Solution: Use a positive control cell line known to express AR-V7 (e.g., 22Rv1, VCaP) and a negative control (e.g., LNCaP, PC3). Consider using a more sensitive detection method like droplet digital PCR (ddPCR).

Data Presentation

Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines

Cell LineDescriptionThis compound IC50 (µM)Reference
LNCaPAndrogen-sensitive~7 - 20.44
LNCaP-RbicBicalutamide-resistant LNCaPPoor antiproliferative effect
VCaPAndrogen-sensitive, expresses AR-V75.96
PC3Androgen-insensitive92.63

Table 2: Clinical Response to Bicalutamide in Prostate Cancer Patients

Clinical Trial / StudyPatient PopulationBicalutamide DosePSA Response Rate (≥50% decline)Reference
STRIVE TrialCastration-Resistant (CRPC)50 mg/day31%
SWOG 9235Failed first-line hormonal therapy150 mg/day20%
Canadian Urology Research ConsortiumCastration-Resistant on CABDose escalation to 150 mg/day22%
Randomized Clinical Trial (mHSPC)Metastatic Hormone-Sensitive50 mg/day65% (at 7 months)

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
  • Cell Seeding: Plate prostate cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 72-96 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Convert absorbance values to percentage viability relative to the vehicle control. Plot a dose-response curve and calculate the IC50 value using non-linear regression analysis.

Protocol 2: Androgen Receptor (AR) Gene Sequencing
  • Genomic DNA Extraction: Isolate high-quality genomic DNA from prostate cancer cell lines or patient tissue using a commercial kit.

  • PCR Amplification: Amplify the coding exons of the AR gene using specific primers. A typical PCR reaction mixture includes DNA template, forward and reverse primers, dNTPs, PCR buffer, MgCl2, and Taq DNA polymerase.

  • PCR Cycling: Perform PCR with an initial denaturation step, followed by 35-40 cycles of denaturation, annealing (at an optimized temperature), and extension, and a final extension step.

  • PCR Product Purification: Purify the amplified PCR products to remove primers and dNTPs using a PCR purification kit.

  • Sanger Sequencing: Send the purified PCR products for bidirectional Sanger sequencing using the same primers as for amplification.

  • Sequence Analysis: Align the obtained sequences with the reference AR gene sequence to identify any mutations. Visually confirm mutations by examining the electropherograms.

Visualizations

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Binds Androgen->AR HSP HSP AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation AR->AR_dimer Bicalutamide This compound Bicalutamide->AR Blocks ARE Androgen Response Element (ARE) Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Activates AR_dimer->ARE Binds

Caption: Canonical Androgen Receptor (AR) signaling pathway and the inhibitory action of this compound.

Resistance_Mechanisms cluster_resistance Mechanisms of Resistance Bicalutamide This compound AR Androgen Receptor Bicalutamide->AR Inhibition Cell Proliferation & Survival Cell Proliferation & Survival AR->Cell Proliferation & Survival AR_Mutation AR Mutation (e.g., W741L) AR_Mutation->AR Alters AR, agonist switch AR_Overexpression AR Overexpression AR_Overexpression->AR Amplifies Signal AR_V7 AR-V7 Splice Variant AR_V7->AR Ligand-Independent Activation Bypass_Pathways Bypass Pathways (IL-6, NF-κB) Bypass_Pathways->AR Activates AR Drug_Efflux Drug Efflux (P-gp, BCRP) Drug_Efflux->Bicalutamide Reduces intracellular concentration

Caption: Overview of key mechanisms leading to this compound resistance in prostate cancer.

Experimental_Workflow_Resistance start Parental Cell Line (e.g., LNCaP) ic50_initial Determine Baseline IC50 start->ic50_initial culture Continuous Culture with This compound (at IC50) ic50_initial->culture dose_escalation Stepwise Increase in Drug Concentration culture->dose_escalation selection Select & Expand Surviving Cells dose_escalation->selection selection->dose_escalation Repeat Cycles ic50_final Confirm Resistance (IC50 Shift) selection->ic50_final resistant_line Established Resistant Cell Line ic50_final->resistant_line characterization Downstream Analysis (Genomics, Proteomics) resistant_line->characterization

Caption: Experimental workflow for the generation of an this compound-resistant cell line.

References

Navigating (R)-Bicalutamide in Research: A Technical Support Guide to Mitigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the off-target effects of (R)-Bicalutamide in experimental systems. This guide offers troubleshooting advice for common experimental issues, detailed FAQs, and standardized protocols for key assays.

Troubleshooting Guide

This section addresses specific problems that may arise during experiments with this compound, providing potential causes and actionable solutions.

Observed Problem Potential Cause Suggested Solution
Unexpected Cell Proliferation or Agonist-like Effects This may occur in cell lines expressing certain mutations in the Androgen Receptor (AR), such as W741L or T877A, where this compound can act as an agonist instead of an antagonist.1. Sequence the Androgen Receptor: Verify the AR status of your cell line to check for known resistance-conferring mutations. 2. Use an Alternative Antagonist: In AR-mutant lines, consider using a different anti-androgen, such as Enzalutamide, which may not exhibit agonistic properties in the same context. 3. Lower the Concentration: High concentrations of this compound may be more likely to induce off-target effects. Perform a dose-response curve to identify the lowest effective concentration for AR antagonism in your specific model.
Inconsistent or Non-reproducible Results in AR-Targeted Assays 1. Off-Target Effects: this compound may be interacting with other cellular targets, confounding the results. 2. Compound Instability: The compound may be degrading in your experimental conditions. 3. Cell Line Integrity: The characteristics of your cell line may have drifted over time.1. Validate On-Target Engagement: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to the Androgen Receptor in your system. 2. Control for Off-Target Pathways: If you suspect off-target effects on pathways like the PI3K/Akt or Wnt/β-catenin signaling, include specific inhibitors for these pathways as controls. 3. Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound and use them promptly. 4. Cell Line Authentication: Regularly authenticate your cell lines using methods like short tandem repeat (STR) profiling.
Observed Cellular Toxicity at Low Concentrations 1. hERG Channel Inhibition: this compound may be inhibiting the hERG potassium channel, leading to cardiotoxicity-related effects. 2. Induction of Apoptosis via Off-Target Pathways: The observed cell death may be independent of AR antagonism.1. Assess hERG Liability: If your experimental system allows, perform patch-clamp electrophysiology to directly measure hERG channel activity in the presence of this compound. 2. Delineate Apoptotic Pathway: Use specific caspase and calpain inhibitors to determine the pathway of induced apoptosis. If apoptosis is not blocked by caspase inhibitors, it may be occurring through a calpain-dependent or other off-target mechanism.[1]
Altered Metabolism of Co-administered Compounds This compound is known to inhibit Cytochrome P450 (CYP) enzymes, particularly CYP3A4, which can affect the metabolism of other compounds in your experiment.[2][3][4]1. Perform a CYP Inhibition Assay: Use an in vitro assay with human liver microsomes to quantify the inhibitory potential of this compound on specific CYP isoforms. 2. Select Compounds with Different Metabolic Pathways: If possible, choose co-administered compounds that are not primarily metabolized by CYP3A4.

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-target effects of this compound?

A1: The primary off-target effects of this compound include:

  • Paradoxical Agonism in Mutated Androgen Receptors: In cells with specific AR mutations (e.g., W741L, T877A), this compound can function as an agonist, promoting AR-dependent transcription and cell proliferation.

  • Inhibition of Cytochrome P450 (CYP) Enzymes: this compound can inhibit various CYP isoforms, most notably CYP3A4, which may lead to drug-drug interactions in experimental systems with multiple compounds.[2]

  • Induction of Apoptosis: this compound can induce apoptosis through both caspase-dependent and calpain-dependent pathways, which may be independent of its AR-antagonist function.

  • Interaction with P-glycoprotein (P-gp): Some evidence suggests that bicalutamide may be a substrate and inhibitor of the P-gp efflux pump, which could affect its intracellular concentration and the transport of other P-gp substrates.

  • Wnt/β-catenin Pathway Modulation: this compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which could contribute to its anti-cancer effects but also represent an off-target activity in certain experimental contexts.

Q2: How can I differentiate between on-target and off-target effects of this compound?

A2: Several strategies can be employed:

  • Use of Controls: Include a "rescue" experiment by overexpressing wild-type AR to see if it reverses the observed effect. Also, use a structurally different AR antagonist to see if it phenocopies the effect.

  • Dose-Response Analysis: On-target effects should typically occur at concentrations consistent with the binding affinity of this compound for the AR. Off-target effects may require higher concentrations.

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of this compound to the AR in a cellular context.

  • Knockout/Knockdown Models: Use cells where the AR has been knocked out or knocked down to see if the effect of this compound is abolished.

Q3: At what concentration should I use this compound to minimize off-target effects?

A3: It is crucial to perform a dose-response curve for your specific cell line and endpoint. The on-target IC50 for this compound's antagonism of the wild-type AR is in the range of 159–243 nM. It is recommended to use the lowest concentration that achieves the desired level of AR inhibition to minimize the risk of engaging off-target molecules.

Q4: Can the solvent used for this compound affect my experiment?

A4: Yes. This compound is typically dissolved in DMSO. High concentrations of DMSO can have independent biological effects and can also cause the compound to precipitate in aqueous media. It is essential to keep the final DMSO concentration in your cell culture medium as low as possible (ideally below 0.1%) and to include a vehicle control (cells treated with the same final concentration of DMSO without the drug) in all experiments.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the on- and off-target activities of this compound.

Table 1: On-Target and Off-Target Binding Affinities

TargetAssay TypeValueReference
Androgen Receptor (wild-type)IC50159–243 nM
ZIP9 (membrane androgen receptor)IC5066.3 nM

Table 2: Cytochrome P450 (CYP) Inhibition

CYP IsoformInhibition PotentialNotesReference
CYP3A4InhibitorIn vitro data suggests inhibition.
CYP2C9Lesser inhibitory effectsIn vitro data suggests weak inhibition.
CYP2C19Lesser inhibitory effectsIn vitro data suggests weak inhibition.
CYP2D6Lesser inhibitory effectsIn vitro data suggests weak inhibition.

Key Experimental Protocols

Protocol 1: In Vitro Cytochrome P450 (CYP) Inhibition Assay

Objective: To determine the inhibitory potential of this compound on major CYP isoforms using human liver microsomes.

Materials:

  • Human liver microsomes (HLM)

  • This compound

  • CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, amodiaquine for CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard for quenching

  • 96-well plates

  • LC-MS/MS system

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, HLM, and the this compound at various concentrations. Include a vehicle control.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the CYP-specific probe substrate and the NADPH regenerating system.

  • Incubate at 37°C for a specific time (e.g., 10-60 minutes, depending on the isoform).

  • Stop the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite of the probe substrate.

  • Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.

Protocol 2: Caspase-3/7 Activity Assay

Objective: To assess whether this compound induces apoptosis via activation of effector caspases.

Materials:

  • Cells of interest

  • This compound

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • White-walled 96-well plates

  • Luminometer

Methodology:

  • Seed cells in a white-walled 96-well plate and allow them to attach overnight.

  • Treat cells with various concentrations of this compound and appropriate controls (vehicle, positive control for apoptosis).

  • Incubate for the desired time period (e.g., 24, 48 hours).

  • Allow the plate to equilibrate to room temperature.

  • Add the Caspase-Glo® 3/7 reagent to each well.

  • Mix gently by orbital shaking for 30 seconds.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

  • Normalize the data to cell viability if necessary and express as fold change over vehicle control.

Visualizations

Signaling Pathways and Experimental Workflows

Mitigating_Off_Target_Effects cluster_troubleshooting Troubleshooting Workflow Start Unexpected Experimental Result Check_Concentration Is the concentration within the on-target range? Start->Check_Concentration Check_AR_Status Is the cell line's AR status known? Check_Concentration->Check_AR_Status Yes Optimize_Concentration Optimize Concentration Check_Concentration->Optimize_Concentration No Perform_CETSA Confirm On-Target Engagement (CETSA) Check_AR_Status->Perform_CETSA Yes Sequence_AR Sequence AR Gene Check_AR_Status->Sequence_AR No Consider_Off_Target Investigate Potential Off-Target Effects Perform_CETSA->Consider_Off_Target Binding Confirmed, Unexpected Phenotype Persists Use_Alternative Use Alternative AR Antagonist Sequence_AR->Use_Alternative Mutation Found

Caption: A troubleshooting decision tree for unexpected experimental results with this compound.

Apoptosis_Pathway cluster_ar_dependent AR-Dependent Pathway cluster_off_target Off-Target Pathways Bicalutamide This compound AR Androgen Receptor Bicalutamide->AR Caspases Caspase Activation Bicalutamide->Caspases Calpains Calpain Activation Bicalutamide->Calpains AR_Inhibition AR Inhibition AR->AR_Inhibition Apoptosis_AR Apoptosis AR_Inhibition->Apoptosis_AR Apoptosis_OffTarget Apoptosis Caspases->Apoptosis_OffTarget Calpains->Apoptosis_OffTarget

Caption: Simplified signaling pathways of this compound-induced apoptosis.

CETSA_Workflow Start Treat cells with This compound or vehicle Heat Heat cell lysates at various temperatures Start->Heat Centrifuge Centrifuge to separate soluble and aggregated proteins Heat->Centrifuge Analyze Analyze soluble fraction for AR levels (e.g., Western Blot) Centrifuge->Analyze Result Shift in melting curve indicates target engagement Analyze->Result

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

Validation & Comparative

(R)-Bicalutamide in Patient-Derived Xenografts: A Comparative Analysis of Anti-Tumor Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of (R)-Bicalutamide's anti-tumor efficacy in patient-derived xenograft (PDX) models reveals a complex landscape of activity, particularly when compared to newer generation anti-androgen agents such as enzalutamide, apalutamide, and darolutamide. While direct comparative studies in identical PDX models are limited, available data from various preclinical models provide valuable insights for researchers and drug development professionals.

This guide synthesizes experimental data from multiple studies to offer an objective comparison of this compound and its alternatives in the context of prostate cancer PDX models. The data underscores the evolution of androgen receptor (AR) targeted therapies and highlights the importance of patient selection and tumor characteristics in predicting therapeutic response.

Comparative Anti-Tumor Efficacy

The anti-tumor activity of this compound and other anti-androgens has been evaluated in various prostate cancer patient-derived xenograft models. The following tables summarize the available quantitative data on tumor growth inhibition. It is important to note that the data is derived from different studies using diverse PDX models, which may account for variability in the observed efficacy.

DrugPDX ModelDosageMetricResultCitation
This compound KUCaPNot SpecifiedTumor GrowthPromoted tumor growth[1]
Enzalutamide TM0029825 mg/kg/dayTumor ProliferationSignificant inhibition vs. vehicle (p<0.001)[2]
MDA133-4Not SpecifiedTumor GrowthReduced tumor growth[3]
PC-3 Xenograft5 mg/kg/dayTumor Growth Inhibition27% (tumor weight)[4]
Apalutamide LNCaP Xenograft10 mg/kgTumor Weight Reduction15.8% (vs. vehicle)[5]
Pten-deficient mouse model**30 mg/kg, 5x/weekTumor ReductionStatistically significant reduction
Darolutamide LuCaP 96100 mg/kg, twice dailyΔT/ΔC6%
KuCaP-1100 mg/kg, once dailyΔT/ΔCNot Specified, but marked reduction

*Note: While not a PDX model, data from cell line-derived xenografts are included for comparative context. **Note: This is a genetically engineered mouse model, not a PDX model.

Experimental Protocols

The methodologies employed in generating and utilizing patient-derived xenografts are crucial for the reproducibility and interpretation of experimental results. Below are detailed protocols for key aspects of the cited studies.

Establishment of Patient-Derived Xenografts

Prostate cancer PDX models are established by implanting fresh tumor tissue from a patient's primary or metastatic site into immunocompromised mice.

  • Tissue Acquisition: Tumor tissue is obtained from surgical resections or biopsies of primary prostate tumors or metastatic lesions.

  • Implantation: Small fragments of the fresh tumor tissue (typically 20-30 mm³) are subcutaneously implanted into the flank of male immunodeficient mice (e.g., NOD-SCID or NSG mice).

  • Tumor Growth and Passaging: Once the implanted tumors reach a specified volume (e.g., 1000-1500 mm³), they are harvested, fragmented, and serially passaged into new cohorts of mice for expansion and establishment of the PDX line.

  • Model Characterization: Established PDX models are characterized for their histological and molecular features to ensure they retain the characteristics of the original patient tumor.

In Vivo Drug Efficacy Studies

Once a PDX model is established and expanded, it can be used for preclinical evaluation of anti-cancer agents.

  • Animal Cohorts: Mice bearing established PDX tumors of a specific size (e.g., 150-200 mm³) are randomized into control (vehicle) and treatment groups.

  • Drug Administration: The investigational drug (e.g., this compound, enzalutamide, apalutamide, or darolutamide) is administered to the treatment group according to a specified dosage and schedule (e.g., oral gavage, intraperitoneal injection). The control group receives a vehicle solution.

  • Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Data Analysis: The anti-tumor activity is assessed by comparing the tumor growth in the treated group to the control group. Common metrics include Tumor Growth Inhibition (TGI) and the change in tumor volume from baseline (ΔT/ΔC).

Signaling Pathways and Mechanisms of Action

This compound and its alternatives exert their anti-tumor effects by targeting the androgen receptor (AR) signaling pathway, a critical driver of prostate cancer growth and progression.

Androgen Receptor Signaling Pathway

AR_Signaling_Pathway Androgen Receptor Signaling Pathway cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Bound & Inactive AR_dimer AR Dimerization & Nuclear Translocation AR->AR_dimer ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates Cell_Growth Cell Growth & Survival Transcription->Cell_Growth Promotes

Caption: A simplified diagram of the androgen receptor signaling pathway.

Mechanism of Action of AR Inhibitors

The primary mechanism of action for this compound, enzalutamide, apalutamide, and darolutamide is the inhibition of the androgen receptor. However, there are key differences in their specific binding and inhibitory activities.

AR_Inhibitor_Mechanism Mechanism of Action of Androgen Receptor Inhibitors cluster_drugs Anti-Androgen Drugs cluster_targets Mechanism of Inhibition Bicalutamide This compound (First Generation) AR_Binding Competitive Inhibition of Androgen Binding to AR Bicalutamide->AR_Binding SecondGen Enzalutamide, Apalutamide, Darolutamide (Second Generation) SecondGen->AR_Binding Nuclear_Translocation Inhibition of AR Nuclear Translocation SecondGen->Nuclear_Translocation DNA_Binding Inhibition of AR Binding to DNA SecondGen->DNA_Binding note Second-generation inhibitors have a higher binding affinity and broader inhibitory profile compared to first-generation inhibitors.

Caption: A diagram illustrating the different mechanisms of action between first and second-generation androgen receptor inhibitors.

Experimental Workflow

The process of evaluating the anti-tumor activity of a compound in a patient-derived xenograft model follows a structured workflow, from patient sample acquisition to data analysis.

PDX_Workflow Experimental Workflow for PDX Drug Efficacy Studies Patient Patient with Prostate Cancer Tumor_Sample Tumor Tissue (Biopsy/Resection) Patient->Tumor_Sample Implantation Subcutaneous Implantation in Immunocompromised Mice Tumor_Sample->Implantation PDX_Establishment PDX Model Establishment & Expansion Implantation->PDX_Establishment Randomization Randomization of Mice into Cohorts PDX_Establishment->Randomization Treatment Treatment with Drug or Vehicle Randomization->Treatment Monitoring Tumor Volume Measurement Treatment->Monitoring Analysis Data Analysis & Efficacy Evaluation Monitoring->Analysis

Caption: A flowchart outlining the key steps in a patient-derived xenograft (PDX) drug efficacy study.

References

(R)-Bicalutamide vs. Surgical Castration in Animal Models: A Comparative Efficacy and Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of (R)-Bicalutamide and surgical castration, two key interventions in androgen deprivation therapy (ADT), with a focus on their evaluation in preclinical animal models. While extensive direct comparative studies in animal models are limited in publicly available literature, this document synthesizes available data on their mechanisms of action, effects on androgen receptor (AR) signaling, and the methodologies employed in their preclinical assessment.

Executive Summary

Surgical castration (orchiectomy) and the non-steroidal anti-androgen this compound represent two distinct strategies for androgen deprivation in the treatment of androgen-dependent diseases such as prostate cancer. Surgical castration achieves a rapid and profound reduction in circulating testosterone levels by removing the primary source of androgen production.[1] In contrast, this compound acts as a competitive antagonist at the androgen receptor, blocking the action of androgens without lowering their systemic levels.[2] Preclinical studies, although not abundant in direct head-to-head comparisons of tumor growth inhibition, demonstrate that both interventions effectively inhibit androgen receptor signaling.

Comparative Data

A study utilizing a transgenic mouse model with a prostate-specific probasin promoter driving luciferase expression (ARR2Pb-Lux) provides in vivo evidence for the efficacy of both castration and this compound in suppressing AR signaling.

ParameterSurgical CastrationThis compound (10 mg/kg/day)Vehicle ControlReference
Effect on AR Signaling (Luciferase Activity) Abolished luciferase signal4.2-fold reduction in luciferase signal compared to vehicleNo significant change[3]
Serum Testosterone Levels 0.34 - 0.58 ng/mLNot reported in direct comparison, but expected to be normal or elevated0.3 - 1.2 ng/mL (intact mice)[3]

Experimental Protocols

In Vivo Assessment of Androgen Receptor Signaling Inhibition

Animal Model: Transgenic mice expressing luciferase under the control of the androgen-responsive ARR2Pb promoter.[3]

Experimental Groups:

  • Surgical Castration Group: Mice underwent bilateral orchiectomy.

  • This compound Treatment Group: Castrated mice received testosterone pellets (2.5 mg/kg/day) to restore androgen levels, followed by daily oral administration of this compound (10 mg/kg/day).

  • Vehicle Control Group: Castrated mice received testosterone pellets and a vehicle control.

Procedure:

  • Baseline imaging was performed to measure prostate-specific luciferase activity.

  • Mice in the castration group underwent surgery.

  • Two weeks post-castration, imaging was repeated to confirm the abolition of the luciferase signal.

  • Testosterone pellets were implanted in castrated mice to induce AR signaling.

  • Mice were then treated with either this compound or a vehicle for one week.

  • Final imaging was conducted to quantify the luciferase signal as a measure of AR signaling inhibition.

Data Analysis: Luciferase signal intensity was quantified and compared between the treatment and control groups. Serum testosterone levels were measured to confirm castration and testosterone supplementation.

Mechanism of Action

Surgical Castration

Surgical castration, or orchiectomy, involves the removal of the testes, the primary source of testosterone production in males. This leads to a rapid and significant decrease in circulating androgen levels, thereby depriving androgen-dependent tissues and tumors of the hormonal stimulation required for their growth and survival.

This compound

This compound is a non-steroidal anti-androgen that functions as a competitive antagonist of the androgen receptor. It binds to the ligand-binding domain of the AR, preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). This blockade inhibits the conformational changes in the AR that are necessary for its translocation to the nucleus, DNA binding, and subsequent transcription of androgen-responsive genes. Unlike surgical castration, this compound does not reduce androgen levels.

Visualizing the Pathways and Processes

Surgical_Castration_Pathway Testes Testes Testosterone Testosterone Production Testes->Testosterone Circulation Systemic Circulation Testosterone->Circulation ProstateCell Prostate Cancer Cell Circulation->ProstateCell Testosterone Entry AR Androgen Receptor (AR) ProstateCell->AR Binds to Nucleus Nucleus AR->Nucleus Translocation GeneTranscription Gene Transcription Nucleus->GeneTranscription Activation TumorGrowth Tumor Growth GeneTranscription->TumorGrowth SurgicalCastration Surgical Castration (Orchiectomy) SurgicalCastration->Testes Removal

Caption: Mechanism of Action of Surgical Castration.

R_Bicalutamide_Pathway Testes Testes Testosterone Testosterone Production Testes->Testosterone Circulation Systemic Circulation Testosterone->Circulation ProstateCell Prostate Cancer Cell Circulation->ProstateCell Testosterone Entry AR Androgen Receptor (AR) ProstateCell->AR Testosterone Binds to Nucleus Nucleus AR->Nucleus Translocation (Blocked) RBicalutamide This compound RBicalutamide->AR Competitive Antagonist GeneTranscription Gene Transcription Nucleus->GeneTranscription Activation (Inhibited) TumorGrowth Tumor Growth GeneTranscription->TumorGrowth

Caption: Mechanism of Action of this compound.

Experimental_Workflow Start Start: Transgenic Mice (ARR2Pb-Lux) BaselineImaging Baseline Imaging (Luciferase Activity) Start->BaselineImaging Castration Surgical Castration BaselineImaging->Castration PostCastrationImaging Post-Castration Imaging (Confirm Signal Abolition) Castration->PostCastrationImaging TestosteronePellet Testosterone Pellet Implantation PostCastrationImaging->TestosteronePellet Treatment Treatment Groups TestosteronePellet->Treatment Bicalutamide This compound (10 mg/kg/day) Treatment->Bicalutamide Vehicle Vehicle Control Treatment->Vehicle FinalImaging Final Imaging (Quantify Signal) Bicalutamide->FinalImaging Vehicle->FinalImaging Analysis Data Analysis: Compare Luciferase Signal FinalImaging->Analysis

References

(R)-Bicalutamide: A Comparative Guide to its Cross-Reactivity with Steroid Hormone Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of (R)-Bicalutamide, the active enantiomer of the nonsteroidal antiandrogen Bicalutamide, with key steroid hormone receptors. The information presented herein is supported by experimental data to facilitate an objective assessment of the compound's selectivity and potential off-target effects.

This compound is a potent antagonist of the Androgen Receptor (AR), a cornerstone in the treatment of prostate cancer.[1][2] Its efficacy is intrinsically linked to its high affinity and selectivity for the AR. However, understanding its interaction with other steroid hormone receptors, such as the Progesterone Receptor (PR), Estrogen Receptor (ER), Glucocorticoid Receptor (GR), and Mineralocorticoid Receptor (MR), is crucial for a complete pharmacological profile and for anticipating potential side effects.

Quantitative Comparison of Binding Affinity

The following table summarizes the binding affinity of this compound for various steroid hormone receptors. The data is presented as the half-maximal inhibitory concentration (IC50) or as a relative comparison where specific values are not available.

ReceptorLigandBinding Affinity (IC50/Ki)Functional Activity
Androgen Receptor (AR) This compound159–243 nM[1][2]Antagonist
Dihydrotestosterone (DHT)~3.8 nM[1]Agonist
Progesterone Receptor (PR) This compoundWeak affinity (100- to 500-fold lower than for AR)Antagonist
Estrogen Receptor (ER) This compoundNo significant binding-
Glucocorticoid Receptor (GR) This compoundNo significant binding-
Mineralocorticoid Receptor (MR) This compoundNo significant binding-

Experimental Protocols

The binding affinity data presented in this guide is primarily derived from competitive radioligand binding assays. Below is a detailed methodology for a typical assay used to determine the binding affinity of a test compound like this compound to a steroid hormone receptor.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.

Materials:

  • Receptor Source: Purified recombinant receptor, cell lysates, or tissue homogenates expressing the target receptor (e.g., LNCaP cell lysate for AR).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-mibolerone for AR).

  • Test Compound: this compound at various concentrations.

  • Assay Buffer: Buffer solution appropriate for the receptor (e.g., Tris-HCl buffer with additives).

  • Scintillation Cocktail: For detection of radioactivity.

  • Filtration Apparatus: To separate bound from free radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound (this compound) and the unlabeled form of the radioligand (for determining non-specific binding) in the assay buffer.

    • Dilute the receptor preparation and the radioligand to the desired concentrations in ice-cold assay buffer.

  • Assay Setup:

    • In a microplate, add the assay buffer, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.

    • Include control wells for:

      • Total Binding: Contains receptor and radioligand only.

      • Non-specific Binding: Contains receptor, radioligand, and a high concentration of the unlabeled ligand to saturate the receptors.

      • Blank: Contains assay buffer and radioligand only (no receptor).

  • Incubation:

    • Initiate the binding reaction by adding the receptor preparation to all wells.

    • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve.

    • The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the signaling pathways of the steroid hormone receptors discussed and a typical experimental workflow for a competitive binding assay.

G Experimental Workflow: Competitive Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Receptor Receptor Preparation Incubation Incubation (Receptor + Radioligand + Test Compound) Receptor->Incubation Radioligand Radioligand Dilution Radioligand->Incubation Test_Compound Test Compound Serial Dilution Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50/Ki Determination) Counting->Analysis

Fig. 1: Workflow of a Competitive Radioligand Binding Assay.

G Androgen Receptor (AR) Signaling Pathway cluster_Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Dimerization Dimerization AR->Dimerization Conformational Change & HSP Dissociation HSP Heat Shock Proteins (HSP) HSP->AR Nucleus Nucleus Dimerization->Nucleus Nuclear Translocation ARE Androgen Response Element (ARE) Dimerization->ARE Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Fig. 2: Androgen Receptor (AR) Signaling Pathway.

G Progesterone Receptor (PR) Signaling Pathway cluster_Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Dimerization Dimerization PR->Dimerization Conformational Change & HSP Dissociation HSP Heat Shock Proteins (HSP) HSP->PR Nucleus Nucleus Dimerization->Nucleus Nuclear Translocation PRE Progesterone Response Element (PRE) Dimerization->PRE Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Fig. 3: Progesterone Receptor (PR) Signaling Pathway.

G Estrogen Receptor (ER) Signaling Pathway cluster_Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Dimerization Dimerization ER->Dimerization Conformational Change & HSP Dissociation HSP Heat Shock Proteins (HSP) HSP->ER Nucleus Nucleus Dimerization->Nucleus Nuclear Translocation ERE Estrogen Response Element (ERE) Dimerization->ERE Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Fig. 4: Estrogen Receptor (ER) Signaling Pathway.

G Glucocorticoid Receptor (GR) Signaling Pathway cluster_Nucleus Glucocorticoid Glucocorticoid GR Glucocorticoid Receptor (GR) Glucocorticoid->GR Dimerization Dimerization GR->Dimerization Conformational Change & HSP Dissociation HSP Heat Shock Proteins (HSP) HSP->GR Nucleus Nucleus Dimerization->Nucleus Nuclear Translocation GRE Glucocorticoid Response Element (GRE) Dimerization->GRE Transcription Gene Transcription GRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Fig. 5: Glucocorticoid Receptor (GR) Signaling Pathway.

G Mineralocorticoid Receptor (MR) Signaling Pathway cluster_Nucleus Mineralocorticoid Mineralocorticoid (e.g., Aldosterone) MR Mineralocorticoid Receptor (MR) Mineralocorticoid->MR Dimerization Dimerization MR->Dimerization Conformational Change & HSP Dissociation HSP Heat Shock Proteins (HSP) HSP->MR Nucleus Nucleus Dimerization->Nucleus Nuclear Translocation MRE Mineralocorticoid Response Element (MRE) Dimerization->MRE Transcription Gene Transcription MRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Fig. 6: Mineralocorticoid Receptor (MR) Signaling Pathway.

Conclusion

The available experimental data strongly indicates that this compound is a highly selective antagonist for the androgen receptor. Its cross-reactivity with other steroid hormone receptors is minimal, with only weak antagonistic activity reported for the progesterone receptor. No significant binding has been observed for the estrogen, glucocorticoid, and mineralocorticoid receptors. This high selectivity underscores its targeted mechanism of action in the treatment of androgen-dependent pathologies. Researchers and drug development professionals can utilize this information to better understand the pharmacological profile of this compound and to guide further research and clinical applications.

References

Unmasking the Molecular Fingerprints: A Comparative Analysis of Gene Expression Profiles Induced by Different Antiandrogens

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced molecular responses to different antiandrogen therapies is critical in the pursuit of more effective treatments for prostate cancer and other androgen-driven diseases. This guide provides an objective comparison of the gene expression profiles induced by various antiandrogens, supported by experimental data and detailed methodologies, to illuminate the distinct and overlapping mechanisms of these widely used therapeutics.

This analysis delves into the transcriptomic landscapes shaped by first and second-generation antiandrogens, offering a clear comparison of their effects on androgen receptor (AR) signaling and downstream gene regulation. By examining the molecular consequences of these drugs, we can better understand their efficacy, mechanisms of resistance, and potential for therapeutic optimization.

Comparative Gene Expression Profiles

The following tables summarize the differential gene expression observed in prostate cancer cell lines upon treatment with various antiandrogens. The data is compiled from studies employing RNA sequencing (RNA-seq) and microarray analysis, providing a quantitative overview of the transcriptomic shifts.

Table 1: Differentially Expressed Genes in VCaP Cells with Bicalutamide and Enzalutamide Resistance

Gene SymbolVCaP-BR (Bicalutamide Resistant) vs. VCaP-T (Testosterone Dependent) - log2 Fold ChangeVCaP-ER (Enzalutamide Resistant) vs. VCaP-T (Testosterone Dependent) - log2 Fold ChangeVCaP-BRER (Sequentially Resistant) vs. VCaP-T (Testosterone Dependent) - log2 Fold ChangePutative Function in Prostate Cancer
Upregulated Genes
AGR24.55.25.8Promotes cell proliferation and migration.
CCND13.84.14.9Cell cycle progression.
IGF1R3.23.94.5Promotes cell survival and proliferation.
ITM2A4.14.85.5Involved in cell adhesion and signaling.
YWHAZ3.54.24.8Signal transduction, apoptosis regulation.
Downregulated Genes
NKX3-1-4.2-5.1-5.9Tumor suppressor, regulates prostate development.
CANX-3.5-4.3-5.0Protein folding and quality control.
AR-1.5-2.8-3.5Key driver of prostate cancer growth.

Data synthesized from transcriptomic profiling of VCaP cell lines.[1][2][3]

Table 2: Top Androgen-Regulated Genes Modulated by Different Antiandrogens in LNCaP Cells

Gene SymbolR1881 (Synthetic Androgen) - Fold Change vs. VehicleBicalutamide + R1881 - Fold Change vs. R1881Enzalutamide + R1881 - Fold Change vs. R1881Ralaniten + R1881 - Fold Change vs. R1881
Androgen-Induced Genes
KLK3 (PSA)25.8-15.2-20.5-18.9
TMPRSS218.2-12.1-16.8-14.5
FKBP512.5-8.9-11.2-10.1
Androgen-Repressed Genes
UGT2B15-8.95.67.26.8
CAMKK2-6.54.15.85.2

This table presents a comparative view of how different classes of antiandrogens affect the expression of well-established androgen-regulated genes in the LNCaP prostate cancer cell line.[4]

Experimental Protocols

A detailed understanding of the methodologies employed in generating the gene expression data is crucial for accurate interpretation and replication of findings.

Cell Culture and Antiandrogen Treatment

Prostate cancer cell lines (e.g., LNCaP, VCaP) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator. For experiments, cells are switched to a steroid-deprived medium (phenol red-free RPMI with charcoal-stripped serum) for 48-72 hours prior to treatment. Antiandrogens (e.g., bicalutamide, enzalutamide) are then added at specified concentrations (typically in the range of 1-10 µM) for a designated period (e.g., 24-72 hours) before harvesting for RNA extraction.

RNA Sequencing (RNA-seq)

Total RNA is extracted from cell pellets using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen). The integrity and concentration of the RNA are assessed using a bioanalyzer. Subsequently, a library of cDNA fragments is prepared from the RNA samples. This involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification. The prepared libraries are then sequenced using a high-throughput sequencing platform (e.g., Illumina HiSeq). The resulting sequence reads are aligned to a reference genome, and the number of reads mapping to each gene is quantified to determine its expression level. Differential gene expression analysis is then performed to identify genes that are significantly up- or downregulated between different treatment conditions.

Microarray Analysis

Similar to RNA-seq, microarray analysis begins with the extraction and quality control of total RNA. The RNA is then converted to labeled cRNA (complementary RNA). This labeled cRNA is hybridized to a microarray chip, which contains thousands of probes corresponding to different genes. The amount of labeled cRNA that binds to each probe is proportional to the expression level of that gene in the sample. The chip is then scanned to measure the fluorescence intensity of each probe. The raw intensity data is normalized to correct for technical variations, and statistical analysis is performed to identify differentially expressed genes between experimental groups.

Visualizing the Molecular Landscape

To better illustrate the complex biological processes involved, the following diagrams, generated using Graphviz, depict the experimental workflow and the core signaling pathway affected by antiandrogens.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_gene_expression Gene Expression Analysis Prostate Cancer Cell Lines Prostate Cancer Cell Lines Steroid Deprivation Steroid Deprivation Prostate Cancer Cell Lines->Steroid Deprivation 48-72h Antiandrogen Treatment Antiandrogen Treatment Steroid Deprivation->Antiandrogen Treatment 24-72h RNA Extraction RNA Extraction Antiandrogen Treatment->RNA Extraction Quality Control Quality Control RNA Extraction->Quality Control RNA-seq RNA-seq Quality Control->RNA-seq Library Prep & Sequencing Microarray Microarray Quality Control->Microarray cRNA Labeling & Hybridization Data Analysis Data Analysis RNA-seq->Data Analysis Microarray->Data Analysis Differential Gene Expression Profiles Differential Gene Expression Profiles Data Analysis->Differential Gene Expression Profiles

Caption: Experimental workflow for analyzing gene expression profiles induced by antiandrogens.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by Antiandrogens Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins AR->HSP Dissociates from AR_dimer AR Dimer AR->AR_dimer Translocates & Dimerizes ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Gene_Expression Target Gene Expression ARE->Gene_Expression Regulates Antiandrogen Antiandrogen Antiandrogen->AR Competitively Binds Antiandrogen->AR_dimer Prevents Nuclear Translocation

Caption: Simplified schematic of the Androgen Receptor (AR) signaling pathway and its inhibition.

Discussion and Conclusion

The comparative analysis of gene expression profiles reveals both common and distinct effects of different antiandrogens. While all antiandrogens aim to disrupt AR signaling, their molecular impact can vary, influencing different sets of genes and pathways. For instance, second-generation antiandrogens like enzalutamide generally exhibit a more potent and comprehensive suppression of androgen-regulated genes compared to the first-generation bicalutamide.[1]

Furthermore, the development of resistance to these therapies is often accompanied by significant transcriptomic reprogramming. The emergence of constitutively active AR splice variants, such as AR-V7, can bypass the inhibitory mechanisms of conventional antiandrogens, leading to the reactivation of AR target genes and disease progression. Understanding these resistance-associated gene signatures is crucial for the development of next-generation therapies and for identifying biomarkers that can predict treatment response.

References

Validating the Specificity of (R)-Bicalutamide for the Androgen Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the specificity of (R)-Bicalutamide for the androgen receptor (AR). By objectively comparing its binding affinity and functional activity against other steroid hormone receptors, this document serves as a valuable resource for researchers engaged in endocrinology, oncology, and drug discovery. The information presented is supported by experimental data and detailed methodologies to ensure scientific rigor and reproducibility.

Executive Summary

This compound is a non-steroidal antiandrogen that exhibits high selectivity for the androgen receptor. Its primary mechanism of action involves competitive inhibition of androgen binding to the AR, thereby preventing receptor activation and downstream signaling. This specificity is crucial for its therapeutic efficacy in conditions such as prostate cancer, minimizing off-target effects that could arise from interactions with other steroid hormone receptors. This guide presents data demonstrating that this compound's affinity for the androgen receptor is significantly higher than for the progesterone (PR), estrogen (ER), glucocorticoid (GR), and mineralocorticoid (MR) receptors.

Comparative Binding Affinity of this compound

The cornerstone of this compound's specificity lies in its differential binding affinity to various steroid hormone receptors. The following table summarizes the binding affinities, presented as inhibitor concentration (IC50) and inhibition constant (Ki) values, of this compound for the human androgen receptor and other key steroid receptors.

ReceptorLigandIC50 (nM)Ki (µM)Reference
Androgen Receptor (AR) This compound 159–243 ~0.16 [1][2]
Progesterone Receptor (PR)This compound>10,000>10[1]
Estrogen Receptor (ER)This compound>10,000>10[3]
Glucocorticoid Receptor (GR)This compound>10,000>10[3]
Mineralocorticoid Receptor (MR)This compoundNot ReportedNot Reported

Note: The Ki value for AR was estimated from the reported IC50 range. Data for other receptors indicate minimal to no binding at high concentrations, highlighting the selectivity of this compound for the androgen receptor.

Functional Specificity: Antagonism of Androgen Receptor Signaling

Beyond binding affinity, the functional consequence of this compound interaction with the androgen receptor is the inhibition of its transcriptional activity. In contrast, it demonstrates negligible antagonistic effects on other steroid hormone receptor signaling pathways at physiologically relevant concentrations.

Androgen Receptor Signaling Pathway

The classical androgen receptor signaling pathway is initiated by the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the AR in the cytoplasm. This binding event triggers a conformational change, dissociation from heat shock proteins, dimerization, and translocation of the AR into the nucleus. Once in the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of target genes responsible for androgenic effects.

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Androgen Androgen (Testosterone/DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR_dimer_cyto AR Dimer AR_HSP->AR_dimer_cyto Dissociation & Dimerization AR_dimer_nuc AR Dimer AR_dimer_cyto->AR_dimer_nuc Translocation ARE Androgen Response Element (ARE) AR_dimer_nuc->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates Bicalutamide This compound Bicalutamide->AR_HSP Competitively Inhibits Binding

Figure 1: Simplified diagram of the androgen receptor signaling pathway and the inhibitory action of this compound.

Off-Target Effects

Studies have shown that this compound has weak affinity for the progesterone receptor, estimated to be 100- to 500-fold lower than for the androgen receptor. While it may act as a weak antagonist at the PR, the clinical relevance of this is considered minimal due to the significant difference in binding affinity. This compound does not exhibit significant binding to estrogen, glucocorticoid, or mineralocorticoid receptors, and therefore does not interfere with their respective signaling pathways.

Experimental Protocols

To ensure the validity and reproducibility of the findings presented, this section outlines the detailed methodologies for the key experiments used to assess the specificity of this compound.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the IC50 and Ki of this compound for the androgen receptor and other steroid hormone receptors.

Materials:

  • Purified full-length human steroid receptors (AR, PR, ER, GR, MR)

  • Radiolabeled ligands: [³H]-Mibolerone (for AR), [³H]-Progesterone (for PR), [³H]-Estradiol (for ER), [³H]-Dexamethasone (for GR), [³H]-Aldosterone (for MR)

  • This compound and other unlabeled competitor ligands

  • Assay Buffer (e.g., Tris-HCl buffer with protease inhibitors)

  • 96-well microplates

  • Scintillation counter and scintillation fluid

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of this compound and other unlabeled ligands. Prepare a working solution of the radiolabeled ligand at a concentration close to its Kd.

  • Assay Setup: In a 96-well plate, add the assay buffer, the purified receptor, the radiolabeled ligand, and varying concentrations of this compound or the appropriate unlabeled competitor. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubation: Incubate the plates at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as filtration through glass fiber filters.

  • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Competitive Binding Assay Workflow cluster_workflow Workflow A Prepare Reagents: Receptor, Radioligand, This compound B Incubate Components in 96-well plate A->B C Separate Bound from Free Radioligand B->C D Quantify Radioactivity C->D E Data Analysis: Determine IC50 and Ki D->E

Figure 2: General workflow for a competitive radioligand binding assay.

Luciferase Reporter Gene Assay

This cell-based assay is used to measure the functional activity of a compound as an agonist or antagonist of a specific nuclear receptor.

Objective: To assess the ability of this compound to inhibit androgen-induced transcriptional activation of the androgen receptor.

Materials:

  • Mammalian cell line (e.g., PC-3 or HEK293)

  • Expression vector for the human androgen receptor

  • Luciferase reporter plasmid containing androgen response elements (AREs)

  • Transfection reagent

  • Cell culture medium and supplements

  • Dihydrotestosterone (DHT) as the agonist

  • This compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection: Culture the cells and co-transfect them with the androgen receptor expression vector and the ARE-luciferase reporter plasmid.

  • Compound Treatment: After transfection, treat the cells with a fixed concentration of DHT and varying concentrations of this compound. Include control wells with vehicle, DHT alone, and this compound alone.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for gene expression.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for differences in transfection efficiency and cell viability. Plot the percentage of inhibition of DHT-induced luciferase activity against the log concentration of this compound to determine its IC50 value for functional antagonism.

Luciferase Reporter Assay Workflow cluster_workflow Workflow A Co-transfect cells with AR and ARE-Luciferase plasmids B Treat cells with DHT and varying concentrations of This compound A->B C Incubate for 24 hours B->C D Lyse cells and measure Luciferase activity C->D E Data Analysis: Determine functional IC50 D->E

Figure 3: General workflow for a luciferase reporter gene assay to assess antagonist activity.

Conclusion

The experimental data presented in this guide strongly support the high specificity of this compound for the androgen receptor. Its significantly greater binding affinity for the AR compared to other steroid hormone receptors, coupled with its potent functional antagonism of AR-mediated signaling and minimal off-target activity, validates its use as a selective tool for studying androgen receptor biology and as a targeted therapeutic agent. The detailed experimental protocols provided herein offer a foundation for researchers to independently verify these findings and to further explore the nuanced interactions of this compound with the androgen receptor.

References

Dual Blockade of Androgen Receptor and PI3K Signaling: A Synergistic Strategy in Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data reveals that the combination of (R)-Bicalutamide and PI3K inhibitors presents a promising therapeutic strategy for prostate cancer by inducing synergistic anti-tumor effects. This guide provides an objective comparison of the performance of this combination therapy with alternative approaches, supported by experimental data, detailed protocols, and pathway visualizations.

The androgen receptor (AR) and the phosphatidylinositol 3-kinase (PI3K) signaling pathways are two critical drivers of prostate cancer (PCa) progression. While therapies targeting the AR, such as this compound, have been a cornerstone of PCa treatment, the development of resistance is a major clinical challenge. Emerging evidence highlights a significant crosstalk between the AR and PI3K pathways, where the inhibition of one can lead to the compensatory activation of the other.[1] This has prompted investigations into the simultaneous targeting of both pathways to enhance therapeutic efficacy and overcome resistance.

Comparative Efficacy of Combination Therapy

Studies have demonstrated that combining AR antagonists like bicalutamide with inhibitors of the PI3K/AKT/mTOR pathway results in synergistic growth inhibition in prostate cancer cell lines.[2][3] This synergy is particularly pronounced in cancer cells with a dysregulated PI3K pathway, such as those with a loss of the tumor suppressor PTEN.[2][4]

A key metric for quantifying drug interaction is the Combination Index (CI), where a CI value less than 1 indicates synergy. In the LNCaP and C4-2 prostate cancer cell lines, the combination of the mTOR inhibitor ridaforolimus (a downstream effector of PI3K) and bicalutamide resulted in significant synergistic effects on proliferation.

Cell LineDrug CombinationConcentrationCombination Index (CI)EffectReference
LNCaPRidaforolimus + BicalutamideVarious<0.75Synergy
C4-2Ridaforolimus + BicalutamideVarious<0.75Synergy
LNCaPMDV3100 (Enzalutamide) + BKM120 (PI3K inhibitor)Not Specified0.26Strong Synergy
LNCaPMDV3100 (Enzalutamide) + RAD001 (mTOR inhibitor)Not Specified0.11Very Strong Synergy

Note: While this compound is the specific enantiomer with anti-androgenic activity, many studies use the racemic mixture, referred to as bicalutamide. The synergistic principle remains the same.

Signaling Pathway Interactions

The rationale for this combination therapy lies in the intricate feedback loops between the AR and PI3K pathways. Androgen deprivation can lead to the upregulation of the PI3K/AKT pathway, contributing to the development of castration-resistant prostate cancer (CRPC). Conversely, inhibition of the PI3K pathway has been shown to decrease AR expression. By simultaneously blocking both pathways, the combination therapy can prevent these compensatory mechanisms and induce a more potent anti-tumor response.

PI3K_AR_Crosstalk cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR AR_nucleus AR AKT->AR_nucleus Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR->AR_nucleus translocates AR_nucleus->PI3K upregulates ARE Androgen Response Element (ARE) AR_nucleus->ARE Gene_Expression Gene Expression ARE->Gene_Expression Gene_Expression->Proliferation_Survival Bicalutamide This compound Bicalutamide->AR inhibits PI3Ki PI3K Inhibitor PI3Ki->PI3K inhibits

AR and PI3K signaling crosstalk.

Experimental Protocols

To assess the synergistic effects of this compound and PI3K inhibitors, a series of in vitro experiments are typically performed. The following are detailed methodologies for key assays.

Cell Culture and Drug Treatment

Prostate cancer cell lines (e.g., LNCaP, C4-2, PC-3) are cultured in appropriate media, such as RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. For drug treatment, cells are seeded in multi-well plates and allowed to adhere overnight before being treated with serial dilutions of this compound, a PI3K inhibitor, or a combination of both.

Cell Viability Assay (MTT Assay)
  • Seeding: Seed 2,500-5,000 cells per well in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat cells with varying concentrations of the individual drugs and their combination for 72-96 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis
  • Cell Lysis: Treat cells with the drugs for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against key pathway proteins (e.g., p-AKT, total AKT, p-S6, total S6, AR, and a loading control like GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Synergy Analysis (Combination Index)

The Combination Index (CI) is calculated using the Chou-Talalay method, often with software like CompuSyn. This method is based on the median-effect equation and provides a quantitative measure of the interaction between two drugs.

  • CI < 1: Synergy

  • CI = 1: Additive effect

  • CI > 1: Antagonism

The following diagram outlines a typical workflow for synergy studies.

Synergy_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Prostate Cancer Cell Culture Cell_Seeding Seed Cells in Multi-well Plates Cell_Culture->Cell_Seeding Drug_Prep Prepare Drug Dilutions Treatment Treat with Drugs (Single & Combination) Drug_Prep->Treatment Cell_Seeding->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Western_Blot Western Blot for Pathway Analysis Treatment->Western_Blot IC50 Determine IC50 Values Viability_Assay->IC50 CI_Calc Calculate Combination Index (CI) IC50->CI_Calc Synergy_Determination Determine Synergy, Additivity, or Antagonism CI_Calc->Synergy_Determination

Workflow for synergy assessment.

Conclusion

The preclinical data strongly support the combination of this compound with PI3K pathway inhibitors as a synergistic treatment strategy for prostate cancer. This dual-pronged attack on two central signaling pathways has the potential to enhance therapeutic efficacy, delay the onset of resistance, and improve clinical outcomes for patients with advanced prostate cancer. Further clinical evaluation of this combination is warranted to translate these promising preclinical findings into patient benefits.

References

A Comparative Guide to the Metabolic Stability of (R)-Bicalutamide and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic stability of the active enantiomer of the nonsteroidal antiandrogen, (R)-Bicalutamide, and discusses key considerations for the development of its analogs. While specific quantitative metabolic stability data for a wide range of this compound analogs is not extensively available in the public domain, this document outlines the metabolic profile of the parent compound, the experimental protocols to assess stability, and the structural factors known to influence the metabolism of this class of drugs.

Introduction to this compound Metabolism

Bicalutamide is administered as a racemate, but its antiandrogenic activity is almost exclusively attributed to the (R)-enantiomer. The metabolic fate of the two enantiomers differs significantly. The (S)-enantiomer is rapidly metabolized, primarily through direct glucuronidation. In contrast, the pharmacologically active (R)-enantiomer undergoes a slower metabolic clearance, which is a key determinant of its pharmacokinetic profile and sustained therapeutic effect.[1][2] The primary routes of metabolism for this compound are oxidation via cytochrome P450 (CYP) enzymes, followed by glucuronidation.[1][2]

Metabolic Profile of this compound

The metabolic stability of a compound is a critical factor in determining its half-life, oral bioavailability, and potential for drug-drug interactions. For this compound, the key metabolic pathways involve Phase I oxidation and Phase II conjugation reactions.

Phase I Metabolism: The initial and rate-limiting step in the clearance of this compound is hydroxylation, a process primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] This oxidative reaction introduces a hydroxyl group onto the molecule, creating a more polar metabolite that is more readily excreted or can undergo further conjugation.

Phase II Metabolism: Following hydroxylation, the resulting metabolite of this compound undergoes glucuronidation. This conjugation reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A9 being identified as a major enzyme involved. Glucuronidation significantly increases the water solubility of the metabolite, facilitating its elimination from the body.

The slower clearance of the (R)-enantiomer compared to the (S)-enantiomer leads to its accumulation in the plasma upon repeated dosing, contributing to its long elimination half-life of approximately one week.

Quantitative Metabolic Stability Data

While specific comparative data for a broad range of analogs is scarce, the following table summarizes the key enzymes involved in the metabolism of this compound.

CompoundKey Metabolic EnzymesPrimary Metabolic Pathway
This compound CYP3A4, UGT1A9Hydroxylation followed by Glucuronidation

Experimental Protocols

To assess the metabolic stability of this compound and its analogs, the in vitro microsomal stability assay is a standard and crucial experiment. This assay provides quantitative measures of a compound's intrinsic clearance and half-life in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like CYPs.

Microsomal Stability Assay Protocol

1. Objective: To determine the rate of metabolism of a test compound by liver microsomes and to calculate its intrinsic clearance (CLint) and in vitro half-life (t½).

2. Materials:

  • Test compound (e.g., this compound or its analog)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

  • Ice-cold stop solution (e.g., acetonitrile or methanol) containing an internal standard

  • Incubator or water bath set to 37°C

  • Centrifuge

  • LC-MS/MS system for analysis

3. Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO).

    • Prepare the reaction mixture containing liver microsomes and phosphate buffer.

  • Incubation:

    • Pre-warm the reaction mixture to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound to the reaction mixture.

    • Incubate the mixture at 37°C with gentle shaking.

  • Time Points:

    • Collect aliquots of the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination:

    • At each time point, terminate the reaction by adding the aliquot to a tube containing ice-cold stop solution.

  • Sample Processing:

    • Vortex the samples and centrifuge to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Analysis:

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of this compound and the general workflow of an in vitro metabolic stability assay.

Metabolic Pathway of this compound Bicalutamide This compound Hydroxy_Bicalutamide Hydroxy-(R)-Bicalutamide Bicalutamide->Hydroxy_Bicalutamide CYP3A4 (Oxidation) Glucuronide_Conjugate This compound Glucuronide (Excreted) Hydroxy_Bicalutamide->Glucuronide_Conjugate UGT1A9 (Glucuronidation)

Caption: Metabolic pathway of this compound.

In Vitro Microsomal Stability Assay Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Sampling & Analysis cluster_3 Data Interpretation A Prepare Microsome/ Buffer Mixture D Pre-warm Mixture to 37°C A->D B Prepare Test Compound Stock Solution E Initiate Reaction with NADPH and Compound B->E C Prepare NADPH Regenerating System C->E D->E F Incubate at 37°C E->F G Collect Aliquots at Time Points F->G H Terminate Reaction with Cold Stop Solution G->H I Centrifuge and Collect Supernatant H->I J LC-MS/MS Analysis I->J K Calculate % Remaining J->K L Determine Half-life (t½) K->L M Calculate Intrinsic Clearance (CLint) L->M

Caption: Workflow of an in vitro microsomal stability assay.

Structure-Metabolism Relationships

While quantitative data for analogs is limited, understanding the structure-activity relationships (SAR) for metabolic stability can guide the design of new analogs with improved pharmacokinetic profiles. Key considerations include:

  • Blocking Sites of Metabolism: Modifications to the chemical structure at or near the sites of metabolism can hinder enzyme access and slow down the rate of clearance. For this compound, this would involve modifications that sterically or electronically disfavor hydroxylation by CYP3A4.

  • Introducing Electron-Withdrawing Groups: The introduction of electron-withdrawing groups can decrease the electron density of aromatic rings, making them less susceptible to oxidative metabolism by CYP enzymes.

  • Modulating Lipophilicity: While a certain degree of lipophilicity is required for cell permeability and target engagement, highly lipophilic compounds are often more readily metabolized by CYP enzymes. Optimizing the lipophilicity of analogs can therefore be a strategy to enhance metabolic stability.

  • Modifying the Linker: The linker connecting the two aromatic rings of bicalutamide analogs can be a site of metabolic attack. Altering the linker's composition or conformation can impact metabolic stability.

Conclusion

This compound exhibits a favorable metabolic profile characterized by slow clearance, which contributes to its long half-life and clinical efficacy. Its metabolism is primarily driven by CYP3A4-mediated hydroxylation and subsequent glucuronidation. For researchers developing novel analogs, a thorough understanding of these metabolic pathways and the application of in vitro metabolic stability assays are crucial for identifying candidates with optimized pharmacokinetic properties. While a direct quantitative comparison of existing analogs is challenging due to the lack of public data, the principles of structure-metabolism relationships provide a rational basis for the design of more stable and potentially more effective antiandrogenic agents.

References

Safety Operating Guide

Navigating the Final Steps: Proper Disposal of (R)-Bicalutamide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of potent pharmaceutical compounds like (R)-Bicalutamide is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures the safety of personnel but also prevents the release of active pharmacological agents into the ecosystem. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

This compound is an oral non-steroidal anti-androgen used in the treatment of prostate cancer.[1] Due to its cytotoxic potential and classification as a hazardous substance, specific handling and disposal procedures are mandatory.[2][3] It is also recognized as toxic to aquatic organisms and may have long-term adverse effects on the aquatic environment.[2][3]

Waste Categorization and Handling

A crucial first step in the proper disposal of this compound is the correct categorization of waste. Pharmaceutical waste is generally classified as either "trace" or "bulk" contaminated, each with distinct disposal requirements.

Waste CategoryDescriptionExamplesRequired ContainerDisposal Method
Trace Chemotherapy Waste Items contaminated with less than 3% of the original drug weight.Empty vials, syringes, IV bags, gloves, gowns, and other disposable items used in handling.Yellow chemotherapy waste bags or containers.Incineration at a licensed facility.
Bulk Chemotherapy Waste Items contaminated with more than 3% of the original drug weight.Unused or partially used vials, expired drugs, and materials from spill cleanups.Black RCRA hazardous waste containers.Management as hazardous chemical waste, typically involving incineration.

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, wearing appropriate Personal Protective Equipment (PPE) is essential to prevent personal contact, inhalation, and exposure.

  • Gloves : Double chemotherapy gloves are recommended for the greatest protection.

  • Gown : A protective gown should be worn.

  • Eye Protection : Safety glasses or goggles are necessary to protect from dust or splashes.

  • Respiratory Protection : In situations where dust may be generated, a dust respirator is advised.

Spill Management

In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.

Minor Spills :

  • Alert personnel in the area.

  • Wear appropriate PPE.

  • Contain the spillage to prevent it from entering drains or water courses.

  • For dry spills, use dry clean-up procedures to avoid generating dust. Dampen with water if necessary.

  • Collect the residue and place it in a sealed, labeled container for disposal as hazardous waste.

  • Wash the area with large amounts of water.

Major Spills :

  • Evacuate the area and alert emergency responders.

  • Follow the same containment and cleanup procedures as for minor spills, with the added precaution of ensuring the area is well-ventilated.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

cluster_0 Waste Generation cluster_1 Waste Assessment cluster_2 Waste Segregation & Disposal start Generate this compound Waste assess_contamination Assess Contamination Level start->assess_contamination trace_waste Trace Waste (<3% by weight) assess_contamination->trace_waste Trace bulk_waste Bulk Waste (>3% by weight) assess_contamination->bulk_waste Bulk yellow_container Place in Yellow Chemotherapy Container trace_waste->yellow_container black_container Place in Black RCRA Hazardous Waste Container bulk_waste->black_container incineration Dispose via Licensed Incineration Facility yellow_container->incineration black_container->incineration

A logical workflow for the safe disposal of this compound waste.

Decontamination Procedures

All surfaces and equipment that come into contact with this compound should be thoroughly decontaminated. A common procedure involves:

  • Initial Cleaning : Use a detergent solution to wash the surfaces.

  • Rinsing : Rinse thoroughly with water.

  • Disinfection/Second Decontamination : Apply 70% isopropyl alcohol.

  • Final Rinse : Perform a final rinse with sterile water.

Regulatory Considerations

It is imperative to consult and adhere to all local, state, and federal regulations regarding the disposal of pharmaceutical and hazardous waste. These regulations may have specific requirements for waste tracking and documentation. The Environmental Protection Agency (EPA) provides guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).

For unused or expired medications from clinical trials, it is often required to return them to the study coordinator or dispose of them through a designated reverse distributor. Under no circumstances should this compound be disposed of down the drain or in regular trash.

By following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Bicalutamide
Reactant of Route 2
(R)-Bicalutamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。